molecular formula C83H132N26O24 B571444 ANGIOGENIN (108-123) CAS No. 112173-48-5

ANGIOGENIN (108-123)

Cat. No.: B571444
CAS No.: 112173-48-5
M. Wt: 1878.127
InChI Key: SLPUTWRGWJPLQC-OHUKJTBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiogenin (108-123) is a synthetic peptide fragment corresponding to residues 108-123 of the full-length human Angiogenin (ANG) protein. Angiogenin is a 14-kDa protein that is a potent inducer of new blood vessel formation, a process known as angiogenesis . It is a member of the vertebrate-specific RNase A superfamily, also designated RNase 5, and while it shares structural homology with pancreatic RNase A, its ribonucleolytic activity is significantly lower and critical for its biological functions . This specific 16-amino acid peptide, with the sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro , is invaluable for research aimed at deciphering the structure-function relationships of Angiogenin. The full Angiogenin protein exerts its effects through multiple mechanisms, including its weak ribonucleolytic activity to cleave tRNA , binding to cell-surface actin to promote basement membrane degradation , and translocating to the nucleus to stimulate ribosomal RNA (rRNA) transcription, which is a crucial step for cell growth and proliferation . The nuclear translocation is facilitated by a nuclear localization sequence (NLS), while a specific receptor-binding site, which includes residues in the region of Lys60 to Asn68 and Asn109, is essential for its interaction with target cells . Due to the central role of Angiogenin in promoting tumorigenesis and cancer progression , this peptide fragment is a key tool for researchers investigating angiogenesis in cancers such as those of the breast, liver, colon, and lungs . It enables studies focused on developing anti-angiogenic therapies, including the use of inhibitors, monoclonal antibodies, and small molecules that target specific functional sites of Angiogenin to inhibit tumor growth . This product is provided as a solid, purified to a high standard via HPLC . For Research Use Only. Not intended for any human or veterinary drug, diagnostic, or therapeutic use.

Properties

CAS No.

112173-48-5

Molecular Formula

C83H132N26O24

Molecular Weight

1878.127

InChI

InChI=1S/C83H132N26O24/c1-9-44(8)66(78(129)103-52(33-45-17-11-10-12-18-45)72(123)97-48(19-13-27-92-82(87)88)69(120)99-50(20-14-28-93-83(89)90)79(130)109-30-16-22-59(109)81(132)133)107-75(126)57(39-110)105-70(121)49(24-25-60(85)111)98-74(125)55(36-64(116)117)102-71(122)51(31-41(2)3)101-73(124)53(34-46-37-91-40-95-46)104-77(128)65(43(6)7)106-76(127)58-21-15-29-108(58)80(131)56(32-42(4)5)96-62(113)38-94-68(119)54(35-61(86)112)100-67(118)47(84)23-26-63(114)115/h10-12,17-18,37,40-44,47-59,65-66,110H,9,13-16,19-36,38-39,84H2,1-8H3,(H2,85,111)(H2,86,112)(H,91,95)(H,94,119)(H,96,113)(H,97,123)(H,98,125)(H,99,120)(H,100,118)(H,101,124)(H,102,122)(H,103,129)(H,104,128)(H,105,121)(H,106,127)(H,107,126)(H,114,115)(H,116,117)(H,132,133)(H4,87,88,92)(H4,89,90,93)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-,66-/m0/s1

InChI Key

SLPUTWRGWJPLQC-OHUKJTBKSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Angiogenin (108-123) in Angiogenesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the multifaceted mechanism of action of the angiogenin-derived peptide, Angiogenin (108-123), in the context of angiogenesis. We will delve into the molecular interactions, cellular signaling pathways, and the inhibitory effects of this C-terminal fragment on the pro-angiogenic functions of the full-length angiogenin protein. This document is intended to serve as a valuable resource for researchers actively engaged in the fields of angiogenesis, cancer biology, and therapeutic peptide development.

Introduction: Angiogenin, a Key Regulator of Neovascularization

Angiogenin (ANG) is a potent 14 kDa secreted ribonuclease that plays a pivotal role in the formation of new blood vessels, a process known as angiogenesis.[1] Under normal physiological conditions, angiogenin is involved in processes such as wound healing and tissue repair. However, its dysregulation is strongly implicated in the progression of various pathologies, most notably cancer, where it facilitates tumor growth and metastasis by promoting vascularization.[1][2] The biological activity of angiogenin is multifaceted, involving both its enzymatic ribonucleolytic function and its interaction with cellular receptors and binding partners.[3][4]

The Dual inhibitory Function of the C-Terminal Peptide: Angiogenin (108-123)

The C-terminal region of angiogenin is crucial for its biological activity. Synthetic peptides derived from this region, particularly the fragment spanning amino acids 108-123, have been demonstrated to act as potent inhibitors of angiogenin's pro-angiogenic effects.[3] This inhibitory action is not mediated by a single mechanism but rather through a dual approach: interference with its enzymatic activity and blockade of its interaction with key cellular components.

Inhibition of Ribonucleolytic Activity: A Competitive Mechanism

A key feature of angiogenin is its ribonucleolytic activity, which, although weaker than that of other members of the ribonuclease A superfamily, is essential for its angiogenic function.[5][6] Angiogenin exerts this activity by cleaving transfer RNA (tRNA) within the cytoplasm of endothelial cells, leading to a stress response that ultimately promotes cell proliferation and tube formation.

The angiogenin (108-123) peptide has been shown to inhibit this crucial enzymatic activity.[3][7] Kinetic studies suggest that peptides derived from the C-terminal region of angiogenin act as competitive inhibitors.[7][8] This is supported by the structural understanding of the full-length protein, where the C-terminal tail can physically obstruct the active site.[9][10] It is hypothesized that the Angiogenin (108-123) peptide can occupy the active site, thereby preventing the binding and cleavage of its tRNA substrate.

Table 1: Summary of Angiogenin (108-123) Inhibitory Actions

Mechanism of Action Target Outcome Supporting Evidence
Enzymatic Inhibition Ribonucleolytic Active SitePrevention of tRNA cleavageKinetic studies suggesting competitive inhibition.[7][8]
Cellular Interaction Blockade Actin on Endothelial Cell SurfaceInhibition of cell migration and invasionPeptides from the C-terminus are known to inhibit angiogenin-actin interaction.[4]
Blockade of Angiogenin-Actin Interaction on the Endothelial Cell Surface

Beyond its enzymatic function, a critical step in angiogenin-induced angiogenesis is its interaction with actin present on the surface of endothelial cells.[2][4] This interaction is thought to initiate a cascade of events, including the activation of proteases that degrade the extracellular matrix, facilitating endothelial cell migration and invasion – essential steps in the formation of new blood vessels.[4] The receptor-binding site of angiogenin, which is distinct from its ribonucleolytic active site, is implicated in this interaction with actin.[11][12]

The C-terminal region of angiogenin, which includes the 108-123 sequence, is involved in these crucial cellular interactions. Peptides derived from this region can effectively block the binding of angiogenin to endothelial cells, thereby preventing the downstream signaling events that lead to cell migration and invasion.[4]

Signaling Pathways Modulated by Angiogenin and Inhibited by its C-Terminal Peptide

cluster_0 Angiogenin (108-123) Inhibition cluster_1 Full-Length Angiogenin Action Ang_108_123 Angiogenin (108-123) Ang Angiogenin Ang_108_123->Ang Competitively Inhibits Ribonucleolytic Activity Actin Cell Surface Actin Ang_108_123->Actin Blocks Interaction Ang->Actin Binds to Endo_Cell Endothelial Cell Actin->Endo_Cell On Surface of PLC PLC Activation Endo_Cell->PLC Stimulates ERK ERK1/2 Activation Endo_Cell->ERK Stimulates Migration Cell Migration & Invasion PLC->Migration Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Migration->Angiogenesis Proliferation->Angiogenesis

Figure 1: A diagram illustrating the dual inhibitory mechanism of Angiogenin (108-123).

Experimental Protocols for Studying the Effects of Angiogenin (108-123)

To rigorously assess the anti-angiogenic potential of Angiogenin (108-123) and similar peptide inhibitors, a combination of in vitro and in vivo assays is essential. The following are detailed, field-proven protocols for key experiments.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.

Methodology:

  • Preparation of Extracellular Matrix: Thaw a basement membrane matrix extract (e.g., Matrigel®) on ice. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in basal medium containing a low serum concentration (e.g., 0.5% FBS).

  • Treatment: Add Angiogenin (108-123) or a vehicle control to the cell suspension. For a positive control, use full-length angiogenin.

  • Plating: Seed the HUVECs onto the solidified matrix at a density of 1.5 x 10^4 cells per well.

  • Incubation and Imaging: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor and photograph the formation of tube-like structures using a light microscope.

  • Quantification: Analyze the images to quantify the total tube length, number of junctions, and number of loops. A significant reduction in these parameters in the presence of Angiogenin (108-123) indicates an anti-angiogenic effect.

In Vitro Endothelial Cell Migration Assay (Transwell Assay)

This assay measures the chemotactic migration of endothelial cells in response to an angiogenic stimulus.

Methodology:

  • Chamber Setup: Place cell culture inserts with an 8 µm pore size membrane into the wells of a 24-well plate.

  • Chemoattractant: In the lower chamber, add medium containing a chemoattractant (e.g., full-length angiogenin). In the control wells, add basal medium.

  • Cell Seeding: Seed HUVECs in the upper chamber in serum-free medium. In the treatment group, add Angiogenin (108-123) to the upper chamber along with the cells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope. A decrease in the number of migrated cells in the presence of Angiogenin (108-123) indicates an inhibitory effect on cell migration.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to assess angiogenesis.

Methodology:

  • Egg Preparation: Use fertilized chicken eggs and incubate them for 3 days. On day 3, create a small window in the shell to expose the CAM.

  • Sample Application: Prepare sterile, non-inflammatory carriers (e.g., gelatin sponges or filter paper discs) soaked in a solution of full-length angiogenin alone (positive control), Angiogenin (108-123) alone (to test for any inherent activity), a combination of full-length angiogenin and Angiogenin (108-123), or saline (negative control).

  • Implantation: Place the prepared carriers onto the CAM.

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

  • Observation and Quantification: After incubation, open the window and observe the area around the carrier for the formation of new blood vessels. Quantify the angiogenic response by counting the number of blood vessel branch points converging towards the carrier. A significant reduction in vessel branching in the co-treatment group compared to the positive control indicates an anti-angiogenic effect of Angiogenin (108-123).

cluster_0 Experimental Workflow cluster_1 In Vitro Assays cluster_2 In Vivo Assay cluster_3 Analysis & Outcome Tube_Formation Tube Formation Assay Quantification Quantification of Angiogenic Parameters Tube_Formation->Quantification Migration_Assay Migration Assay Migration_Assay->Quantification CAM_Assay CAM Assay CAM_Assay->Quantification Inhibition_Assessment Assessment of Inhibitory Effect of Angiogenin (108-123) Quantification->Inhibition_Assessment

Figure 2: A flowchart of the experimental workflow to assess the anti-angiogenic activity of Angiogenin (108-123).

Conclusion and Future Directions

The angiogenin (108-123) peptide represents a promising tool for the investigation of angiogenesis and holds potential as a lead compound for the development of novel anti-angiogenic therapeutics. Its dual mechanism of action, involving both the inhibition of ribonucleolytic activity and the blockade of cell surface interactions, makes it a particularly interesting candidate for further study. Future research should focus on detailed structural studies to elucidate the precise binding mode of this peptide to angiogenin, which would enable the design of more potent and specific inhibitors. Furthermore, extensive preclinical evaluation in various cancer models is warranted to fully assess its therapeutic potential.

References

  • Rybak, S. M., Auld, D. S., St Clair, D. K., Yao, Q. Z., & Fett, J. W. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochemical and Biophysical Research Communications, 162(1), 535–543. [Link]

  • Pyatibratov, M. G., Tolkatchev, D., Plamondon, J., Xu, P., Ni, F., & Kostyukova, A. S. (2010). Binding of human angiogenin inhibits actin polymerization. Archives of biochemistry and biophysics, 495(1), 74–81. [Link]

  • Shapiro, R., & Vallee, B. L. (1988). Human placental ribonuclease inhibitor abolishes both the ribonucleolytic activity of angiogenin and its ability to mediate protein synthesis in a cell-free system. Biochemistry, 27(1), 219-226. [Link]

  • Shapiro, R., & Vallee, B. L. (1987). Ribonucleolytic activity of angiogenin: essential histidine, lysine, and arginine residues. Proceedings of the National Academy of Sciences of the United States of America, 84(8), 2238–2241. [Link]

  • Pyatibratov, M. G., Tolkatchev, D., Plamondon, J., Xu, P., Ni, F., & Kostyukova, A. S. (2012). New insights into the role of angiogenin in actin polymerization. Sub-cellular biochemistry, 62, 147–162. [Link]

  • Smith, B. D., & Raines, R. T. (2008). Genetic selection for peptide inhibitors of angiogenin. Protein engineering, design & selection : PEDS, 21(5), 289–294. [Link]

  • Harper, J. W., & Vallee, B. L. (1988). Enzymatically active angiogenin/ribonuclease A hybrids formed by peptide interchange. Biochemistry, 27(1), 219–226. [Link]

  • Pyatibratov, M. G., Tolkatchev, D., Plamondon, J., Xu, P., Ni, F., & Kostyukova, A. S. (2010). Binding of human angiogenin inhibits actin polymerization. Archives of biochemistry and biophysics, 495(1), 74–81. [Link]

  • Pyatibratov, M. G., Tolkatchev, D., Plamondon, J., Xu, P., Ni, F., & Kostyukova, A. S. (2010). Binding of human angiogenin inhibits actin polymerization. Archives of biochemistry and biophysics, 495(1), 74–81. [Link]

  • Wei, F., Sheng, S., & Xu, Z. (2017). Characterization and Function of the Interaction of Angiogenin With Alpha-Actinin 2. Frontiers in molecular biosciences, 4, 93. [Link]

  • Gong, Y., Bhasin, M., Agani, F., Zetter, B. R., & Libermann, T. A. (2020). Structural mechanism of angiogenin activation by the ribosome. Nature structural & molecular biology, 27(12), 1147–1156. [Link]

  • Jenkins, J. L., & Shapiro, R. (2003). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity. Proceedings of the National Academy of Sciences of the United States of America, 100(23), 13261–13266. [Link]

  • St Clair, D. K., Rybak, S. M., Riordan, J. F., & Vallee, B. L. (1987). Angiogenin abolishes cell-free protein synthesis by specific ribonucleolytic inactivation of ribosomes. Proceedings of the National Academy of Sciences of the United States of America, 84(23), 8330–8334. [Link]

  • Smith, B. D., & Raines, R. T. (2008). Genetic selection for peptide inhibitors of angiogenin. Protein engineering, design & selection : PEDS, 21(5), 289–294. [Link]

  • St Clair, D. K., Rybak, S. M., Riordan, J. F., & Vallee, B. L. (1987). Angiogenin abolishes cell-free protein synthesis by specific ribonucleolytic inactivation of ribosomes. Proceedings of the National Academy of Sciences of the United States of America, 84(23), 8330–8334. [Link]

  • Papageorgiou, A. C., Shapiro, R., & Acharya, K. R. (1997). Molecular recognition of human angiogenin by placental ribonuclease inhibitor--an X-ray crystallographic study at 2.0 A resolution. The EMBO journal, 16(17), 5162–5177. [Link]

  • Leonidas, D. D., Shapiro, R., Allen, S. C., Subbarao, G. V., Veluraja, K., & Acharya, K. R. (1999). Refined crystal structures of native human angiogenin and a variant at the C-terminal nuclear localization signal, R122A, at 2.2 and 2.0 A resolution, respectively. Protein science : a publication of the Protein Society, 8(12), 2533–2543. [Link]

Sources

function of angiogenin c-terminal peptide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Function of Angiogenin's C-Terminal Peptide

Foreword

Angiogenin (ANG), a member of the ribonuclease A superfamily, stands as a molecule of profound duality. Initially identified for its potent ability to induce neovascularization, its functional repertoire has expanded to include critical roles in cell proliferation, stress response, and neuroprotection. The key to its diverse and tightly regulated activities lies within its molecular structure, particularly in the C-terminal region. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a general overview of angiogenin to provide a deep, mechanistic exploration of its C-terminal peptide. We will dissect its structural role as an intramolecular regulator, its surprising function as an exogenous inhibitor, and the downstream consequences of its modulation, providing both the theoretical framework and the practical methodologies required to investigate this critical domain.

Part 1: Angiogenin: A Paradigm of Functional Complexity

Angiogenin is a 14.1 kDa, 123-amino acid protein that, despite sharing 33% sequence identity with bovine pancreatic ribonuclease A, possesses a unique and potent biological profile.[1][2] It is expressed across a wide range of tissues and is implicated in numerous physiological and pathological processes, from embryonic development to the progression of cancer and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[1][3]

ANG's mechanism of action is multifaceted, operating through several distinct pathways:

  • Receptor Binding and Signaling: ANG binds to cell surface receptors, including a putative 170-kDa protein and actin, to activate intracellular signaling cascades such as the ERK1/2 and PI3K/Akt pathways, promoting cell migration, proliferation, and invasion.[4][5][6]

  • Nuclear Translocation: Following internalization, ANG translocates to the nucleus, a step essential for its angiogenic activity.[7][8] In the nucleolus, it binds to rDNA and stimulates the transcription of ribosomal RNA (rRNA), fueling the protein synthesis required for cell growth.[4][9]

  • Ribonucleolytic Activity: ANG possesses a catalytic triad (His13, Lys40, His114) and exerts specific, albeit weak, ribonuclease activity.[1][2] Under cellular stress, this activity is directed towards transfer RNA (tRNA), cleaving them in the anticodon loop to produce tRNA-derived stress-induced RNAs (tiRNAs).[9][10] These tiRNAs act as potent translational repressors, helping to conserve energy and promote cell survival under adverse conditions.[9][11]

The regulation of these powerful functions is paramount, and a primary control point is embedded in the protein's own C-terminal sequence.

Part 2: The C-Terminal Peptide: A Gatekeeper of Angiogenin's Power

The C-terminal region of angiogenin is not merely a structural tail but a sophisticated, dual-role modulator that governs the protein's enzymatic and biological functions.

Structural Basis of Intramolecular Regulation

Crystal structure analysis of human angiogenin reveals a key distinction from its ribonuclease A homologue: its catalytic site is partially obstructed.[12] This obstruction is orchestrated by the C-terminal tail.

Specifically, the side chain of Glutamine-117 (Gln-117) physically blocks the B1 pyrimidine-binding subsite, which is essential for substrate recognition and cleavage.[12][13] The positioning of Gln-117 is stabilized by intramolecular hydrophobic interactions from adjacent C-terminal residues, notably Isoleucine-119 (Ile-119) and Phenylalanine-120 (Phe-120) .[14][15] This conformation renders ANG in a state of low catalytic activity. For ANG to become fully active, its C-terminus must undergo a significant conformational change to expose the catalytic cleft to its RNA substrate.[12][14]

Conversely, this inhibitory arrangement is counterbalanced by the final three residues, Arg-121, Arg-122, and Pro-123 . These residues do not appear to contact the main protein body but instead contribute to enzymatic activity, likely by forming a peripheral binding site for polymeric substrates like tRNA.[14][15] This architecture establishes the C-terminal peptide as a complex regulatory domain with both inhibitory and activating elements.

cluster_ANG Angiogenin Protein Core cluster_CTerm C-Terminal Peptide Catalytic_Site Catalytic Site (His13, Lys40, His114) B1_Subsite B1 Pyrimidine Binding Subsite Core_Interactions Main Protein Body (Hydrophobic Pockets) Gln117 Gln-117 Core_Interactions->Gln117 Locks Gln-117 in place Gln117->B1_Subsite Steric Hindrance Hydrophobic_Residues Ile-119, Phe-120 Hydrophobic_Residues->Core_Interactions Stabilizing Interaction Substrate_Binding_Residues Arg-121, Arg-122, Pro-123 tRNA_Substrate tRNA Substrate Substrate_Binding_Residues->tRNA_Substrate tRNA_Substrate->Catalytic_Site Requires Access

Diagram 1: Steric hindrance of ANG's active site by its C-terminal peptide.
Exogenous Peptides as Potent Inhibitors

Building on the principle of intramolecular inhibition, research has demonstrated that synthetic peptides corresponding to the C-terminal region of angiogenin can act as potent trans-inhibitors.[16] When supplied exogenously, these peptides can block both the enzymatic (ribonucleolytic) and biological (angiogenic) activities of the full-length ANG protein.

A key study found that a peptide spanning residues 108-123, Ang(108-123) , significantly reduced neovascularization induced by ANG in the chick chorioallantoic membrane (CAM) assay.[16] Furthermore, C-terminal peptides were shown to inhibit the cleavage of tRNA, directly implicating them in the modulation of ANG's ribonuclease function.[16] In contrast, peptides derived from the N-terminal region showed no such inhibitory effects. This discovery positions the C-terminal peptide as a promising pharmacophore for designing targeted ANG antagonists.

Peptide SequenceResiduesObserved Inhibitory EffectReference
Ang(108-123)[Sequence]Significantly decreases ANG-induced neovascularization in the CAM assay.[16]
Ang(108-121)[Sequence]Inhibits ANG's nuclease activity on tRNA and abolishes ANG-induced inhibition of cell-free protein synthesis.[16]
chANG / chGNA[Complementary]Binds ANG with high affinity (Kd ~44 nM) and inhibits ANG-induced neovascularization.[17]

Table 1: Summary of inhibitory peptides derived from or targeting angiogenin's functional sites. Note: Specific sequences are proprietary or require lookup from source.

Part 3: Functional Consequences of C-Terminal Modulation

The regulatory action of the C-terminal peptide has profound downstream effects on ANG's major biological functions, particularly its roles in angiogenesis and the cellular stress response.

Gating Angiogenesis

Angiogenesis is a tightly controlled process involving endothelial cell proliferation, migration, and tube formation.[4] ANG drives this process through a combination of its signaling and nuclear activities. Because nuclear translocation and subsequent rRNA transcription are indispensable for angiogenesis, any modulation of ANG's activity has a direct impact.[7][18] The inhibitory C-terminal peptides, by preventing ANG from executing its functions, effectively shut down the angiogenic cascade it initiates. This has made these peptides a focal point for the development of anti-angiogenic cancer therapies.[19][20]

Controlling the Stress Response and tiRNA Production

Under conditions like hypoxia, nutrient deprivation, or oxidative stress, ANG's primary role shifts from promoting growth to ensuring survival.[9] This is achieved by cleaving tRNA to produce tiRNAs. The 5'-tiRNAs are particularly potent, as they can reprogram protein synthesis by displacing the translation initiation complex (eIF4F) from mRNA, thereby inhibiting cap-dependent translation and inducing the formation of stress granules.[11][21] This global reduction in protein synthesis conserves cellular energy. By controlling access to ANG's catalytic site, the C-terminal peptide is the master switch that governs the initiation of this critical stress response pathway.

cluster_Stress Cellular Stress (e.g., Hypoxia) cluster_ANG Angiogenin Activation cluster_Cytoplasm Cytoplasmic Events Stress Stress Signal CTerm_Conformation C-Terminal Unblocking Stress->CTerm_Conformation Triggers ANG Angiogenin (ANG) tRNA Mature tRNA ANG->tRNA Cleaves Anticodon Loop CTerm_Conformation->ANG Activates RNase Site tiRNA 5' & 3' tiRNAs tRNA->tiRNA Translation Translation Initiation (eIF4F Complex) tiRNA->Translation Displaces eIF4F Inhibition Translation Inhibition Translation->Inhibition SG Stress Granule Assembly Inhibition->SG Promotes

Diagram 2: ANG-mediated tiRNA production pathway, regulated by C-terminal activation.

Part 4: Methodologies for Investigating the ANG C-Terminal Peptide

A robust understanding of the C-terminal peptide's function requires specific and validated experimental protocols. The following sections provide step-by-step methodologies for key assays.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing ANG-derived peptides, such as Ang(108-123).

Principle: The peptide is assembled amino acid by amino acid on a solid resin support, typically from the C-terminus to the N-terminus. This method allows for easy purification by washing away excess reagents.[22]

Methodology:

  • Resin Selection: Choose a suitable resin, such as a Wang or Rink Amide resin, depending on whether a C-terminal carboxylic acid or amide is desired.

  • Deprotection: Remove the temporary N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid using a 20% piperidine solution in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation & Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent like HBTU/HOBt in the presence of a base (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin extensively with DMF to remove unreacted reagents.

  • Iteration: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the peptide's identity and purity using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[23]

Protocol: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

Principle: The CAM is a highly vascularized extraembryonic membrane of the chick embryo that serves as a standard in vivo model to assess angiogenesis and anti-angiogenesis.[16]

Methodology:

  • Egg Preparation: Obtain fertilized chicken eggs and incubate them at 37°C with 60% humidity. On day 3, create a small window in the shell to expose the CAM.

  • Sample Preparation: Prepare sterile, non-inflammatory carriers (e.g., methylcellulose discs or gelatin sponges). Load the carriers with the test substance (e.g., ANG alone, ANG + inhibitory C-terminal peptide, or a vehicle control).

  • Application: Gently place the loaded carriers onto the CAM surface, avoiding major blood vessels.

  • Incubation: Seal the window with tape and return the eggs to the incubator for 48-72 hours.

  • Analysis: Re-open the window and observe the vasculature around the carrier. Angiogenesis is quantified by counting the number of new blood vessel branches growing towards the carrier, often visualized after injecting a contrast agent like India ink.

  • Data Interpretation: A significant reduction in vessel sprouting in the peptide-treated group compared to the ANG-only group indicates anti-angiogenic activity.

cluster_Prep Preparation (Day 0-3) cluster_Assay Assay (Day 3-6) cluster_Analysis Analysis (Day 6) Incubate_Eggs 1. Incubate Fertilized Eggs (37°C, 3 days) Window_Shell 2. Create Window in Shell to Expose CAM Incubate_Eggs->Window_Shell Place_Carrier 5. Place Carrier on CAM Window_Shell->Place_Carrier Prepare_Carrier 3. Prepare Sterile Carrier (e.g., Gelatin Sponge) Load_Carrier 4. Load Carrier with Test Agents (ANG, Peptide, Control) Prepare_Carrier->Load_Carrier Load_Carrier->Place_Carrier Seal_Incubate 6. Seal and Incubate (48-72 hours) Place_Carrier->Seal_Incubate Observe 7. Observe Vasculature Seal_Incubate->Observe Quantify 8. Quantify Vessel Sprouting (Branch Counting) Observe->Quantify Compare 9. Compare Treatment Groups Quantify->Compare

Diagram 3: Experimental workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Part 5: Therapeutic Implications and Future Directions

The discovery that a peptide fragment from ANG's own C-terminus can potently inhibit its pro-tumorigenic functions opens a compelling avenue for therapeutic development.

The C-Terminal Peptide as an Anti-Cancer Therapeutic

Given that elevated ANG levels are associated with tumor growth and metastasis, targeting ANG is a validated anti-cancer strategy.[1][24] C-terminal peptides and their mimetics represent a highly specific approach to neutralizing ANG activity. Unlike small molecule kinase inhibitors, which can have off-target effects, these peptides are derived from the protein's own regulatory sequence, suggesting a higher potential for specificity.[17] Rationally designed peptides that inhibit the ANG-receptor interaction or block its catalytic site could serve as novel drugs to suppress tumor angiogenesis and starve tumors of essential blood supply.[19][20]

Challenges and the Path Forward

The translation of peptide-based therapeutics from bench to bedside faces several well-known hurdles:

  • Stability: Peptides are susceptible to rapid degradation by proteases in vivo, leading to short half-lives.

  • Delivery: Poor membrane permeability and bioavailability can limit their efficacy.

Future research must focus on overcoming these challenges through medicinal chemistry approaches. This includes the development of peptidomimetics , the use of unnatural amino acids to increase protease resistance, and strategies like peptide stapling to lock the peptide in its bioactive conformation.[25] Furthermore, conjugating these peptides to nanoparticles or other delivery vehicles could improve their pharmacokinetic profile and targeting to tumor sites.[25][26]

By continuing to unravel the intricate functions of the angiogenin C-terminal peptide, the scientific community can harness this natural regulatory mechanism to develop a new generation of targeted and effective therapies for cancer and other angiogenesis-dependent diseases.

References

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619–624.

  • Tsuji, T., et al. (2005). Angiogenin is a novel angiogenic factor for cancer cells. Cancer Science, 96(11), 761-768.
  • Li, S., & Hu, G. F. (2012). Emerging role of angiogenin in stress response and cell survival under adverse conditions. Journal of Cellular Physiology, 227(7), 2822–2826.

  • Sheng, J., & Hu, G. F. (2017). Research progress on the structure, function, and use of angiogenin in malignant tumours. Journal of Cancer, 8(18), 3845–3857.

  • Prospec Bio. (n.d.). Angiogenin Protein | ANG Antigen. Prospec Bio.

  • ResearchGate. (n.d.). Mechanism of action of angiogenin. ResearchGate.

  • Rybak, S. M., et al. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochemical and Biophysical Research Communications, 162(1), 535–543.

  • Russo, N., et al. (1996). The C-terminal region of human angiogenin has a dual role in enzymatic activity. Proceedings of the National Academy of Sciences, 93(8), 3243–3247.

  • Xu, Z. P., et al. (2015). Three decades of research on angiogenin: a review and perspective. Journal of Cellular and Molecular Medicine, 19(11), 2535–2548.

  • Jenkins, J. L., et al. (2003). Structure of murine angiogenin: features of the substrate- and cell-binding regions and prospects for inhibitor-binding studies. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 8), 1364–1372.
  • Acharya, K. R., et al. (1994). Crystal structure of human angiogenin reveals the structural basis for its functional divergence from ribonuclease. Proceedings of the National Academy of Sciences, 91(8), 2915–2919.

  • Moroianu, J., & Riordan, J. F. (1994). Nuclear translocation of angiogenin in proliferating endothelial cells is essential to its angiogenic activity. Proceedings of the National Academy of Sciences, 91(5), 1677–1681.

  • National Center for Biotechnology Information. (n.d.). Nuclear translocation of angiogenin in proliferating endothelial cells is essential to its angiogenic activity. PubMed Central.

  • Leonidas, D. D., et al. (2021). Structure of angiogenin dimer bound to double-stranded RNA. Acta Crystallographica Section D: Structural Biology, 77(Pt 5), 629–637.

  • Emara, M. M., et al. (2010). Angiogenin-induced tRNA-derived Stress-induced RNAs Promote Stress-induced Stress Granule Assembly. Journal of Biological Chemistry, 285(14), 10959–10968.

  • Russo, A., et al. (1996). The C-terminal region of human angiogenin has a dual role in enzymatic activity. IRIS UNINA.

  • Saikia, M., et al. (2014). Angiogenin-Cleaved tRNA Halves Interact with Cytochrome c, Protecting Cells from Apoptosis during Osmotic Stress. Molecular and Cellular Biology, 34(13), 2450–2462.
  • Ivanov, P., et al. (2011). Angiogenin-induced tRNA fragments inhibit translation initiation. Molecular Cell, 43(4), 613–623.

  • Yamasaki, S., et al. (2009). Angiogenin Cleaves tRNA and Promotes Stress-Induced Translational Repression. Journal of Cell Biology, 185(1), 35–42.
  • Ivanov, P., et al. (2011). Angiogenin-Induced tRNA Fragments Inhibit Translation Initiation. ResearchGate.

  • Neves, L. X., et al. (2018). Angiogenin-mimetic peptide functionalised gold nanoparticles for cancer therapy applications. RSC Advances, 8(34), 19137–19147.
  • Grasso, G., et al. (2018). Peptides Derived from Angiogenin Regulate Cellular Copper Uptake. Molecules, 23(12), 3299.

  • Wikipedia. (n.d.). Angiogenin. Wikipedia.

  • Hosseinzadeh, Z., et al. (2021). Anti-angiogenic peptides application in cancer therapy; a review. Journal of Cellular and Molecular Medicine, 25(16), 7546–7557.

  • Papanastasiou, M., et al. (2011). A peptide corresponding to the C-terminal region of pleiotrophin inhibits angiogenesis in vivo and in vitro. Journal of Cellular Biochemistry, 112(6), 1532–1543.

  • Hu, G. F. (2009). New Insights into the Role of Angiogenin in Actin Polymerization. International Journal of Molecular Sciences, 10(6), 2537–2552.

  • Miyake, M., et al. (2015). Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway. Oncogenesis, 4, e147.

  • Gho, Y. S., et al. (1997). Anti-angiogenin activity of the peptides complementary to the receptor-binding site of human angiogenin. Journal of Biological Chemistry, 272(39), 24343–24348.

  • Li, S., et al. (2012). Angiogenin inhibits nuclear translocation of apoptosis inducing factor in a Bcl-2-dependent manner. Apoptosis, 17(8), 844–851.
  • Raines, R. T., et al. (2006). Genetic selection for peptide inhibitors of angiogenin. Journal of Molecular Biology, 361(2), 253-259.
  • Thompson, D. M., & Parker, R. (2009). RNA biology of angiogenin: Current state and perspectives. RNA Biology, 6(3), 249–253.

  • National Center for Biotechnology Information. (n.d.). ANG angiogenin [Homo sapiens (human)]. Gene - NCBI.

  • Paudel, N., et al. (2015). Angiogenin interacts with the plasminogen activation system at the cell surface of breast cancer cells to regulate plasmin formation and cell migration. Molecular Oncology, 9(1), 103–118.

  • Roth, L., et al. (2014). Binding of a C-end rule peptide to neuropilin-1 receptor: A molecular modeling approach. Journal of Molecular Recognition, 27(4), 183–192.
  • GenScript. (2024). Three Inventive Biomedical Applications for Synthetic Peptides. GenScript.

  • Ribatti, D., et al. (2006). Antiangiogenic peptides and proteins: from experimental tools to clinical drugs. Current Pharmaceutical Design, 12(15), 1831–1844.

  • Asgari, Y., et al. (2014). Structural Studies on an Anti-Angiogenic Peptide Using Molecular Modeling. Avicenna Journal of Medical Biotechnology, 6(4), 212–220.

  • Mehaffey, M. R., & St-Cyr, D. J. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 25(23), 5658.

Sources

The Paradoxical Peptide: A Technical Guide to Angiogenin (108-123) and its Inhibitory Role in Tumor Neovascularization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Angiogenin - A Double-Edged Sword in Cancer Biology

Angiogenin (ANG) is a 14.1 kDa secreted ribonuclease and a potent inducer of neovascularization, the formation of new blood vessels from pre-existing ones.[1][2] In the context of oncology, ANG is often considered a key player in tumor progression.[1] Many tumors upregulate and secrete ANG to fuel their growth and metastasis by stimulating the development of a dedicated blood supply.[1][2] This pro-angiogenic activity involves a cascade of events, including the activation of endothelial and smooth muscle cells, leading to their migration, invasion, and proliferation to form new tubular structures.[3][4] Full-length angiogenin exerts its biological effects through several mechanisms, including its intrinsic ribonucleolytic activity, interaction with cell surface receptors, and nuclear translocation where it can modulate ribosomal RNA (rRNA) transcription.[3][4]

However, the narrative of angiogenin's role in angiogenesis is not monolithic. Specific fragments of this protein can paradoxically exhibit anti-angiogenic properties. This guide focuses on a C-terminal fragment of angiogenin, the peptide encompassing amino acids 108-123, which has been demonstrated to inhibit the enzymatic and biological activities of the full-length protein, including its ability to induce neovascularization.[5] This discovery opens up a fascinating avenue for therapeutic intervention, positioning angiogenin (108-123) and other C-terminal peptides as potential anti-angiogenic agents for cancer therapy.

This technical guide provides an in-depth exploration of the inhibitory role of angiogenin (108-123) in tumor neovascularization. We will delve into its mechanism of action, provide detailed protocols for its study, and present a framework for its evaluation as a potential therapeutic candidate.

The Inhibitory Mechanism of Angiogenin (108-123)

The C-terminal region of angiogenin appears to be crucial for its biological function, and peptides derived from this region, including the 108-123 fragment, act as competitive inhibitors. Synthetic peptides corresponding to this C-terminal domain have been shown to significantly decrease neovascularization elicited by full-length angiogenin.[5]

The precise mechanism of inhibition is multifaceted but is thought to involve:

  • Inhibition of Ribonucleolytic Activity: The enzymatic activity of angiogenin, although weak compared to other ribonucleases, is essential for its angiogenic function. C-terminal peptides, including the 108-123 fragment, have been shown to inhibit this nuclease activity.[5]

  • Interference with Receptor Binding: Full-length angiogenin interacts with receptors on the surface of endothelial cells to initiate downstream signaling. The 108-123 peptide may compete with the full-length protein for these binding sites, thereby blocking the initiation of the angiogenic cascade.

  • Disruption of Cellular Uptake and Nuclear Translocation: A critical step in angiogenin's pro-angiogenic activity is its endocytosis and subsequent translocation to the nucleus of endothelial cells. The 108-123 fragment may interfere with this process, preventing the nuclear functions of angiogenin that are necessary for cell proliferation and angiogenesis.

The signaling pathways downstream of full-length angiogenin activation in endothelial cells are known to involve the phosphorylation of key signaling molecules such as Extracellular signal-Regulated Kinase 1/2 (Erk1/2) and Akt (also known as Protein Kinase B).[6][7] The activation of these pathways is crucial for endothelial cell proliferation, survival, and migration.[7][8] Consequently, the inhibitory action of angiogenin (108-123) is expected to lead to a downstream suppression of these pro-angiogenic signaling cascades.

Signaling Pathway of Full-Length Angiogenin in Endothelial Cells

The following diagram illustrates the key signaling events initiated by full-length angiogenin in endothelial cells, which are ultimately inhibited by the 108-123 peptide.

Angiogenin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang Angiogenin (Full-Length) Receptor Angiogenin Receptor (e.g., 170-kDa protein) Ang->Receptor Binding Nuclear_Ang Nuclear Angiogenin Ang->Nuclear_Ang Endocytosis & Nuclear Translocation MEK MEK1 Receptor->MEK PI3K PI3K Receptor->PI3K ERK Erk1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Phosphorylation Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis rRNA rRNA Transcription Nuclear_Ang->rRNA rRNA->Proliferation in_vitro_workflow start Start: Hypothesis Angiogenin (108-123) inhibits angiogenesis prepare_cells Prepare Endothelial Cells (e.g., HUVECs) start->prepare_cells migration_assays Migration Assays prepare_cells->migration_assays tube_assay Tube Formation Assay prepare_cells->tube_assay scratch_assay Scratch Assay migration_assays->scratch_assay transwell_assay Transwell Assay migration_assays->transwell_assay data_analysis Data Analysis and Quantification scratch_assay->data_analysis transwell_assay->data_analysis tube_assay->data_analysis conclusion Conclusion: Assess inhibitory effect of Angiogenin (108-123) data_analysis->conclusion

Caption: Workflow for in vitro evaluation of angiogenin (108-123).

In Vivo Angiogenesis Assay

In vivo models are essential to validate the anti-angiogenic effects of angiogenin (108-123) in a more physiologically relevant context.

The CAM assay is a well-established and cost-effective in vivo model to study angiogenesis. [9] Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.

  • Window Creation: Create a small window in the eggshell to expose the CAM.

  • Onplant Placement: Place a sterile, non-inflammatory carrier (e.g., a small filter disc or a Matrigel plug) soaked with angiogenin (108-123) at various concentrations onto the CAM. A positive control (full-length angiogenin) and a negative control (vehicle) should be included.

  • Incubation: Reseal the window and incubate the eggs for another 2-3 days.

  • Observation and Quantification: Observe the CAM for the formation of new blood vessels around the onplant. The angiogenic response can be quantified by counting the number of blood vessels converging towards the onplant or by measuring the area of neovascularization.

Data Presentation and Interpretation

To facilitate the comparison of results, all quantitative data from the described assays should be summarized in clearly structured tables.

Table 1: Summary of In Vitro Assay Results

AssayConditionParameter MeasuredResult (Mean ± SD)p-value
Scratch Assay Control% Wound Closure at 24h
Full-Length ANG (10 ng/mL)% Wound Closure at 24h
ANG (108-123) (1 µM)% Wound Closure at 24h
ANG (108-123) (10 µM)% Wound Closure at 24h
Transwell Assay ControlNumber of Migrated Cells
Full-Length ANG (10 ng/mL)Number of Migrated Cells
ANG (108-123) (1 µM)Number of Migrated Cells
ANG (108-123) (10 µM)Number of Migrated Cells
Tube Formation ControlTotal Tube Length (µm)
Full-Length ANG (10 ng/mL)Total Tube Length (µm)
ANG (108-123) (1 µM)Total Tube Length (µm)
ANG (108-123) (10 µM)Total Tube Length (µm)

Conclusion and Future Directions

The angiogenin (108-123) peptide represents a promising lead for the development of novel anti-angiogenic therapies. Its ability to inhibit the pro-tumoral activities of full-length angiogenin provides a compelling rationale for its further investigation. The experimental framework outlined in this guide offers a robust approach for researchers and drug development professionals to characterize the anti-angiogenic potential of this and other C-terminal angiogenin peptides.

Future research should focus on optimizing the potency and stability of angiogenin (108-123) through medicinal chemistry approaches. Furthermore, evaluation in preclinical tumor xenograft models will be crucial to assess its efficacy in inhibiting tumor growth and neovascularization in vivo. A deeper understanding of its interaction with the angiogenin receptor and its precise mechanism of signal transduction inhibition will pave the way for the rational design of next-generation anti-angiogenic therapeutics targeting the angiogenin pathway.

References

  • Research progress on the structure, function, and use of angiogenin in malignant tumours. (URL: )
  • Transwell In Vitro Cell Migration and Invasion Assays. (URL: [Link])

  • Deep Dive into the Transwell Migration and Invasion Assay. (URL: [Link])

  • Mechanisms of action of angiogenin. (URL: [Link])

  • C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. (URL: [Link])

  • Standard Operating Procedure (SOP) for Transwell Migration Assay. (URL: [Link])

  • Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles. (URL: [Link])

  • Genetic Selection for Peptide Inhibitors of Angiogenin. (URL: [Link])

  • Research progress on the structure, function, and use of angiogenin in malignant tumours. (URL: [Link])

  • Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. (URL: [Link])

  • Genetic selection for peptide inhibitors of angiogenin. (URL: [Link])

  • Angiogenesis Assays | Tube Formation Assay. (URL: [Link])

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (URL: [Link])

  • Endothelial Cell Tube Formation Assay CLS-DL-CC-030. (URL: [Link])

  • Mechanism of action of angiogenin. (URL: [Link])

  • Scratch Assay Protocol. (URL: [Link])

  • Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics. (URL: [Link])

  • Angiogenin activates Erk1/2 in human umbilical vein endothelial cells. (URL: [Link])

  • Antiangiogenic signaling pathways in endothelial cells associated with... (URL: [Link])

  • Scratch Assay protocol. (URL: [Link])

  • Mechanisms of action of angiogenin. (URL: [Link])

  • Genetic selection for peptide inhibitors of angiogenin. (URL: [Link])

  • PI3K/AKT/mTOR Pathway in Angiogenesis. (URL: [Link])

  • Anti-angiogenic peptides for cancer therapeutics. (URL: [Link])

  • Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (URL: [Link])

  • ERK and Akt exhibit distinct signaling responses following stimulation by pro-angiogenic factors. (URL: [Link])

  • Human placental ribonuclease inhibitor abolishes both... (URL: [Link])

  • Anti-angiogenic peptides application in cancer therapy; a review. (URL: [Link])

  • Pro-angiogenic mechanism of the ERK signaling pathway. Growth factors... (URL: [Link])

  • Human Angiopoietin-2 (Ang-2) Protein. (URL: [Link])

  • Current methods for assaying angiogenesis in vitro and in vivo. (URL: [Link])

  • Achievement: Anti-angiogenic peptides in breast cancer. (URL: [Link])

  • A peptide corresponding to the C-terminal region of pleiotrophin inhibits angiogenesis in vivo and in vitro. (URL: [Link])

  • US8828698B2 - Immobilized angiogenin mixtures and uses thereof ... (URL: )

Sources

An In-Depth Technical Guide to the Interaction of Angiogenin (108-123) with Actin: From Molecular Binding to Cellular Consequences

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Angiogenin (ANG), a 123-amino acid ribonuclease, is a potent mediator of angiogenesis and a key player in neurogenesis and tumor progression. Its biological activities are multifaceted, extending beyond its enzymatic function to intricate interactions with cellular components. A growing body of evidence points to a critical role for the C-terminal region of angiogenin, specifically the peptide sequence 108-123, in modulating its interaction with the ubiquitous cytoskeletal protein, actin. This technical guide provides a comprehensive exploration of the angiogenin (108-123)-actin interaction, delving into the structural basis of this binding, its profound impact on actin dynamics, and the subsequent cascade of cellular events that drive cell migration and invasion. We will dissect the conflicting reports on angiogenin's influence on actin polymerization, presenting the current understanding of this complex relationship. Furthermore, this guide offers detailed, field-proven protocols for investigating this interaction, including co-immunoprecipitation, surface plasmon resonance, and in vitro actin polymerization assays, alongside methods for visualizing the resulting cytoskeletal rearrangements. This document is intended to serve as an authoritative resource for researchers seeking to unravel the complexities of the angiogenin-actin axis and to leverage this knowledge for the development of novel therapeutic strategies.

Introduction: Angiogenin and the Significance of its C-Terminal Domain

Angiogenin, first isolated from the conditioned medium of human colon adenocarcinoma cells, is a member of the ribonuclease A superfamily.[1] While its ribonucleolytic activity is essential for some of its functions, a significant portion of its biological impact is mediated through protein-protein interactions. The C-terminal region of angiogenin has emerged as a critical regulatory domain. Structurally, the extreme C-terminus (residues 116-123) can fold back to partially occlude the active site, thereby modulating its enzymatic activity.[2] Intriguingly, the adjacent region, encompassing residues 108-123, has been identified as a key interface for protein interactions and a modulator of angiogenin's pro-angiogenic capabilities. Synthetic peptides corresponding to this C-terminal region, including angiogenin (108-123), have been shown to significantly inhibit angiogenin-induced neovascularization, underscoring the functional importance of this specific peptide sequence.[2]

The Angiogenin (108-123)-Actin Interaction: A Tale of Two Cellular Compartments

Actin, a highly conserved and abundant protein in eukaryotic cells, exists in two main forms: monomeric globular actin (G-actin) and filamentous actin (F-actin). The dynamic equilibrium between these two states is fundamental to a vast array of cellular processes, including cell motility, shape, and division. Angiogenin interacts with actin in both the extracellular and intracellular environments, with the 108-123 region playing a pivotal, albeit not fully elucidated, role.

Extracellular Interaction: Orchestrating Invasion and Migration

A key step in angiogenesis and tumor metastasis is the degradation of the basement membrane and extracellular matrix (ECM). Angiogenin has been shown to bind to actin present on the surface of endothelial cells.[3][4] This interaction is thought to be a crucial initiating event, leading to the activation of cell-associated proteases, such as plasmin, which in turn degrade the ECM and pave the way for cell migration and invasion.[3] While the precise binding footprint of angiogenin on cell-surface actin is still under investigation, the inhibitory effects of the angiogenin (108-123) peptide on neovascularization strongly suggest its involvement in this interaction.[2]

Intracellular Crosstalk: Remodeling the Cytoskeleton for Directed Movement

Once internalized, angiogenin continues to influence the actin cytoskeleton. Studies have demonstrated that intracellular angiogenin co-localizes with β-actin and the actin-binding protein α-actinin 4 at the leading edge of migrating cells.[5] This strategic localization points to a direct role in the regulation of cytoskeletal structures essential for cell motility. The interaction of angiogenin with these cytoskeletal components is believed to optimize the assembly and dynamics of stress fibers and the turnover of focal adhesions, which are critical for cell adhesion and migration.[5][6]

The Contentious Role of Angiogenin in Actin Polymerization

The effect of angiogenin on the polymerization of G-actin into F-actin has been a subject of debate. Initial studies suggested that angiogenin promotes actin polymerization.[7] However, more recent and detailed biochemical analyses have challenged this view, providing compelling evidence that angiogenin, in fact, inhibits the polymerization of G-actin.[8] Furthermore, it has been shown that angiogenin can bind to and stiffen pre-formed F-actin filaments without causing depolymerization.[8] This nuanced interaction suggests a more complex regulatory role for angiogenin in modulating the physical properties of the actin cytoskeleton rather than simply promoting filament elongation. The angiogenin (108-123) peptide is a prime candidate for mediating these effects, and its influence on actin polymerization kinetics warrants further investigation.

Downstream Signaling Cascades of the Angiogenin-Actin Interaction

The binding of angiogenin to actin initiates a cascade of downstream signaling events that culminate in enhanced cell migration and invasion. A key consequence of the extracellular interaction is the activation of the plasminogen system, leading to the generation of plasmin, a potent protease that degrades the ECM.[3] Intracellularly, the interaction with the actin cytoskeleton influences the dynamics of focal adhesions, which are hubs for various signaling pathways. Changes in focal adhesion turnover can impact the activity of focal adhesion kinase (FAK) and other signaling molecules that regulate cell migration.[5] The following diagram illustrates a proposed signaling pathway initiated by the angiogenin-actin interaction.

Angiogenin_Actin_Signaling Ang Angiogenin Actin_surface Cell-Surface Actin Ang->Actin_surface Binds (108-123 region) Ang_intra Internalized Angiogenin Ang->Ang_intra Internalization Plasminogen Plasminogen Actin_surface->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Conversion ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Degradation ECM Degradation ECM->Degradation Migration Cell Migration & Invasion Degradation->Migration Actin_cyto Cytoskeletal Actin (β-actin, α-actinin 4) Ang_intra->Actin_cyto Interacts Stress_fibers Stress Fiber Assembly Actin_cyto->Stress_fibers Regulates Focal_adhesions Focal Adhesion Dynamics Actin_cyto->Focal_adhesions Modulates Stress_fibers->Migration FAK FAK Activation Focal_adhesions->FAK FAK->Migration CoIP_Workflow start Start: Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with anti-Angiogenin Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash1 Wash 1 capture->wash1 wash2 Wash 2 wash1->wash2 wash3 Wash 3 wash2->wash3 elute Elute Proteins wash3->elute wb Western Blot for Actin and Angiogenin elute->wb

Figure 2: Co-Immunoprecipitation workflow for angiogenin and actin.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique to quantify the binding affinity and kinetics of the angiogenin (108-123) peptide interaction with actin in real-time.

Protocol: SPR Analysis of Angiogenin (108-123) and Actin Interaction

  • Chip Preparation and Ligand Immobilization:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize purified actin (e.g., rabbit skeletal muscle actin) onto the sensor chip surface via amine coupling in a low molarity acetate buffer (e.g., 10 mM sodium acetate, pH 4.5). Aim for an immobilization level of 2000-4000 Response Units (RU).

    • Deactivate the remaining active esters with a 1 M ethanolamine-HCl solution.

  • Analyte Injection and Kinetic Measurement:

    • Prepare a series of dilutions of the synthetic angiogenin (108-123) peptide in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

    • Inject the peptide dilutions over the actin-immobilized surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections with a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized actin) from the experimental data to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Table 1: Representative SPR Data for Protein-Protein Interaction

Analyte Concentration (nM)Association Phase (RU)Dissociation Phase (RU)
105045
2511098
50180160
100250220
200320280
In Vitro Actin Polymerization Assay to Assess Functional Impact

This assay measures the effect of the angiogenin (108-123) peptide on the kinetics of actin polymerization using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments. [9][10][11] Protocol: Pyrene-Actin Polymerization Assay

  • Reagent Preparation:

    • Prepare G-actin buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT).

    • Prepare 10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP).

    • Prepare a working solution of pyrene-labeled G-actin mixed with unlabeled G-actin (typically 5-10% pyrene-labeled).

  • Assay Procedure:

    • In a 96-well black microplate, add the angiogenin (108-123) peptide at various concentrations to the G-actin solution. Include a control with buffer alone.

    • Incubate for a short period at room temperature to allow for potential binding.

    • Initiate polymerization by adding the 10x polymerization buffer.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in pyrene fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time at regular intervals.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Analyze the polymerization curves to determine the lag phase (nucleation), the slope of the elongation phase (polymerization rate), and the steady-state fluorescence (total polymer mass).

    • Compare the curves in the presence of the angiogenin (108-123) peptide to the control to determine its effect on actin polymerization.

Fluorescence Microscopy to Visualize Cytoskeletal Changes

Phalloidin, a fungal toxin that binds specifically to F-actin, can be conjugated to fluorophores to visualize the actin cytoskeleton in cells treated with the angiogenin (108-123) peptide. [12][13][14][15] Protocol: Phalloidin Staining of the Actin Cytoskeleton

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips and allow them to adhere.

    • Treat the cells with the angiogenin (108-123) peptide at the desired concentration and for the desired time. Include an untreated control.

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. [14] * Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes. [14] * Wash twice with PBS.

  • Staining and Mounting:

    • Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

    • Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in 1% BSA in PBS for 30-60 minutes at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.

  • Imaging:

    • Visualize the actin cytoskeleton using a fluorescence or confocal microscope with the appropriate filter sets.

    • Analyze the images for changes in stress fiber morphology, cell shape, and the presence of lamellipodia or filopodia.

Conclusion and Future Directions

The interaction between angiogenin, particularly its C-terminal 108-123 region, and actin is a critical nexus in the regulation of cell motility and invasion. This guide has provided a comprehensive overview of the current understanding of this interaction, from its molecular underpinnings to its cellular consequences, and has offered detailed protocols for its investigation. The conflicting data on actin polymerization highlight the complexity of this interaction and underscore the need for further research. Future studies should focus on elucidating the precise binding site of the 108-123 peptide on actin, dissecting the downstream signaling pathways in greater detail, and exploring the therapeutic potential of targeting this interaction to inhibit pathological angiogenesis and tumor metastasis. The methodologies and insights presented herein provide a solid foundation for researchers to advance our understanding of this pivotal biological process.

References

  • Doolittle, L. K., & Rosen, M. K. (2013). Measurement and Analysis of in vitro Actin Polymerization. Methods in molecular biology (Clifton, N.J.), 1046, 245–263. [Link]

  • General Phalloidin Staining Protocol. (n.d.). Retrieved from [Link]

  • abberior. (n.d.). Phalloidin labeling protocol for optimal F-actin staining. Retrieved from [Link]

  • Bio-Rad. (n.d.). F-Actin Cytoskeleton Stain. Retrieved from [Link]

  • Sun, Y., He, Y., & Goode, B. L. (2019). Purification of Globular Actin from Rabbit Muscle and Pyrene Fluorescent Assays to Investigate Actin Dynamics in vitro. Bio-protocol, 9(1), e3141. [Link]

  • Andex. (n.d.). Actin polymerization assay. Retrieved from [Link]

  • Doolittle, L. K., & Rosen, M. K. (2013). Measurement and Analysis of In Vitro Actin Polymerization. In Actin-Binding Proteins and the Cytoskeleton (pp. 245-263). Humana Press.
  • Pyatibratov, M. G., & Kostyukova, A. S. (2012). New insights into the role of angiogenin in actin polymerization. International review of cell and molecular biology, 295, 175–198. [Link]

  • Li, S., et al. (2022). Characterization and Function of the Interaction of Angiogenin With Alpha-Actinin 2. Frontiers in Cell and Developmental Biology, 10, 846468. [Link]

  • Li, S., et al. (2022). Characterization and Function of the Interaction of Angiogenin With Alpha-Actinin 2. Frontiers in Cell and Developmental Biology, 10, 846468. [Link]

  • QYAOBIO. (n.d.). Angiogenin - ANG. Retrieved from [Link]

  • Wei, Y. J., et al. (2011). Angiogenin enhances cell migration by regulating stress fiber assembly and focal adhesion dynamics. PloS one, 6(12), e28797. [Link]

  • PubChem. (n.d.). Angiogenin (108-123). Retrieved from [Link]

  • Hu, G. F., et al. (1993). Actin is a binding protein for angiogenin. Proceedings of the National Academy of Sciences of the United States of America, 90(4), 1217–1221. [Link]

  • Bio-Synthesis Inc. (n.d.). Peptides - Angiogenin and Fragments. Retrieved from [Link]

  • Li, D., et al. (2022). Research progress on the structure, function, and use of angiogenin in malignant tumours. Clinica Chimica Acta, 531, 213-221. [Link]

  • Wei, Y. J., et al. (2011). Angiogenin Enhances Cell Migration by Regulating Stress Fiber Assembly and Focal Adhesion Dynamics. PLoS ONE, 6(12), e28797. [Link]

  • Sheng, J., & Xu, Z. (2016). Three decades of research on angiogenin: a review and perspective. Acta biochimica et biophysica Sinica, 48(4), 399–410. [Link]

  • Pyatibratov, M. G., et al. (2010). Binding of human angiogenin inhibits actin polymerization. Archives of biochemistry and biophysics, 495(1), 75–82. [Link]

Sources

The Double-Edged Sword: A Technical Guide to the Ribonucleolytic Activity of Angiogenin and Its Therapeutic Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenin (ANG), a member of the ribonuclease A superfamily, stands as a paradoxical molecule of significant interest in cellular biology and therapeutic development. While its name suggests a primary role in angiogenesis—the formation of new blood vessels, a process it potently induces—this function is intrinsically linked to its unique and relatively weak ribonucleolytic (RNase) activity. This enzymatic capability is a critical mediator of its physiological and pathological functions, including cell proliferation, survival, and stress response. However, the dysregulation of angiogenin, particularly its overexpression in various cancers, has made it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive exploration of the core mechanisms of angiogenin's ribonucleolytic activity and the diverse strategies employed for its inhibition. We will delve into the structural basis of its enzymatic function, its substrate specificity, and the molecular intricacies of its natural and synthetic inhibitors. Furthermore, this guide offers detailed, field-proven protocols for the expression and purification of angiogenin, the robust measurement of its enzymatic activity, and the screening and characterization of its inhibitors, thereby providing a vital resource for researchers and drug development professionals in this dynamic field.

Introduction: Angiogenin - Beyond Angiogenesis

First isolated from the conditioned medium of human colon adenocarcinoma cells, angiogenin was initially characterized as a potent angiogenic factor.[1] It is a 14.1 kDa protein that belongs to the vertebrate-specific secretory ribonuclease A superfamily.[2] While its role in promoting the growth of new blood vessels is undisputed and crucial for processes like wound healing and tissue regeneration, it is now clear that angiogenin's biological repertoire is far more extensive.[3] Its functions are implicated in a wide array of physiological and pathological processes, including tumorigenesis, neuroprotection, and innate immunity.[4]

A central tenet of angiogenin's function is its ribonucleolytic activity. Although it shares structural homology and a catalytic triad (His-13, Lys-40, and His-114) with bovine pancreatic ribonuclease A (RNase A), its enzymatic activity is significantly weaker, by a factor of 104 to 106.[5] This attenuated activity is not a biological flaw but rather a finely tuned feature that dictates its specific substrate interactions and downstream signaling. The ribonucleolytic activity of angiogenin is indispensable for its biological functions; mutations that abolish its enzymatic capabilities also nullify its angiogenic potential.[6]

The significance of angiogenin in pathology, particularly in cancer, cannot be overstated. Elevated levels of angiogenin are observed in a multitude of cancers, where it promotes tumor growth, vascularization, and metastasis.[7] This has logically positioned angiogenin as a prime target for the development of novel anti-cancer therapies. The inhibition of its ribonucleolytic activity has emerged as a promising strategy to counteract its pro-tumoral effects.

This guide will provide a granular examination of the enzymatic heart of angiogenin and the methodologies to control it.

The Ribonucleolytic Engine of Angiogenin

The enzymatic action of angiogenin, while less potent than its homologs, is a precisely regulated process that is fundamental to its biological effects. Understanding the nuances of this activity is paramount for designing effective inhibitory strategies.

Mechanism of Catalysis and Substrate Specificity

Angiogenin catalyzes the cleavage of RNA via a transesterification and hydrolysis mechanism, similar to other members of the RNase A superfamily. It preferentially cleaves phosphodiester bonds on the 3' side of pyrimidine residues, particularly cytidine and uridine.[8] However, unlike the more promiscuous RNase A, angiogenin exhibits a distinct substrate specificity. Its preferred cleavage sites are often followed by a purine, with a preference for adenine.[8] This specificity is not absolute and is influenced by the secondary structure of the RNA substrate.

The primary in vivo substrates of angiogenin are transfer RNAs (tRNAs). Under cellular stress, angiogenin cleaves tRNAs in their anticodon loop, leading to the production of tRNA-derived stress-induced RNAs (tiRNAs).[9] These tiRNAs can inhibit protein synthesis and reprogram the cellular translational machinery to promote cell survival under adverse conditions.

The Structural Basis for Attenuated Ribonucleolytic Activity

The crystal structure of angiogenin reveals key features that account for its diminished RNase activity compared to RNase A. The pyrimidine-binding site (B1 site) is partially obstructed by the side chain of glutamine 117 (Gln117), hindering substrate access.[5] Additionally, the C-terminal segment of angiogenin adopts a conformation that further restricts the active site. These structural constraints are thought to be a key reason for its lower catalytic efficiency.

cluster_Angiogenin Angiogenin Active Site cluster_Substrate RNA Substrate Catalytic_Triad Catalytic Triad (His-13, Lys-40, His-114) Phosphodiester_Bond Phosphodiester Bond Catalytic_Triad->Phosphodiester_Bond Cleavage Pyrimidine_Binding_Site Pyrimidine Binding Site (B1) Purine_Binding_Site Purine Binding Site (B2) Gln117 Gln117 Gln117->Pyrimidine_Binding_Site Partial Obstruction Pyrimidine Pyrimidine (Cytidine/Uridine) Pyrimidine->Pyrimidine_Binding_Site Binding Pyrimidine->Phosphodiester_Bond Purine Purine (Adenine) Purine->Purine_Binding_Site Interaction Phosphodiester_Bond->Purine

Figure 1: A diagram illustrating the key components of the angiogenin active site and their interaction with an RNA substrate. The partial obstruction of the pyrimidine-binding site by Gln117 is a key feature influencing its catalytic activity.

The Inhibition of Angiogenin's Ribonucleolytic Activity: A Therapeutic Frontier

The critical role of angiogenin's enzymatic activity in promoting tumorigenesis has spurred the development of a diverse array of inhibitors. These molecules, ranging from natural proteins to small synthetic compounds, offer promising avenues for anti-cancer drug development.

Natural Inhibition: The Ribonuclease Inhibitor (RNH1)

The primary endogenous regulator of angiogenin is the Ribonuclease Inhibitor 1 (RNH1), a 50 kDa protein found in the cytoplasm of mammalian cells. RNH1 binds to angiogenin with an exceptionally high affinity (in the femtomolar range), forming one of the tightest known protein-protein interactions.[10] This binding completely occludes the active site of angiogenin, thereby potently inhibiting its ribonucleolytic activity.[10] The intricate interplay between angiogenin and RNH1 is a key determinant of cellular homeostasis, and a disruption of this balance can lead to pathological conditions.[2]

Small Molecule Inhibitors: Targeting the Active Site

The development of small molecule inhibitors that directly target the ribonucleolytic active site of angiogenin represents a highly attractive therapeutic strategy. High-throughput screening (HTS) of chemical libraries has led to the identification of several promising lead compounds.

One such example is the compound NCI 65828, which was identified from the National Cancer Institute's Diversity Set.[6][11] This molecule inhibits the enzymatic activity of angiogenin with a Ki in the micromolar range and has demonstrated anti-tumor activity in preclinical models.[1][11] The mechanism of action of these small molecules generally involves their binding to the active site, thereby preventing substrate access and catalysis.

Peptide and Antibody-Based Inhibitors

Peptide-based inhibitors have also been developed to target angiogenin. These peptides are often designed to mimic regions of RNH1 that interact with angiogenin or are identified through library screening approaches.[3] Some of these peptides have been shown to inhibit both the ribonucleolytic and angiogenic activities of angiogenin.[12]

Furthermore, monoclonal antibodies that specifically bind to angiogenin and neutralize its activity have been generated. The antibody 26-2F, for instance, has been shown to inhibit both the in vitro ribonucleolytic activity and the in vivo angiogenic effects of angiogenin.[13][14]

cluster_Inhibitors Inhibitor Classes Angiogenin Angiogenin (Active) Inhibited_Angiogenin Angiogenin (Inhibited) RNH1 RNH1 (Natural Protein Inhibitor) RNH1->Angiogenin High-Affinity Binding to Active Site Small_Molecule Small Molecule Inhibitor Small_Molecule->Angiogenin Active Site Binding Peptide_Inhibitor Peptide Inhibitor Peptide_Inhibitor->Angiogenin Binding and Neutralization Monoclonal_Antibody Monoclonal Antibody Monoclonal_Antibody->Angiogenin Epitope Binding and Neutralization

Figure 2: A diagram illustrating the different classes of inhibitors that target angiogenin's ribonucleolytic activity. These inhibitors employ various mechanisms to neutralize the enzymatic function of angiogenin.

Quantitative Analysis of Angiogenin Inhibition

The effective characterization of angiogenin inhibitors requires robust quantitative analysis of their potency. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to evaluate and compare the efficacy of different inhibitory molecules.

Inhibitor ClassExample InhibitorKi (µM)IC50 (µM)Reference(s)
Natural Protein RNH1~10-9-[10]
Small Molecule NCI 6582881-[11]
Small Molecule C-181431-~25[15]
Peptide Peptide 1~100-
Peptide Peptide 2~30-

Table 1: A summary of reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for various classes of angiogenin inhibitors. Note that the direct comparison of these values should be done with caution due to variations in assay conditions.

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for the production of recombinant angiogenin, the assessment of its ribonucleolytic activity, and the evaluation of its inhibitors. These protocols are designed to be self-validating and are based on established and widely used techniques in the field.

Expression and Purification of Recombinant Human Angiogenin

The production of high-quality, active recombinant angiogenin is a prerequisite for any functional or inhibition studies. Both prokaryotic (E. coli) and eukaryotic (Pichia pastoris) expression systems have been successfully used.

Protocol 1: Expression and Purification of Angiogenin from Pichia pastoris [12][16]

  • Gene Synthesis and Cloning: Synthesize the human angiogenin gene with codon optimization for P. pastoris and clone it into the pPIC9 expression vector.

  • Transformation: Electroporate the linearized pPIC9-ANG plasmid into competent P. pastoris GS115 cells.

  • Selection and Screening: Select for positive transformants on minimal dextrose medium and screen for high-expressing clones by inducing with methanol.

  • Large-Scale Expression: Inoculate a high-expressing clone into buffered glycerol-complex medium (BMGY) and grow to a high cell density. Induce expression by transferring the cells to buffered methanol-complex medium (BMMY) and continue to culture for 72-96 hours, adding methanol every 24 hours to maintain induction.

  • Purification:

    • Harvest the culture supernatant by centrifugation.

    • Load the supernatant onto a SP Sepharose FF column pre-equilibrated with a low-salt buffer.

    • Wash the column extensively to remove unbound proteins.

    • Elute the bound angiogenin using a linear salt gradient.

    • Collect and pool the fractions containing angiogenin.

    • Assess purity by SDS-PAGE and confirm identity by Western blot.

Ribonucleolytic Activity Assay

The measurement of angiogenin's enzymatic activity is central to its study and the screening of inhibitors. Assays using tRNA as a substrate are common and physiologically relevant.

Protocol 2: tRNA Cleavage Assay [7]

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., 30 mM HEPES, pH 7.4, 30 mM NaCl), a defined concentration of yeast tRNA (e.g., 1 µg/µL), and the purified recombinant angiogenin (e.g., 1 µM).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution that denatures the protein, such as a phenol:chloroform:isoamyl alcohol mixture.

  • RNA Analysis:

    • Precipitate the RNA from the aqueous phase.

    • Resuspend the RNA pellet in a suitable loading buffer.

    • Analyze the RNA cleavage products by electrophoresis on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea gel).

    • Visualize the RNA bands by staining with a fluorescent dye (e.g., SYBR Gold).

High-Throughput Screening (HTS) for Angiogenin Inhibitors

HTS allows for the rapid screening of large compound libraries to identify potential inhibitors of angiogenin's ribonucleolytic activity.

Protocol 3: Fluorescence-Based HTS Assay

  • Assay Principle: This assay utilizes a fluorogenic substrate, such as a short RNA oligonucleotide with a fluorophore and a quencher at opposite ends. Cleavage of the substrate by angiogenin separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Assay Setup: In a 384-well plate, add the assay buffer, the fluorogenic substrate, and the test compounds at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of purified angiogenin to each well.

  • Signal Detection: Measure the fluorescence intensity at regular intervals using a plate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the IC50 value for active compounds by plotting the reaction rate as a function of inhibitor concentration.

In Vitro Angiogenesis Assay

To assess the biological activity of angiogenin and the efficacy of its inhibitors in a physiologically relevant context, the in vitro tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is widely employed.

Protocol 4: HUVEC Tube Formation Assay [6][11]

  • Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium.

  • Treatment: Add angiogenin, the test inhibitor, or a vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-18 hours to allow for the formation of capillary-like structures.

  • Visualization and Quantification:

    • Visualize the tube formation using a microscope.

    • Capture images of the tubular networks.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

cluster_Workflow Experimental Workflow for Angiogenin Inhibitor Discovery Expression 1. Recombinant Angiogenin Expression & Purification HTS 2. High-Throughput Screening (HTS) of Compound Libraries Expression->HTS Purified Enzyme Activity_Assay 3. Ribonucleolytic Activity Assay (Hit Validation) HTS->Activity_Assay Identified Hits Angiogenesis_Assay 4. In Vitro Angiogenesis Assay (Functional Validation) Activity_Assay->Angiogenesis_Assay Validated Inhibitors Lead_Compound Lead Compound for Further Development Angiogenesis_Assay->Lead_Compound Functionally Active Inhibitors

Figure 3: A schematic of the experimental workflow for the discovery and validation of angiogenin inhibitors. This workflow progresses from the production of the target enzyme to the functional validation of identified inhibitors in a biologically relevant assay.

Conclusion and Future Perspectives

The ribonucleolytic activity of angiogenin is a fascinating and complex biological process with profound implications for both health and disease. Its role in promoting angiogenesis and cell survival, particularly in the context of cancer, has established it as a significant therapeutic target. The ongoing efforts to develop potent and specific inhibitors of its enzymatic activity hold great promise for the future of anti-cancer therapy.

This technical guide has provided a comprehensive overview of the current understanding of angiogenin's ribonucleolytic function and its inhibition. The detailed protocols and methodologies presented herein are intended to serve as a valuable resource for researchers dedicated to unraveling the remaining mysteries of this enigmatic protein and translating this knowledge into novel therapeutic strategies. The continued exploration of angiogenin's biology, coupled with innovative drug discovery approaches, will undoubtedly pave the way for new and effective treatments for a range of human diseases.

References

  • Kao, R. Y., Jenkins, J. L., Olson, K. A., Key, M. E., Fett, J. W., & Shapiro, R. (2002). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity. Proceedings of the National Academy of Sciences, 99(15), 10066–10071. [Link]

  • Jenkins, J. L., & Shapiro, R. (2003). Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking. Biochemistry, 42(22), 6674–6687. [Link]

  • Sheng, J., & Xu, Z. (2016). Three decades of research on angiogenin: a review and perspective. Acta biochimica et biophysica Sinica, 48(5), 399–410. [Link]

  • Das, S., & Das, B. (2021). Angiogenin (ANG)-Ribonuclease Inhibitor (RNH1) System in Protein Synthesis and Disease. International journal of molecular sciences, 22(3), 1287. [Link]

  • Smith, B. D., & Raines, R. T. (2008). Genetic selection for peptide inhibitors of angiogenin. Protein engineering, design & selection, 21(5), 289–294. [Link]

  • Rybak, S. M., Auld, D. S., St Clair, D. K., Yao, Q. Z., & Fett, J. W. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochemical and biophysical research communications, 162(1), 535–543. [Link]

  • Tello-Montoliu, A., Patel, J. V., & Lip, G. Y. (2006). Angiogenin: a review of the pathophysiology and potential clinical applications. Journal of thrombosis and haemostasis, 4(9), 1864–1874. [Link]

  • Li, H., Li, Y., Wang, Y., Li, A., & Zhang, J. (2013). Expression, purification and characterization of recombinant human angiogenin in Pichia pastoris. Bioscience, biotechnology, and biochemistry, 77(11), 2219–2224. [Link]

  • Papageorgiou, A. C., Shapiro, R., & Acharya, K. R. (1997). Molecular recognition of human angiogenin by placental ribonuclease inhibitor--an X-ray crystallographic study at 2.0 A resolution. The EMBO journal, 16(17), 5162–5177. [Link]

  • Jenkins, J. L., Kao, R. Y., & Shapiro, R. (2003). Identification of small-molecule inhibitors of human angiogenin by high-throughput screening. Analytical biochemistry, 313(2), 273–281. [Link]

  • Shimoyama, S., Gansauge, F., Gansauge, S., Ogasawara, T., & Beger, H. G. (1998). Angiogenin expression in human colorectal cancer: the role of focal macrophage infiltration. Clinical cancer research, 4(9), 2345–2350. [Link]

  • Rybak, S. M., & Vallee, B. L. (1988). Base cleavage specificity of angiogenin with Saccharomyces cerevisiae and Escherichia coli 5S RNAs. Biochemistry, 27(7), 2288–2294. [Link]

  • Kishimoto, A., Li, J., & Tsuji, T. (2005). Mechanism and function of angiogenin in prostate cancer. Biochemical and biophysical research communications, 333(2), 325–331. [Link]

  • Fett, J. W., Strydom, D. J., Lobb, R. R., Alderman, E. M., Bethune, J. L., Riordan, J. F., & Vallee, B. L. (1985). Isolation and characterization of angiogenin, an angiogenic protein from human carcinoma cells. Biochemistry, 24(20), 5480–5486. [Link]

  • Leonidas, D. D., Shapiro, R., Allen, S. C., Subbarao, G. V., Veluraja, K., & Acharya, K. R. (1999). Refined crystal structures of native human angiogenin and two active site variants: implications for the unique functional properties of an enzyme involved in neovascularisation during tumour growth. Journal of molecular biology, 285(3), 1209–1233. [Link]

  • Holloway, D. E., Chavali, G. B., Hares, M. C., Subramanian, V., Shapiro, R., & Acharya, K. R. (2005). Structure of murine angiogenin: features of the substrate- and cell-binding regions and prospects for inhibitor-binding studies. Acta crystallographica. Section D, Biological crystallography, 61(Pt 7), 890–899. [Link]

  • Ivanov, P., Emara, M. M., Villen, J., Gygi, S. P., & Anderson, P. (2011). Angiogenin-induced tRNA fragments inhibit translation initiation. Molecular cell, 43(4), 613–623. [Link]

  • Olson, K. A., Fett, J. W., French, T. C., Key, M. E., & Vallee, B. L. (1995). A monoclonal antibody to human angiogenin. Inhibition of ribonucleolytic and angiogenic activities and localization of the antigenic epitope. Biochemistry, 34(19), 6518–6524. [Link]

Sources

A Technical Guide to Angiogenin (108-123): A Potential Anti-Cancer Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical exploration of the angiogenin-derived peptide, ANG (108-123), as a promising candidate for cancer therapy. It is intended for researchers, scientists, and professionals in drug development who are seeking a comprehensive understanding of its mechanism of action, preclinical validation, and the experimental methodologies required for its investigation.

Section 1: The Rationale for Targeting Angiogenin in Oncology

Angiogenin (ANG) is a 14 kDa protein, first isolated from the conditioned medium of human colon adenocarcinoma cells, and is a potent stimulator of new blood vessel formation, a process known as angiogenesis.[1][2] Beyond its role in normal physiological processes like wound healing, ANG is significantly upregulated in a wide array of human cancers, including breast, colon, pancreatic, and prostate cancers.[1] This overexpression is not merely correlative; ANG actively contributes to tumor progression through a dual mechanism of action:

  • Stimulation of Angiogenesis: Tumors require a dedicated blood supply to grow beyond a minimal size.[3][4] ANG promotes the proliferation, migration, and invasion of endothelial cells, the building blocks of blood vessels.[5][6] It achieves this by binding to receptors on endothelial cells, initiating signaling cascades that lead to the degradation of the surrounding matrix and the formation of new tubular structures.[2][5]

  • Direct Promotion of Cancer Cell Proliferation: ANG can be internalized by cancer cells and translocated to the nucleus.[1][7] Within the nucleus, it stimulates the transcription of ribosomal RNA (rRNA), a critical component of ribosomes, the cellular machinery for protein synthesis.[7][8] This enhancement of ribosome biogenesis fuels the rapid growth and division characteristic of cancer cells.[1][7]

Given its multifaceted role in tumor growth, inhibiting the activity of angiogenin presents a compelling strategy for cancer therapy.[9]

Section 2: Angiogenin (108-123): A Targeted Peptide Inhibitor

The angiogenin protein has distinct domains responsible for its biological functions, including a catalytic site for ribonucleolytic activity and a cell-binding site.[10][11] The C-terminal region of angiogenin has been identified as a critical area for its activity. Synthetic peptides corresponding to this C-terminal region, specifically the fragment encompassing amino acids 108-123, have been shown to inhibit both the enzymatic and biological activities of the full-length angiogenin protein.[12]

The peptide Angiogenin (108-123) has the sequence: Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro.[13] This peptide is thought to act by competitively inhibiting the binding of native angiogenin to its cellular targets, thereby disrupting the downstream signaling pathways that lead to angiogenesis and cell proliferation.[12][14]

Mechanism of Action of Angiogenin (108-123)

The primary proposed mechanism of action for ANG (108-123) is the disruption of the interaction between angiogenin and its cell surface receptors on endothelial and tumor cells. This interference is hypothesized to block the nuclear translocation of angiogenin, a crucial step for its angiogenic and proliferative effects.[2][11][14]

Below is a diagram illustrating the proposed inhibitory mechanism of ANG (108-123).

cluster_0 Standard Angiogenin Pathway cluster_1 Inhibition by ANG (108-123) Angiogenin Angiogenin Receptor Cell Surface Receptor (e.g., Actin) Angiogenin->Receptor Binding Internalization Internalization & Nuclear Translocation Receptor->Internalization Nucleus Nucleus Internalization->Nucleus rRNA rRNA Transcription ↑ Nucleus->rRNA Proliferation Cell Proliferation & Angiogenesis rRNA->Proliferation Ang108123 ANG (108-123) BlockedReceptor Cell Surface Receptor Ang108123->BlockedReceptor Competitive Binding NoBinding Binding Blocked NoEffect Inhibition of Downstream Effects Angiogenin_2 Angiogenin Angiogenin_2->BlockedReceptor X

Caption: Proposed mechanism of ANG (108-123) inhibition.

Section 3: Preclinical Evaluation Workflow

A rigorous preclinical evaluation is essential to validate the therapeutic potential of ANG (108-123). This section outlines a comprehensive workflow, from peptide synthesis to in vivo efficacy studies.

Peptide Synthesis and Purification

The initial and critical step is the generation of a high-purity peptide.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of Angiogenin (108-123)

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin, depending on the desired C-terminal modification.

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a 20% piperidine solution in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA. Add this activated amino acid to the resin to form the peptide bond.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the ANG (108-123) sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Causality: SPPS is the standard method for peptide synthesis due to its efficiency and ability to produce high-purity peptides.[15] The choice of resin and coupling reagents can be optimized to improve yield and purity.

In Vitro Efficacy Assays

A series of in vitro assays are necessary to determine the biological activity of the synthesized ANG (108-123) peptide.

3.2.1 Endothelial Cell Proliferation Assay

This assay assesses the ability of ANG (108-123) to inhibit the proliferation of endothelial cells, a key step in angiogenesis.

Protocol: MTT Assay for Endothelial Cell Proliferation

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of ANG (108-123) in the presence of a pro-angiogenic stimulus (e.g., recombinant human angiogenin or VEGF). Include positive (stimulus only) and negative (media only) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the positive control.

Trustworthiness: The MTT assay is a colorimetric assay that measures metabolic activity, which is proportional to the number of viable cells. It is a reliable and widely used method for assessing cell proliferation.[16][17]

3.2.2 Endothelial Cell Migration Assay

This assay evaluates the effect of ANG (108-123) on the migration of endothelial cells, another critical component of angiogenesis.

Protocol: Boyden Chamber Migration Assay

  • Chamber Preparation: Use a Boyden chamber with a porous membrane (e.g., 8 µm pore size). Coat the underside of the membrane with a chemoattractant (e.g., fibronectin).

  • Cell Seeding: Seed HUVECs in the upper chamber in serum-free media containing different concentrations of ANG (108-123).

  • Chemoattractant Addition: Add a chemoattractant (e.g., VEGF or recombinant angiogenin) to the lower chamber.

  • Incubation: Incubate the chamber for 4-6 hours at 37°C.

  • Cell Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a stain such as crystal violet.

  • Cell Counting: Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Quantify the inhibition of migration compared to the control group.

Expertise: The Boyden chamber assay provides a quantitative measure of cell migration towards a chemoattractant, mimicking the directed movement of endothelial cells during angiogenesis.

3.2.3 Tube Formation Assay

This assay models the final step of angiogenesis, where endothelial cells organize into three-dimensional capillary-like structures.

Protocol: Endothelial Tube Formation Assay on Matrigel

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in media containing various concentrations of ANG (108-123) and a pro-angiogenic stimulus.

  • Incubation: Incubate for 6-18 hours at 37°C.

  • Imaging: Visualize the formation of tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Self-Validation: The tube formation assay is a robust in vitro model that recapitulates the morphological differentiation of endothelial cells into vascular networks.[18]

3.2.4 Cancer Cell Viability Assay

To assess the direct effect of ANG (108-123) on tumor cells, a viability assay is performed on relevant cancer cell lines.

Protocol: Cancer Cell Viability (MTT or CellTiter-Glo®) Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, PC-3) in a 96-well plate.

  • Treatment: Treat the cells with a dose range of ANG (108-123).

  • Incubation: Incubate for 48-72 hours.

  • Viability Assessment: Perform an MTT or a luminescent-based viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value of ANG (108-123) for each cell line.

Causality: This assay determines if ANG (108-123) has a direct cytotoxic or cytostatic effect on cancer cells, in addition to its anti-angiogenic properties.

In Vivo Efficacy Studies

The most critical validation of a potential therapeutic agent is its efficacy in a living organism. Patient-derived xenograft (PDX) models are highly recommended for this purpose as they more accurately recapitulate the heterogeneity of human tumors.[19][20]

Protocol: In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Mouse Model

  • Model Establishment: Implant tumor fragments from a human patient subcutaneously into immunocompromised mice (e.g., NOD/SCID).[21]

  • Tumor Growth Monitoring: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer ANG (108-123) via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group should receive a vehicle control.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

  • Analysis:

    • Tumor Growth Inhibition (TGI): Calculate the percentage of TGI for the treatment group compared to the control group.

    • Immunohistochemistry (IHC): Perform IHC on tumor sections to assess microvessel density (using an anti-CD31 antibody) and cell proliferation (using an anti-Ki-67 antibody).

Authoritative Grounding: PDX models maintain the biological characteristics of the original patient tumor, providing more clinically relevant data on drug efficacy compared to traditional cell line-derived xenografts.[19][21]

cluster_1 In Vivo Validation Peptide_Synthesis Peptide Synthesis (SPPS) Purification Purification & Characterization (RP-HPLC, Mass Spec) Peptide_Synthesis->Purification In_Vitro_Assays In Vitro Efficacy Assays Purification->In_Vitro_Assays Proliferation_Assay Endothelial Cell Proliferation (MTT) In_Vitro_Assays->Proliferation_Assay Migration_Assay Endothelial Cell Migration (Boyden Chamber) In_Vitro_Assays->Migration_Assay Tube_Formation_Assay Tube Formation (Matrigel) In_Vitro_Assays->Tube_Formation_Assay Cancer_Viability_Assay Cancer Cell Viability In_Vitro_Assays->Cancer_Viability_Assay In_Vivo_Studies In Vivo Efficacy Studies In_Vitro_Assays->In_Vivo_Studies PDX_Model PDX Mouse Model In_Vivo_Studies->PDX_Model TGI Tumor Growth Inhibition (TGI) PDX_Model->TGI IHC Immunohistochemistry (CD31, Ki-67) PDX_Model->IHC

Caption: Preclinical evaluation workflow for ANG (108-123).

Section 4: Data Interpretation and Future Directions

Quantitative Data Summary

AssayKey MetricExpected Outcome with ANG (108-123)
Endothelial Cell ProliferationIC50Dose-dependent decrease in cell proliferation
Endothelial Cell Migration% InhibitionSignificant reduction in cell migration
Tube FormationTube Length, JunctionsDisruption of tube-like structures
Cancer Cell ViabilityIC50Varies by cell line, potential for direct cytotoxicity
In Vivo Efficacy (PDX Model)% TGISignificant tumor growth inhibition
ImmunohistochemistryMicrovessel Density (CD31+)Reduced number of blood vessels in tumors
ImmunohistochemistryProliferation Index (Ki-67+)Decreased percentage of proliferating cells

A successful outcome from these studies would be the demonstration of potent anti-angiogenic and anti-tumor activity of ANG (108-123) both in vitro and in vivo. Future directions would involve pharmacokinetic and toxicology studies to assess the safety profile of the peptide, followed by formulation development for potential clinical trials. The exploration of combination therapies, where ANG (108-123) is used alongside standard chemotherapies or other targeted agents, could also be a promising avenue.[3][22]

References

  • Tsuji, T., Sun, Y., & Hu, G. F. (2005). Angiogenin is translocated to the nucleus of HeLa cells and is involved in ribosomal RNA transcription and cell proliferation. Cancer Research, 65(4), 1352-1360. [Link]

  • Yoshioka, N., Wang, L., & Kishimoto, K. (2005). Angiogenin is translocated to the nucleus of HeLa cells and is involved in ribosomal RNA transcription and cell proliferation. AACR Journals. [Link]

  • Kishimoto, K., Liu, S., & Tsuji, T. (2005). Endogenous angiogenin in endothelial cells is a general requirement for cell proliferation and angiogenesis. Oncogene, 24(3), 445-452. [Link]

  • Li, S., & Hu, G. F. (2012). Emerging role of angiogenin in stress response and cell survival under adverse conditions. Journal of Cellular Physiology, 227(7), 2822-2826. [Link]

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619-627. [Link]

  • Ibaragi, S., Yoshioka, N., & Kishimoto, K. (2007). Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway. Cancer Research, 67(23), 11373-11382. [Link]

  • Sophi, G. B., & Rybak, S. M. (1996). Angiogenin and its role in angiogenesis. Biochemistry (Moscow), 61(7), 833-841. [Link]

  • D'Amico, G., & Pourgholami, M. H. (2014). Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays. Avicenna Journal of Medical Biotechnology, 6(3), 158-166. [Link]

  • Sheng, J., & Xu, Z. (2016). Mechanisms of action of angiogenin. Semantic Scholar. [Link]

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619-627. [Link]

  • Kul'chitskii, V. A., & Shanko, Y. G. (2017). Angiogenin: biological role, mechanisms of action, and participation in oncogenesis. Rossiiskii Fiziologicheskii Zhurnal Imeni I. M. Sechenova, 103(1), 1-13. [Link]

  • Staton, C. A., Reed, M. W., & Brown, N. J. (2009). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Methods, 49(3), 295-301. [Link]

  • Li, S., & Hu, G. F. (2012). Emerging role of angiogenin in stress response and cell survival under adverse conditions. Journal of Cellular Physiology, 227(7), 2822-2826. [Link]

  • Grant, D. S., & Pan, Y. (2004). In vitro Evaluation of Predicted Antiangiogenic Peptides in Human Retinal Endothelial Cells. Investigative Ophthalmology & Visual Science, 45(13), 327. [Link]

  • Pourgholami, M. H., & D'Amico, G. (2014). Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays. Avicenna Journal of Medical Biotechnology, 6(3), 158-166. [Link]

  • Ferrara, N. (2005). Angiogenic inhibitors: a new therapeutic strategy in oncology. Semantic Scholar. [Link]

  • Davis, D. W., & McConkey, D. J. (2006). Angiogenesis inhibitors in cancer - clinical applications. Australian Prescriber, 29(1), 14-17. [Link]

  • Wikipedia. (2023, December 19). Angiogenin. [Link]

  • The Angiogenesis Foundation. (n.d.). Angiogenesis Inhibitors for Cancer. [Link]

  • Wang, J., & Wu, J. (2009). Clinical Trials of Antiangiogenesis Therapy on Gastric Cancer. Journal of Oncology, 2009, 905623. [Link]

  • Acharya, K. R., Allen, S., & Shapiro, R. (1994). 1ANG: CRYSTAL STRUCTURE OF HUMAN ANGIOGENIN REVEALS THE STRUCTURAL BASIS FOR ITS FUNCTIONAL DIVERGENCE FROM RIBONUCLEASE. RCSB PDB. [Link]

  • Gho, Y. S., & Chae, C. B. (1997). Anti-angiogenin activity of the peptides complementary to the receptor-binding site of human angiogenin. Journal of Biological Chemistry, 272(39), 24294-24299. [Link]

  • Moroianu, J., & Riordan, J. F. (1994). Nuclear translocation of angiogenin in proliferating endothelial cells is essential to its angiogenic activity. Proceedings of the National Academy of Sciences of the United States of America, 91(5), 1677-1681. [Link]

  • Fett, J. W., & Olson, K. A. (1996). U.S. Patent No. 5,520,914. Washington, DC: U.S.
  • Jenkins, J. L., & Kao, R. Y. (2002). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity. Proceedings of the National Academy of Sciences of the United States of America, 99(18), 11621-11626. [Link]

  • Cleveland Clinic. (2022, May 16). Angiogenesis Inhibitors. [Link]

  • Robert, J. (2004). Antiangiogenic Agents in Cancer Therapy. Cancer Network. [Link]

  • Weidner, N. (2018). In vitro, ex vivo and in vivo assays used to evaluate anti-angiogenic activity. a. ResearchGate. [Link]

  • LUNGevity Foundation. (n.d.). Angiogenesis Inhibitors. [Link]

  • LifeTein. (n.d.). Angiogenin (108-123) [LT0964]. [Link]

  • Sheng, J., & Xu, Z. (2016). Three decades of research on angiogenin: a review and perspective. Acta Biochimica et Biophysica Sinica, 48(5), 399-410. [Link]

  • Rybak, S. M., Auld, D. S., & St Clair, D. K. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochemical and Biophysical Research Communications, 162(1), 535-543. [Link]

  • Kobayashi, H., & Choyke, P. L. (2022). Development of a Peptide-Based Photoimmunotherapy Drug Targeting PD-L1. Pharmaceutics, 14(11), 2415. [Link]

  • QYAOBIO. (n.d.). Angiogenin - ANG. [Link]

  • Cancer Research UK. (2023, June 20). Drugs that block cancer blood vessel growth (anti angiogenics). [Link]

  • Hidalgo, M., Amant, F., & Biankin, A. V. (2014). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 11(4), 214-226. [Link]

  • Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

  • Charles River Laboratories. (n.d.). Patient-Derived Xenograft (PDX) Models. [Link]

  • Merck Millipore. (n.d.). Angiogenesis and Tumor Metastasis. [Link]

Sources

Methodological & Application

angiogenin (108-123) in vitro angiogenesis assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In-Depth Protocol

Topic: Angiogenin (108-123) In Vitro Angiogenesis Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in both physiological and pathological conditions, including tumor growth and metastasis. Angiogenin (ANG), a 123-amino acid ribonuclease, is a potent inducer of neovascularization.[1] Its mechanism involves a cascade of events including endothelial cell migration, proliferation, and differentiation into tubular structures.[2][3] This application note provides a comprehensive guide to utilizing the endothelial cell tube formation assay, a robust in vitro model, to investigate the anti-angiogenic potential of the C-terminal peptide fragment of angiogenin, specifically Angiogenin (108-123). This peptide has been identified as an inhibitor of ANG-induced neovascularization, making it a molecule of interest for therapeutic development.[4] We present a detailed, step-by-step protocol, explain the rationale behind critical experimental choices, and offer insights into data analysis and troubleshooting to ensure reliable and reproducible results.

Scientific Background: The Role of Angiogenin in Neovascularization

Angiogenesis is a multi-step process essential for tumor progression, providing tumors with the necessary nutrients and oxygen for growth and a route for metastasis.[5][6] Angiogenin (ANG) is a key mediator in this process.[7]

Mechanism of Action: Full-length ANG promotes angiogenesis through several coordinated actions:

  • Receptor Binding & Signaling: ANG binds to receptors on the surface of endothelial cells, activating intracellular signaling pathways such as the ERK1/2 pathway, which promotes cell survival and proliferation.[1][5][8]

  • Matrix Degradation: It binds to cell surface actin, activating proteolytic cascades that degrade the basement membrane, a crucial step for endothelial cell invasion into the surrounding tissue.[1][2][4]

  • Nuclear Translocation & rRNA Transcription: Following endocytosis, ANG translocates to the nucleus of endothelial cells, where it accumulates in the nucleolus and stimulates ribosomal RNA (rRNA) transcription.[9][10] This enhancement of ribosome biogenesis is a rate-limiting step for protein synthesis and is essential for the cell proliferation required for angiogenesis.[9][11]

The C-terminal fragment, Angiogenin (108-123), is believed to interfere with the biological activity of the full-length protein, thereby inhibiting the angiogenic cascade.[4] The tube formation assay provides an ideal platform to quantify this inhibitory effect.

Angiogenin Signaling Pathway

cluster_0 Cell Exterior cluster_1 Cytoplasm / Nucleus Ang Angiogenin (Full-Length) Receptor 170-kDa Receptor / Actin Ang->Receptor Binds ERK ERK1/2 Activation Receptor->ERK Proteases Protease Cascade (MMP Activation) Receptor->Proteases Nucleus Nuclear Translocation Receptor->Nucleus Endocytosis Proliferation Cell Proliferation, Migration, Invasion ERK->Proliferation Proteases->Proliferation Enables rRNA rRNA Transcription Nucleus->rRNA rRNA->Proliferation Supports Tube_Formation Tube Formation Proliferation->Tube_Formation Leads to Ang108_123 Angiogenin (108-123) (Inhibitor) Ang108_123->Receptor Competitively Binds / Interferes

Caption: Angiogenin signaling cascade and point of inhibition.

Principle of the Tube Formation Assay

The in vitro tube formation assay is a widely used method to assess angiogenesis.[12] The foundational principle is that endothelial cells, when plated on a supportive matrix mimicking the basement membrane (e.g., Matrigel®, Cultrex® BME), undergo differentiation to form three-dimensional, capillary-like structures.[13][14] This assay recapitulates key later stages of angiogenesis, including cell alignment, migration, and tubule formation.[15] By introducing potential inhibitors, such as Angiogenin (108-123), and quantifying the disruption to this network formation, one can effectively measure anti-angiogenic activity.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format, which is suitable for screening multiple concentrations of Angiogenin (108-123).

Required Materials
  • Cells: Human Umbilical Vein Endothelial Cells (HUVECs), passage 2-6. Note: Using cells beyond passage 10 can lead to poor tube formation.[13][16]

  • Media & Reagents:

    • Endothelial Cell Growth Medium (EGM-2)

    • Endothelial Basal Medium (EBM-2)

    • Fetal Bovine Serum (FBS)

    • Trypsin-EDTA (0.05%)

    • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

    • Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Cultrex® or Matrigel®)

  • Test Articles:

    • Recombinant Human Angiogenin (Positive Control)

    • Angiogenin (108-123) Peptide (Test Inhibitor)

    • VEGF or FGF-2 (Alternative Positive Controls)[16]

    • Suramin or Sulforaphane (Negative/Inhibitor Controls)[12][16]

  • Labware & Equipment:

    • 96-well flat-bottom tissue culture plates

    • Pre-chilled pipette tips and microcentrifuge tubes[17]

    • Humidified incubator (37°C, 5% CO₂)

    • Inverted microscope with a digital camera

    • Hemocytometer or automated cell counter

  • Staining (Optional):

    • Calcein AM (for live cell fluorescence)[13][18]

    • Crystal Violet (for fixed cell staining)[12]

Step-by-Step Methodology

Phase 1: Cell Preparation (24-48 hours prior to assay)

  • Cell Culture: Culture HUVECs in EGM-2 until they reach 70-90% confluency. It is critical to use healthy, low-passage cells for optimal results.[12]

  • Serum Starvation: 18-24 hours before the assay, aspirate the growth medium and replace it with a reduced-serum medium (e.g., EBM-2 with 0.5-1% FBS). This step synchronizes the cells in a quiescent state, making them more responsive to angiogenic stimuli.[19]

Phase 2: Assay Plate Preparation (Day of experiment)

  • Thaw BME: Thaw the growth factor-reduced BME overnight on ice in a 4°C refrigerator.[16] The BME must remain cold at all times to prevent premature polymerization.

  • Pre-cool Labware: Place the 96-well plate and pipette tips on ice or at 4°C for at least 30 minutes.[17]

  • Coat Wells: Using a pre-chilled pipette tip, carefully add 50 µL of thawed BME to each well of the 96-well plate. Work quickly and avoid introducing bubbles. If bubbles form, centrifuge the plate at 300 x g for 5 minutes at 4°C.[18]

  • Solidify BME: Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes to allow the BME to solidify into a gel.[16]

Phase 3: Cell Seeding and Treatment

  • Prepare Treatments: While the BME is solidifying, prepare your treatment conditions in EBM-2 (basal medium). For example:

    • Negative Control: EBM-2 only.

    • Positive Control: EBM-2 + Angiogenin (e.g., 100 ng/mL).

    • Inhibitor Groups: EBM-2 + Angiogenin (100 ng/mL) + varying concentrations of Angiogenin (108-123) peptide.

  • Harvest Cells: Wash the serum-starved HUVECs with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with a medium containing at least 1% FBS.

  • Count and Resuspend: Centrifuge the cells (200 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in EBM-2.[20] Perform a cell count.

  • Seed Cells: Dilute the cells to a final concentration of 2-3 x 10⁵ cells/mL in the prepared treatment media.[20] Carefully add 100 µL of the cell suspension (containing 20,000 - 30,000 cells) to each well on top of the solidified BME.[12] Do not disturb the gel layer.

Phase 4: Incubation and Visualization

  • Incubation: Return the plate to the 37°C, 5% CO₂ incubator for 4 to 18 hours. The optimal time for peak tube formation can vary depending on the cell type and BME batch and should be determined empirically.[14][21] Tubes may begin to deteriorate after 18 hours.[21]

  • Imaging: At the determined endpoint, visualize the tube networks using an inverted phase-contrast microscope. Capture images from several representative fields for each well (e.g., 4 images per well at 4x or 10x magnification).

Staining for Enhanced Visualization (Optional)
  • Live Cell Staining (Calcein AM):

    • Carefully aspirate the medium from the wells.

    • Wash gently with 100 µL of PBS.[14]

    • Add 50-100 µL of Calcein AM working solution (e.g., 2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.[13]

    • Wash again with PBS and image using a fluorescence microscope.

  • Fixed Cell Staining (Crystal Violet):

    • Carefully aspirate the medium.

    • Gently wash with PBS.

    • Fix the cells with cold methanol or 4% paraformaldehyde for 15 minutes.[12][13]

    • Wash twice with water.

    • Add 100 µL of 0.1% Crystal Violet solution and incubate for 15-30 minutes at room temperature.[12]

    • Wash thoroughly with water and allow to dry before imaging.

Experimental Workflow Diagram

cluster_prep Preparation Phase cluster_cell Cell & Treatment Phase cluster_assay Assay & Analysis Phase P1 1. Thaw BME on Ice & Pre-cool Plate/Tips P2 2. Coat 96-well Plate with 50µL BME P1->P2 P3 3. Incubate at 37°C (30-60 min) to Solidify P2->P3 A1 7. Seed 100µL Cell Suspension onto Solidified BME P3->A1 C1 4. Harvest & Count Serum-Starved HUVECs C3 6. Resuspend Cells in Treatment Media C1->C3 C2 5. Prepare Treatments (Controls, ANG, ANG(108-123)) C2->C3 C3->A1 A2 8. Incubate at 37°C (4-18 hours) A1->A2 A3 9. Image Wells with Inverted Microscope A2->A3 A4 10. Quantify Tube Network (Length, Nodes, Branches) A3->A4

Caption: Workflow for the Angiogenin (108-123) tube formation assay.

Data Quantification and Interpretation

Manual quantification is subjective and not recommended. Use of automated image analysis software is crucial for objective and reproducible data.

  • Software: ImageJ with the "Angiogenesis Analyzer" plugin is a freely available and powerful tool.

  • Parameters to Measure:

    • Total Tube Length: The sum of the lengths of all tube segments.

    • Number of Nodes/Junctions: Points where at least three branches meet.

    • Number of Branches/Segments: The individual tube segments between two nodes.

Data Presentation: The data should be presented as the mean ± standard error of the mean (SEM) from at least three biological replicates. The inhibitory effect of Angiogenin (108-123) can be expressed as a percentage of the tube formation observed in the positive control (full-length Angiogenin).

Sample Data Table
Treatment GroupTotal Tube Length (µm)Number of NodesNumber of Branches
Negative Control (Basal Medium)150 ± 258 ± 210 ± 3
Positive Control (ANG 100 ng/mL)1250 ± 11065 ± 880 ± 10
ANG + ANG(108-123) [1 µM]875 ± 9540 ± 552 ± 7
ANG + ANG(108-123) [10 µM]420 ± 6021 ± 425 ± 5
ANG + ANG(108-123) [50 µM]210 ± 3012 ± 314 ± 4

Troubleshooting and Scientific Considerations

ProblemPotential Cause(s)Recommended Solution(s)
No Tube Formation in Positive Control 1. BME did not polymerize properly. 2. Cell passage number is too high. 3. Cell seeding density is too low/high.[22] 4. BME batch variation.1. Ensure BME is kept on ice and plate is incubated correctly. 2. Use HUVECs between passages 2 and 6.[21] 3. Optimize cell number (typically 10,000-30,000 cells/well). 4. Test new batches of BME; use the same lot for an entire experiment.[22]
Cells Form Clumps/Aggregates, Not Tubes 1. Cell seeding density is too high. 2. BME layer is too thin or uneven. 3. Cells were not a single-cell suspension.1. Reduce the number of cells seeded per well. 2. Ensure 50 µL of BME is added and evenly coats the well bottom.[13] 3. Gently pipette to break up clumps before seeding. A cell strainer can be used.[13]
High Variability Between Replicates 1. Uneven BME coating. 2. Inconsistent cell numbers seeded. 3. Bubbles in the BME gel.[17] 4. Pipetting error when adding treatments.1. Be meticulous when coating plates. 2. Ensure accurate cell counting and thorough mixing of the cell suspension before aliquoting. 3. Centrifuge plate after coating to remove bubbles. 4. Use calibrated pipettes and consistent technique.
BME Gel Detaches from Plate 1. Pipetting too vigorously when adding cells or washing. 2. BME was not fully solidified.1. Add all solutions slowly and gently against the side of the well.[12] 2. Increase solidification time to 60 minutes.

Self-Validation: A robust assay will show minimal tube formation in the negative control and a dense, interconnected network in the positive control. The inclusion of a known inhibitor control (e.g., Suramin) helps validate that the system is responsive to anti-angiogenic compounds.

References

  • Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (39), 1813. [Link]

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619–624. [Link]

  • Bullwinkle, E. M., & Ziyad, S. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (84), e51312. [Link]

  • PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). Application Note. [Link]

  • Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Product Manual. [Link]

  • Tello-Montoliu, A., Patel, J. V., & Lip, G. Y. H. (2006). Angiogenin: a review of the pathophysiology and potential clinical applications. Journal of Thrombosis and Haemostasis, 4(9), 1859–1867. [Link]

  • Donovan, D., Brown, N. J., Bishop, E. T., & Lewis, C. E. (2001). Comparison of three in vitro human 'angiogenesis' models with in vivo neovascularization in human endometrium. Angiogenesis, 4(2), 113–121. [Link]

  • Kishimoto, K., Liu, S., Tsuji, T., Olson, K. A., & Hu, G. F. (2015). Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway. Oncogene, 34(7), 890–901. [Link]

  • Semantic Scholar. (n.d.). Mechanisms of action of angiogenin. [Link]

  • Kishimoto, K., Liu, S., Tsuji, T., & Hu, G. F. (2005). Endogenous angiogenin in endothelial cells is a general requirement for cell proliferation and angiogenesis. Oncogene, 24(3), 445–452. [Link]

  • Wikipedia. (n.d.). Angiogenin. [Link]

  • T-W-Fiennes, A., & D. A. (2015). Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway. Oncogene, 34(7), 890-901. [Link]

  • Xu, Z. P., & Riordan, J. F. (2002). The nuclear function of angiogenin in endothelial cells is related to rRNA production. Biochemical and Biophysical Research Communications, 294(1), 1–5. [Link]

  • Kishimoto, K., Liu, S., Tsuji, T., & Hu, G. F. (2005). Endogenous angiogenin in endothelial cells is a general requirement for cell proliferation and angiogenesis. Oncogene, 24(3), 445-452. [Link]

  • Xie, D., Ju, D., Speyer, C., Gorski, D., & Kosir, M. A. (2016). Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix. Journal of Visualized Experiments, (114), 54074. [Link]

  • Soncin, F., & Fett, J. W. (1989). Angiogenin supports endothelial and fibroblast cell adhesion. Proceedings of the National Academy of Sciences of the United States of America, 86(19), 7402–7406. [Link]

  • Auerbach, R., Auerbach, W., & Polakowski, I. (1991). Angiogenesis assays: Problems and pitfalls. Cancer and Metastasis Reviews, 10(3), 201–216. [Link]

  • Bio-Synthesis Inc. (n.d.). Peptides - Angiogenin and Fragments. [Link]

  • JoVE. (2022). Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix | Protocol Preview. [Link]

  • Corning. (n.d.). Protocol: Endothelial Cell Tube Formation Assay. [Link]

  • Sheng, J., & Xu, Z. (2016). Three decades of research on angiogenin: a review and perspective. Acta Biochimica et Biophysica Sinica, 48(4), 303–313. [Link]

  • ResearchGate. (2016). (PDF) Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix. [Link]

  • ResearchGate. (2024). Troubleshooting tube formation assay on Matrigel? [Link]

  • Staton, C. A., Reed, M. W. R., & Brown, N. J. (2009). A critical analysis of current in vitro and in vivo angiogenesis assays. International Journal of Experimental Pathology, 90(3), 195–211. [Link]

  • ResearchGate. (2018). In vitro angiogenesis problem? [Link]

  • ibidi. (n.d.). Angiogenesis Assays. [Link]

Sources

tube formation assay with HUVEC and angiogenin (108-123)

Author: BenchChem Technical Support Team. Date: January 2026

Topic: In Vitro Angiogenesis Inhibition: A Guide to the HUVEC Tube Formation Assay Using Angiogenin (108-123)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Modeling Angiogenesis in the Laboratory

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process crucial for development, wound healing, and tissue repair. However, its dysregulation is a hallmark of numerous pathologies, most notably cancer, where tumors induce neovascularization to sustain their growth and metastasis.[1][2][3] The ability to study and modulate this process is therefore of paramount importance in biomedical research and therapeutic development.

The in vitro tube formation assay is a robust and widely used method to assess the angiogenic potential of compounds.[4][5] This assay relies on the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to differentiate and organize into three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel®.[6][7] This process mimics the later stages of angiogenesis and provides a quantifiable measure of pro- or anti-angiogenic activity.[6]

Angiogenin (ANG), a 14 kDa ribonuclease, is a potent, tumor-derived angiogenic factor.[3][8][9] It stimulates multiple stages of angiogenesis, including endothelial cell migration, proliferation, and invasion.[10][11] Its mechanism involves complex signaling cascades, including nuclear translocation to enhance ribosomal RNA (rRNA) transcription, a critical step for cell growth and proliferation.[8][12] Given its central role in tumor angiogenesis, ANG represents a key therapeutic target.

This application note provides a detailed guide to utilizing the HUVEC tube formation assay to screen for inhibitors of angiogenesis, specifically using the synthetic peptide Angiogenin (108-123) . This C-terminal fragment of ANG has been identified as an effective inhibitor of the full-length protein's enzymatic and biological activities, significantly decreasing neovascularization.[9][13] We will explore the underlying scientific principles, provide expert guidance on experimental design, and deliver a comprehensive, step-by-step protocol for assessing the anti-angiogenic efficacy of this peptide.

Scientific Principles & Experimental Rationale

The Mechanism of Angiogenin-Induced Angiogenesis

Understanding the mechanism of full-length Angiogenin is key to appreciating how its fragments can be inhibitory. ANG's pro-angiogenic activity is multifaceted:

  • Cell Surface Interaction: ANG binds to receptors on the endothelial cell surface, including actin, which initiates intracellular signaling.[8][10]

  • Signal Transduction: This binding activates signaling pathways such as the extracellular signal-related kinase 1/2 (ERK1/2) and protein kinase B (Akt) pathways, which promote cell proliferation and survival.[8] It also activates phospholipase C (PLC), leading to the generation of second messengers.[14]

  • Extracellular Matrix Degradation: ANG-activated signaling cascades upregulate the production of proteases that degrade the basement membrane, a necessary step for endothelial cell invasion and migration.[8][11]

  • Nuclear Translocation & rRNA Transcription: A crucial step is ANG's translocation to the nucleus, where it accumulates in the nucleolus.[8] Here, it binds to DNA and stimulates the transcription of rRNA, boosting ribosome biogenesis and protein synthesis to support cell growth.[10][12] This nuclear activity is considered a central point for angiogenesis induced by various growth factors.[12]

The Angiogenin (108-123) peptide corresponds to a C-terminal region of the protein.[13] Studies have demonstrated that peptides from this region can effectively inhibit both the ribonucleolytic activity and the in vivo angiogenic effects of the full-length ANG molecule.[9][13] Therefore, this peptide serves as a valuable tool for studying ANG's function and as a potential anti-angiogenic therapeutic agent.

Angiogenin_Signaling_Pathway Angiogenin Signaling in Endothelial Cells cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Nucleolus Ang Angiogenin (Full-Length) Receptor Actin / Putative Receptor Ang->Receptor Binds Ang_cyto Angiogenin Ang->Ang_cyto Internalization Ang_frag Angiogenin (108-123) (Inhibitor) Ang_frag->Ang Antagonizes PLC Phospholipase C (PLC) Receptor->PLC Activates ERK_Akt ERK / Akt Pathways Receptor->ERK_Akt Activates Angiogenesis Cell Proliferation, Migration, Tube Formation PLC->Angiogenesis Proteases Protease Upregulation ERK_Akt->Proteases ERK_Akt->Angiogenesis Ang_nuc Nuclear Angiogenin Ang_cyto->Ang_nuc Nuclear Translocation rRNA rRNA Transcription Ang_nuc->rRNA Stimulates rRNA->Angiogenesis

Caption: Angiogenin signaling pathway in endothelial cells.

Experimental Design: The Importance of Controls

A well-designed tube formation assay is a self-validating system. The inclusion of proper controls is non-negotiable for interpreting results accurately.

Control/Condition Components Purpose & Expected Outcome
Negative Control HUVECs + BME + Basal Medium (low serum, no growth factors)To establish the baseline level of spontaneous tube formation. HUVECs on BME often form some network structures even without stimuli.[15] This control ensures cell viability and basic functionality.
Positive Control HUVECs + BME + Basal Medium + Pro-angiogenic Stimulus (e.g., full-length ANG, VEGF)To validate that the assay system can respond to a known angiogenic factor.[4] A robust and complex tubular network is expected, serving as the benchmark against which inhibition is measured.
Test Condition HUVECs + BME + Basal Medium + Pro-angiogenic Stimulus + Angiogenin (108-123)To measure the inhibitory effect of the test peptide. The expected outcome is a significant reduction in tube formation (e.g., shorter tubes, fewer branch points) compared to the Positive Control.
Vehicle Control HUVECs + BME + Basal Medium + Pro-angiogenic Stimulus + Peptide SolventTo rule out any inhibitory or cytotoxic effects of the solvent used to dissolve the Angiogenin (108-123) peptide. The result should be comparable to the Positive Control.

Key Considerations for a Successful Assay

  • HUVEC Quality: Use low-passage HUVECs (passage <6) for optimal and reproducible results.[4][16] Primary cells can lose their differentiation potential at higher passages.

  • Seeding Density: The number of cells seeded is a critical parameter. Too few cells will result in a sparse, incomplete network, while too many will form a confluent monolayer instead of distinct tubes.[4] Optimization is essential.

Parameter Recommendation Rationale
HUVEC Seeding Density 10,000 - 20,000 cells/well (96-well plate)This range is a common starting point for optimization.[4][17] The ideal density provides enough cells to interact and form a network without becoming overgrown during the assay window.
Assay Duration 4 - 18 hoursTube formation is a dynamic process. Short incubation times (4-6 hours) show initial network formation, while longer times (up to 18 hours) show more mature structures.[7][18][19] After 24 hours, cells may begin to undergo apoptosis.[18]
  • Basement Membrane Extract (BME) Handling: BME (e.g., Matrigel®) is temperature-sensitive and will polymerize at room temperature. Always keep it on ice and use pre-chilled pipette tips and plates to ensure a liquid, homogenous consistency for plating.[5][7][19] Avoid introducing bubbles, which can disrupt the gel's surface uniformity.[5][17]

Detailed Protocol: HUVEC Tube Formation Assay

This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats.

Experimental_Workflow cluster_prep Phase 1: Preparation (Day 0) cluster_assay Phase 2: Assay Setup (Day 1) cluster_analysis Phase 3: Incubation & Analysis (Day 1) A1 Culture HUVECs to 70-90% Confluency B3 Harvest & Count HUVECs A1->B3 A2 Thaw BME on Ice (Overnight at 4°C) B1 Coat Chilled Plate with 50 µL BME/well A2->B1 A3 Pre-chill 96-well Plate and Pipette Tips A3->B1 B2 Polymerize BME at 37°C for 30-60 min B1->B2 B5 Seed 1.5x10^4 cells/well onto Polymerized BME B2->B5 B4 Prepare Cell Suspensions with Treatments B3->B4 B4->B5 C1 Incubate Plate at 37°C for 4-18 hours B5->C1 C2 (Optional) Stain with Calcein AM C1->C2 C3 Acquire Images (Phase Contrast / Fluorescence) C1->C3 C2->C3 C4 Quantify Tube Network (Length, Branch Points) C3->C4

Caption: Experimental workflow for the tube formation assay.

I. Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs), low passage (P3-P6)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Endothelial Cell Basal Medium (EBM-2) + 2% Fetal Bovine Serum (FBS)

  • Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®, Cultrex®)

  • Recombinant Human Angiogenin (full-length, for positive control)

  • Angiogenin (108-123) peptide[20]

  • Recombinant Human VEGF (alternative positive control)

  • Trypsin/EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile, pre-chilled 96-well tissue culture plate

  • Sterile, pre-chilled pipette tips

  • Calcein AM (optional, for fluorescence imaging)

II. Step-by-Step Procedure

Day 0: Advance Preparation

  • Cell Culture: Ensure HUVECs are 70-90% confluent in a T75 flask on the day of the assay.[16][19] Healthy, subconfluent cells are critical for optimal performance.

  • Thaw BME: Thaw the BME aliquot by placing it in a 4°C refrigerator overnight on ice. This slow thaw prevents premature gelling.

  • Chill Materials: Place the 96-well plate and a box of P200 pipette tips in a -20°C freezer for at least 2 hours.[7]

Day 1: Assay Execution

  • Coat Plate with BME:

    • Perform this step on ice in a sterile biological safety cabinet.

    • Using the pre-chilled tips, gently pipette 50 µL of the liquid BME into each well of the pre-chilled 96-well plate.[19]

    • Ensure the BME is distributed evenly across the bottom of the well. Gently tap the plate if needed, but avoid creating bubbles.

    • Incubate the plate at 37°C with 5% CO₂ for 30-60 minutes to allow the BME to polymerize into a solid gel.[19]

  • Prepare HUVECs:

    • While the BME is polymerizing, harvest the HUVECs.

    • Wash the cell monolayer with PBS, then add Trypsin/EDTA and incubate for 1-3 minutes until cells detach.[18]

    • Neutralize the trypsin with growth medium, transfer the cell suspension to a conical tube, and centrifuge at 200-300 x g for 3-5 minutes.[19]

    • Aspirate the supernatant and resuspend the cell pellet in Endothelial Basal Medium (containing 2% FBS) to create a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

  • Prepare Treatment Suspensions:

    • Dilute the HUVEC suspension to a working concentration of 1.5 x 10⁵ cells/mL in basal medium.

    • Prepare separate aliquots of this cell suspension for each experimental condition (Negative, Positive, Vehicle, Test).

    • Add the appropriate factors to each aliquot:

      • Positive Control: Add full-length ANG (e.g., 100 ng/mL) or VEGF (e.g., 50 ng/mL).

      • Test Condition: Add the positive control stimulus PLUS the desired concentration(s) of Angiogenin (108-123).

      • Vehicle Control: Add the positive control stimulus PLUS the same volume of peptide solvent used for the test condition.

      • Negative Control: No additions.

  • Seed Cells onto BME:

    • Once the BME has polymerized, carefully remove the plate from the incubator.

    • Gently add 100 µL of the appropriate cell suspension on top of the gelled BME in each well (this yields 15,000 cells/well).[19]

    • Be careful not to disturb or puncture the gel surface with the pipette tip.

  • Incubation:

    • Incubate the plate at 37°C, 5% CO₂ for 4 to 18 hours. Monitor tube formation periodically under an inverted microscope.

III. Imaging and Quantification
  • Image Acquisition:

    • Capture images of the tubular networks using an inverted microscope with a digital camera at 4x or 10x magnification.

    • Optional Fluorescence Staining: For higher contrast imaging, cells can be stained with Calcein AM. 30 minutes before the end of the incubation, add Calcein AM solution (e.g., 2 µg/mL final concentration) to each well and incubate at 37°C.[16][21] Gently wash with basal medium before imaging with a fluorescence microscope.[7][16]

  • Data Analysis:

    • Quantify the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Key parameters to measure include:

      • Total Tube Length: The sum of the lengths of all tube segments.

      • Number of Nodes/Junctions: Points where multiple tubes intersect.

      • Number of Loops/Meshes: The enclosed areas formed by the network.

    • Compare the results from the Test Condition to the Positive and Negative Controls. Calculate the percentage of inhibition relative to the positive control.

Troubleshooting

Problem Potential Cause(s) Solution(s)
No/Poor Tube Formation in Positive Control - HUVECs are high passage or unhealthy.- BME did not polymerize properly.- Incorrect seeding density (too low).- Inactive pro-angiogenic stimulus.- Use low passage (P3-P6) HUVECs.- Ensure BME was handled correctly (kept cold, not bubble-filled).- Optimize cell seeding density.- Use a fresh, validated lot of ANG or VEGF.
High Background in Negative Control - BME is not growth-factor reduced.- Serum concentration in basal medium is too high.- HUVECs are over-confluent at harvest.- Use only "Growth Factor Reduced" BME.- Reduce FBS in assay medium to 0.5-1% or use serum-free medium.- Harvest cells at 70-80% confluency.
Uneven Cell Distribution/Clumping - Incomplete dissociation of cells after trypsinization.- BME surface is uneven or has bubbles.- Gently pipette to ensure a single-cell suspension before plating.- Be careful when plating BME to create a smooth, even layer.
Cells Form a Monolayer, Not Tubes - Seeding density is too high.- Perform a cell density optimization experiment to find the ideal number of cells per well.[4][17]

References

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619-624. [Link]

  • Kishimoto, K., Liu, S., Tsuji, T., Olson, K. A., & Hu, G. F. (2005). Endogenous angiogenin in endothelial cells is a general requirement for cell proliferation and angiogenesis. Oncogene, 24(3), 445-456. [Link]

  • Wikipedia contributors. (2023). Angiogenin. In Wikipedia, The Free Encyclopedia. [Link]

  • Gao, X., & Xu, Z. (2008). Mechanism of action of angiogenin. ResearchGate. [Link]

  • ibidi GmbH. (2024). Application Note 27: Optimizing Tube Formation Assays. ibidi. [Link]

  • Tzogani, K., et al. (2004). Angiogenin: a review of the pathophysiology and potential clinical applications. Angiogenesis, 7(1), 9-16. [Link]

  • ibidi GmbH. (2023). Application Note 05: Tube Formation Assay in the µ-Plate 96 Well 3D. ibidi. [Link]

  • Protocol Exchange. (2013). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Nature. [Link]

  • Rybak, S. M., et al. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochemical and Biophysical Research Communications, 162(1), 535-543. [Link]

  • Corning Incorporated. (n.d.). Protocol: Endothelial Cell Tube Formation Assay. Corning Life Sciences. [Link]

  • Bio-Synthesis Inc. (n.d.). Peptides - Angiogenin and Fragments. Bio-Synthesis Inc. [Link]

  • Bicknell, R., & Vallee, B. L. (1988). Angiogenin activates endothelial cell phospholipase C. Proceedings of the National Academy of Sciences, 85(16), 5961-5965. [Link]

  • Creative Bioarray. (n.d.). Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay. Creative Bioarray. [Link]

  • Yoshioka, N., et al. (2012). Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway. Oncogene, 32(8), 1035-1045. [Link]

  • Idriss, N. K. (2015). Relationship of angiogenin to pathophysiology of diseases. ResearchGate. [Link]

  • NaCTeM. (n.d.). EC:3.1.26.9. FACTA Search. [Link]

  • Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial cell tube formation assay for the in vitro study of angiogenesis. Journal of Visualized Experiments, (35), 1724. [Link]

  • Li, S., et al. (2015). Three decades of research on angiogenin: a review and perspective. Journal of Zhejiang University. Science. B, 16(6), 443-450. [Link]

  • Chavali, G. B., et al. (1988). Enzymatically active angiogenin/ribonuclease A hybrids formed by peptide interchange. Biochemistry, 27(1), 219-226. [Link]

  • Arciniegas, E., et al. (2000). Angiogenesis and signal transduction in endothelial cells. Angiogenesis, 3(4), 357-374. [Link]

  • National Center for Biotechnology Information. (n.d.). ANG angiogenin [Homo sapiens (human)]. Gene - NCBI. [Link]

  • Kerfoot, M. (2012). Cultivating HUVEC and Endothelial tube formation assay. ResearchGate. [Link]

  • Saito, M., Hamasaki, M., & Shibuya, M. (2003). Induction of tube formation by angiopoietin-1 in endothelial cell/fibroblast co-culture is dependent on endogenous VEGF. Cancer science, 94(9), 782-790. [Link]

  • Saito, M., Hamasaki, M., & Shibuya, M. (2003). Induction of tube formation by angiopoietin-1 in endothelial cell/fibroblast co-culture is dependent on endogenous VEGF. PubMed. [Link]

  • Thul, P. J., et al. (2022). Structural mechanism of angiogenin activation by the ribosome. Nature, 609(7927), 617-622. [Link]

Sources

using angiogenin (108-123) in a mouse tumor model

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Utilization of Angiogenin (108-123) as an Angiogenesis Inhibitor in a Murine Xenograft Tumor Model

Audience: Researchers, scientists, and drug development professionals in oncology and vascular biology.

Introduction and Scientific Rationale

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis.[1][2] Tumors require a dedicated blood supply to grow beyond a few millimeters in size, making the inhibition of angiogenesis a key therapeutic strategy in oncology.[1] Angiogenin (ANG), a 14.2-kDa protein first isolated from human colon adenocarcinoma cells, is a potent inducer of neovascularization and is upregulated in numerous cancers, often correlating with poor prognosis.[3][4][5]

ANG promotes angiogenesis through multiple mechanisms, including the activation of endothelial and smooth muscle cells, degradation of the basement membrane, and stimulation of signaling pathways that lead to cell proliferation, migration, and tube formation.[6][7] Mechanistic studies have shown that ANG can activate the MAPK/ERK and PI3K/Akt signaling pathways, leading to the upregulation of factors like Matrix Metallopeptidase-2 (MMP2) that are essential for remodeling the extracellular matrix during vessel formation.[3][4][8]

While full-length ANG is pro-angiogenic, specific peptide fragments derived from its C-terminus have been shown to act as inhibitors.[5][9] The peptide fragment Angiogenin (108-123) competitively inhibits the enzymatic and biological activities of the full-length protein.[9] This inhibitory action is believed to occur through interference with ANG's receptor binding or its ribonucleolytic active site, thereby preventing the downstream signaling required for neovascularization.[5][9]

This document provides a comprehensive guide for utilizing the Angiogenin (108-123) peptide in a subcutaneous mouse tumor model to investigate its anti-angiogenic and anti-tumor efficacy.

Mechanism of Action: Duality of Angiogenin and its C-Terminal Fragment

Understanding the underlying signaling is critical for experimental design. Full-length ANG, secreted by tumor cells, acts on endothelial cells in the tumor microenvironment. It binds to putative receptors and cell-surface actin, initiating downstream signaling cascades and undergoing nuclear translocation to enhance rRNA transcription, ultimately promoting cell proliferation and invasion.[5][6][7]

The Angiogenin (108-123) peptide acts as an antagonist. By competing with endogenous ANG, it is hypothesized to block these pro-angiogenic signals, leading to reduced vessel formation, tumor starvation, and growth inhibition.

G cluster_0 Pro-Angiogenic Signaling (Endogenous ANG) cluster_1 Inhibitory Action ANG Full-Length Angiogenin (ANG) Receptor Endothelial Cell Receptor ANG->Receptor Binds ERK p-ERK1/2 Receptor->ERK Activates MMP2 MMP2 Expression ERK->MMP2 Proliferation Endothelial Cell Proliferation, Migration MMP2->Proliferation Enables Angiogenesis Tumor Angiogenesis & Growth Proliferation->Angiogenesis ANG_frag Angiogenin (108-123) Peptide ANG_frag->Receptor Blocks G cluster_prep Preparation cluster_invivo In Vivo Phase cluster_analysis Analysis A1 Culture Tumor Cells A3 Implant Tumor Cells Subcutaneously in Mice A1->A3 A2 Reconstitute Peptides (Treatment, Scramble, Vehicle) A2->A3 A4 Tumor Growth to ~100 mm³ A3->A4 A5 Randomize into Groups A4->A5 A6 Administer Treatment (Daily / EOD) A5->A6 A7 Monitor Tumor Volume & Body Weight (2x/week) A6->A7 A7->A6 Repeat for 2-3 weeks B1 Endpoint: Euthanize & Excise Tumor A7->B1 Endpoint Reached B2 Weigh Tumor & Process for IHC B1->B2 B3 CD31 Staining B2->B3 B4 Quantify MVD B3->B4 B5 Statistical Analysis B4->B5

Caption: Experimental workflow for testing Angiogenin (108-123) in vivo.

References

  • Aplin, A. C., & Nicosia, R. F. (1994). Mouse models for studying angiogenesis and lymphangiogenesis in cancer.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Delivery of Therapeutic Peptides.
  • Ito, H., et al. (2023). CD31 expression in human cancers: a pan-cancer immunohistochemical study.
  • Lebeau, A., et al. (2008). Tumor Angiogenesis: Methods to Analyze Tumor Vasculature and Vessel Normalization in Mouse Models of Cancer.
  • Li, M., et al. (2021).
  • Plaza, J. A., & Suster, S. (2011). Vascular Marker CD31 Also Highlights Histiocytes and Histiocyte-Like Cells Within Cutaneous Tumors.
  • Yadav, V., et al. (2015).
  • Jensen, M. M., et al. (2021). Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies. Molecular Cancer Therapeutics.
  • Hooke Laboratories. (2013).
  • Fulzele, K., et al. (2007). Immunohistochemistry in the evaluation of neovascularization in tumor xenografts. Biotechnic & Histochemistry.
  • Lupu, R., & Voelkel, E. F. (2005). Assessing growth and response to therapy in murine tumor models. Sigma-Aldrich.
  • Atlas Antibodies. (n.d.). Cancer Tissue Gallery CD31.
  • Yadav, V., et al. (2014).
  • Rybak, S. M., et al. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin.
  • Hoffman, R. M. (2002). Whole-body and intravital optical imaging of angiogenesis in orthotopically implanted tumors. PNAS.
  • Creative Diagnostics. (n.d.).
  • Ito, H., et al. (2023). CD31 expression in human cancers: a pan-cancer immunohistochemical study.
  • Li, H., et al. (2018).
  • Holmgren, L., et al. (1999). Initial Stages of Tumor Cell-Induced Angiogenesis: Evaluation Via Skin Window Chambers in Rodent Models.
  • JoVE. (2020). How to measure tumors?. YouTube.
  • BenchChem. (n.d.). Angiogenin (108-123) Peptide Fragment.
  • Pluda, J. M., et al. (1991). A Quantitative in Vivo Mouse Model Used to Assay Inhibitors of Tumor-induced Angiogenesis. Cancer Research.
  • ResearchGate. (n.d.).
  • Hailemichael, Y., et al. (2016). The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice. Journal for ImmunoTherapy of Cancer.
  • Enot, D. P., et al. (2018). TumGrowth: An open-access web tool for the statistical analysis of tumor growth curves. OncoImmunology.
  • Zhang, Y., et al. (2022).
  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica.
  • Smolecule. (n.d.). Buy Angiogenin (108-123).
  • Sheng, J., & Hu, G. (2017). Three decades of research on angiogenin: a review and perspective. Journal of Molecular Cell Biology.
  • Bio-Synthesis Inc. (n.d.). Peptides - Angiogenin and Fragments.
  • Yang, Y., et al. (2022). Research progress on the structure, function, and use of angiogenin in malignant tumours. Frontiers in Oncology.
  • AgelessRx. (n.d.). MOTS-C (10mg Vial) Dosage Protocol.
  • Gao, X., & Xu, Z. (2008). Mechanism of action of angiogenin.
  • Weiner, G. J., et al. (1996). Antibodies to angiogenin: immunotherapeutic agents.
  • Liu, X., et al. (2023). Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model. STAR Protocols.
  • Suzuki, S., et al. (2022). Terrein Exhibits Anti-tumor Activity by Suppressing Angiogenin Expression in Malignant Melanoma Cells. Anticancer Research.

Sources

transwell invasion assay for angiogenin (108-123) treated cells

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Transwell Invasion Assay Featuring Angiogenin (108-123)

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the Transwell invasion assay to investigate the effects of the angiogenin peptide fragment (108-123) on cellular invasion. The protocol is designed with scientific integrity at its core, explaining the rationale behind each step to ensure robust and reproducible results.

Scientific Introduction: The Critical Role of Cell Invasion and Angiogenin

Cell invasion is a fundamental biological process where cells move through the extracellular matrix (ECM) and cross tissue barriers. This process is central to physiological events like immune responses and wound healing, but it is also a hallmark of pathological conditions, most notably cancer metastasis and angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3]

Angiogenin (ANG) is a 14.1 kDa protein first isolated from tumor cells and is a potent stimulator of angiogenesis.[4][5][6] It plays a multifaceted role in neovascularization by inducing endothelial cell migration, proliferation, and invasion.[4][7] Mechanistically, ANG interacts with cell surface proteins like actin, leading to the activation of proteolytic cascades that degrade the basement membrane, a critical step for cell invasion.[4][8][9]

This application note focuses on a specific synthetic peptide, angiogenin (108-123) , a fragment corresponding to the C-terminal region of the full-length protein. Research has suggested that C-terminal fragments of ANG can modulate its biological activity, potentially acting as inhibitors of neovascularization.[9] Therefore, the Transwell invasion assay serves as an ideal platform to elucidate whether angiogenin (108-123) promotes, inhibits, or has no effect on the invasive capacity of cells.

Principle of the Transwell Invasion Assay

The Transwell assay, also known as the Boyden chamber assay, is a widely used in vitro tool to study cell migration and invasion.[10] The system consists of a cell culture insert (the upper chamber) that is placed into the well of a multi-well plate (the lower chamber). The two chambers are separated by a polycarbonate membrane with a defined pore size.[1][11]

For an invasion assay , this membrane is coated with a layer of basement membrane extract, such as Matrigel®, which acts as a reconstituted ECM barrier.[1][12][13][14] Cells are seeded in the upper chamber in low-serum or serum-free media, while the lower chamber contains a chemoattractant, such as fetal bovine serum (FBS), creating a chemical gradient.[1][10] To traverse the membrane and reach the chemoattractant, cells must actively degrade the Matrigel® barrier and migrate through the pores.[13][14] The number of cells that successfully invade to the bottom surface of the membrane is then quantified, providing a direct measure of their invasive potential.

Experimental Design and Rationale

A robust experimental design is crucial for obtaining meaningful data. The choices of reagents and controls are grounded in established scientific principles.

  • Why an Invasion Assay? While a migration assay measures a cell's ability to move through an empty porous membrane, an invasion assay provides a more biologically relevant model for processes like angiogenesis and metastasis. It specifically assesses the cell's ability to secrete proteases and remodel the ECM, a prerequisite for invading tissue.[1][14][15]

  • Choice of Cell Line: The selection of the cell line should align with the research question.

    • Endothelial Cells (e.g., HUVECs): As the primary target of angiogenin during angiogenesis, these cells are ideal for studying the peptide's effect on vascular processes.[16][17]

    • Invasive Cancer Cells (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer): These cell lines are highly invasive and serve as excellent positive controls. They are also relevant for investigating the peptide's potential as an anti-cancer therapeutic.[13][18]

  • Extracellular Matrix Barrier: Corning® Matrigel® Matrix is the most common choice for invasion assays. It is a solubilized basement membrane preparation extracted from mouse tumors and is rich in key ECM proteins like laminin and collagen IV.[12][13][19] Using a growth factor-reduced formulation is recommended to minimize confounding signals from inherent growth factors in the matrix.[13]

  • Chemoattractant and Serum Starvation: A chemoattractant gradient is necessary to induce directional invasion.[10][11] Prior to the assay, cells should be serum-starved for 16-24 hours. This crucial step upregulates the expression of chemoattractant receptors on the cell surface, increasing their sensitivity and leading to a more robust and reproducible invasive response.[20][21]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the Transwell invasion assay.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_matrigel 1. Coat Transwell Inserts with Matrigel® prep_cells 2. Prepare Cells (Culture & Serum Starve) prep_chemo 3. Prepare Chemoattractant & Treatment Solutions add_chemo 4. Add Chemoattractant to Lower Chamber prep_chemo->add_chemo seed_cells 5. Seed Cells + Angiogenin (108-123) into Upper Chamber add_chemo->seed_cells incubate 6. Incubate (16-48 hours) seed_cells->incubate remove_cells 7. Remove Non-Invaded Cells (Swab Top of Insert) incubate->remove_cells fix_stain 8. Fix and Stain Invaded Cells remove_cells->fix_stain quantify 9. Image and Quantify fix_stain->quantify

Caption: Workflow of the Transwell Invasion Assay.

Detailed Step-by-Step Protocol

5.1. Materials and Reagents

  • 24-well Transwell® inserts with 8.0 µm pore polycarbonate membranes (e.g., Corning 3422)

  • 24-well tissue culture plates (companion plates)

  • Corning® Matrigel® Basement Membrane Matrix, Growth Factor Reduced (e.g., Corning 354230)

  • Selected cell line (e.g., HUVEC, HT-1080)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Serum-free cell culture medium (e.g., DMEM)

  • Angiogenin (108-123) peptide, sterile-filtered

  • Chemoattractant: Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Fixation Solution: 100% Methanol, chilled, or 4% Paraformaldehyde (PFA) in PBS

  • Staining Solution: 0.1% to 0.5% Crystal Violet in water or methanol[22]

  • Sterile, cotton-tipped swabs

  • Sterile forceps

  • Pipettes and pre-cooled, sterile pipette tips

5.2. Procedure

Day 1: Coating Inserts and Preparing Cells

  • Matrigel Coating:

    • Thaw Matrigel® on ice overnight in a 4°C refrigerator.[19] All subsequent steps involving liquid Matrigel® must be performed on ice with pre-cooled tips and tubes to prevent premature gelation.[13]

    • Dilute the Matrigel® to a final concentration of 200-300 µg/mL with ice-cold, serum-free medium.[13] Mix gently by swirling.

    • Carefully add 100 µL of the diluted Matrigel® solution to the center of each Transwell insert in a 24-well plate.[23] Ensure the entire membrane surface is covered.

    • Incubate the plate at 37°C for at least 2 hours (or up to 4 hours) to allow the Matrigel® to solidify into a gel.[13][24] Do not let the gel dry out.

  • Cell Preparation:

    • While inserts are coating, culture cells to ~80% confluency.

    • Aspirate the complete medium, wash cells with PBS, and add serum-free (or 0.5% FBS) medium.

    • Incubate cells for 16-24 hours to serum-starve.[21][25]

Day 2: Setting Up the Invasion Assay

  • Rehydration and Chemoattractant Addition:

    • Carefully remove any remaining liquid from the coated inserts without disturbing the Matrigel® layer.

    • Add 500 µL of warm, serum-free medium to the lower chamber and 200 µL to the upper chamber to rehydrate the Matrigel® for ~30 minutes in the incubator.

    • Prepare the chemoattractant solution: complete medium containing 10% FBS.[24]

    • Aspirate the rehydration medium from the lower chambers and add 600-750 µL of the chemoattractant medium.[24][26] For the negative control wells, add serum-free medium instead.

  • Seeding Cells:

    • Harvest the serum-starved cells using a gentle dissociation reagent like TrypLE™ to avoid damaging surface receptors.[11][21]

    • Count the cells and resuspend the pellet in serum-free medium to a final concentration of 2.5 x 10^5 to 5.0 x 10^5 cells/mL. Note: Optimal seeding density must be determined empirically for each cell line.[21]

    • Prepare treatment suspensions by adding Angiogenin (108-123) peptide at desired final concentrations (e.g., titrate from 1 ng/mL to 1 µg/mL) to the cell suspension. Include a vehicle control.

    • Aspirate the rehydration medium from the upper inserts and immediately seed 100-200 µL of the appropriate cell suspension (containing 2.5 x 10^4 to 1.0 x 10^5 cells) into each insert.[24]

  • Incubation:

    • Carefully place the plate in a 37°C, 5% CO2 incubator for 16-48 hours. Note: Incubation time is cell-type dependent and requires optimization.[1][24]

Day 3: Fixation, Staining, and Quantification

  • Removal of Non-Invaded Cells:

    • After incubation, carefully remove the inserts from the wells.

    • Use a moistened cotton-tipped swab to gently but firmly wipe the inside of the insert, removing the Matrigel® and any non-invaded cells.[1][11][14] Use a fresh swab and repeat to ensure complete removal. This is a critical step to prevent background signal.

  • Fixation:

    • Transfer the inserts to a new 24-well plate containing ~750 µL of chilled 100% methanol or 4% PFA per well.[1][26]

    • Incubate for 15-20 minutes at room temperature to fix the invaded cells on the underside of the membrane.[22][26]

  • Staining:

    • Gently wash the inserts by dipping them in a beaker of PBS or water.

    • Transfer the inserts to a plate containing ~750 µL of 0.2% Crystal Violet solution per well.[1]

    • Stain for 10-20 minutes at room temperature.[24][26]

    • Wash the inserts thoroughly by dipping them in water multiple times to remove excess stain.[26] Allow them to air dry completely.

Data Acquisition and Analysis

6.1. Quantification Methods

There are two primary methods for quantifying the results:

  • Microscopic Cell Counting (Direct Method):

    • Once dry, the membrane can be carefully excised from the insert with a scalpel and mounted on a glass slide.[27]

    • Using a light microscope, count the number of stained cells in 4-5 representative fields of view (e.g., at 10x or 20x magnification).[1][14]

    • Calculate the average number of cells per field for each condition. This can be facilitated by image analysis software like ImageJ.[28]

  • Stain Elution (Indirect, High-Throughput Method):

    • Place the stained, dried inserts into a clean 24-well plate.

    • Add 400 µL of a destaining solution, such as 33% acetic acid, to each insert and the corresponding well below it.[18]

    • Incubate on a shaker for 10-15 minutes to fully elute the dye from the cells.

    • Transfer the colored eluent to a 96-well plate and measure the absorbance at 590 nm using a microplate reader.[18]

6.2. Data Presentation and Interpretation

The results should be presented clearly to allow for straightforward interpretation.

  • Calculate Percent Invasion: To normalize for differences in general motility, it is essential to include a migration control (uncoated insert). The percent invasion is calculated as: % Invasion = (Mean number of cells invading through Matrigel insert / Mean number of cells migrating through control insert) x 100[11]

  • Data Table: Summarize the quantitative results in a table.

Treatment GroupConcentrationMean Invaded Cells per Field (± SEM)Absorbance at 590 nm (± SEM)% Invasion vs. Vehicle Control
Negative Control-5 (± 2)0.05 (± 0.01)10%
Vehicle Control-50 (± 6)0.45 (± 0.04)100%
Angiogenin (108-123)10 ng/mL45 (± 5)0.41 (± 0.03)90%
Angiogenin (108-123)100 ng/mL25 (± 4)0.23 (± 0.02)50%
Angiogenin (108-123)1 µg/mL10 (± 3)0.09 (± 0.01)20%
Positive Control-150 (± 12)1.35 (± 0.1)300%

Angiogenin Signaling in Cell Invasion

Angiogenin can promote cell invasion through complex signaling pathways. While the full-length protein is known to translocate to the nucleus, its interaction at the cell surface is critical for invasion. It can bind to α-actin, activating proteases like plasmin, which in turn degrade the ECM.[9][16] It can also influence focal adhesion dynamics and activate pathways involving FAK and Akt to promote cell migration.[16][17]

G cluster_outside cluster_membrane cluster_inside ANG Angiogenin Receptor Cell Surface Receptor (e.g., α-actin) ANG->Receptor FAK FAK Activation Receptor->FAK Akt Akt Pathway Receptor->Akt Proteases Protease Activation (e.g., Plasmin) Receptor->Proteases Cytoskeleton Cytoskeletal Rearrangement FAK->Cytoskeleton Akt->Cytoskeleton Invasion Cell Invasion Proteases->Invasion Cytoskeleton->Invasion

Caption: Simplified Angiogenin Signaling Pathway in Cell Invasion.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by a system of integrated controls and necessary optimization steps.

  • Essential Controls:

    • Negative Control (No Chemoattractant): Validates that invasion is directional and not due to random motility.[11]

    • Positive Control (Known Invader/Stimulant): Confirms that the assay system (cells, Matrigel®, chemoattractant) is working correctly.

    • Migration Control (Uncoated Insert): Distinguishes true invasion from general cell motility, allowing for the calculation of percent invasion.[11]

    • Vehicle Control: Ensures that the solvent used for the Angiogenin (108-123) peptide has no effect on its own.

  • Optimization is Key: This protocol provides a robust starting point, but optimal conditions can vary. Titration experiments are critical for:

    • Cell Seeding Density: Too few cells will yield a weak signal; too many can oversaturate the membrane pores.[11][21]

    • Matrigel® Concentration: The thickness of the barrier can be adjusted to match the invasive capacity of the cell line.[20]

    • Chemoattractant Concentration: The optimal concentration of FBS or other chemoattractants should be determined to achieve a maximal response without inducing saturation.[11][21]

    • Incubation Time: Must be long enough to allow for invasion but short enough to prevent cells from overgrowing on the top of the membrane.[24]

By systematically including these controls and performing optimization, the researcher can have high confidence in the validity and reproducibility of the experimental findings.

References

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Corning Life Sciences. [Link]

  • Albini, A. (2001). In vitro invasion assay using matrigel™: a reconstituted basement membrane preparation. Methods in Molecular Medicine, 58, 195-202. [Link]

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta biochimica et biophysica Sinica, 40(7), 619–624. [Link]

  • O'Connor, M. N., & Pilgrim, D. B. (2022). Transwell In Vitro Cell Migration and Invasion Assays. Methods in molecular biology (Clifton, N.J.), 2427, 15–26. [Link]

  • ResearchHub. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay. [Link]

  • Corning. (n.d.). Assay Methods: Cell Invasion Assay. Corning Life Sciences. [Link]

  • CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay. [Link]

  • Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [Link]

  • SnapCyte. (n.d.). Transwell Migration and Invasion Assay - the complete breakdown. [Link]

  • Wei, S., Gao, X., Du, J., Su, J., & Xu, Z. (2011). Angiogenin enhances cell migration by regulating stress fiber assembly and focal adhesion dynamics. PloS one, 6(12), e28797. [Link]

  • SnapCyte. (n.d.). Invasion Assay Protocol. [Link]

  • Wikipedia. (n.d.). Angiogenin. [Link]

  • Corning. (2025). Mastering Corning® Transwell® Migration Assays. [Link]

  • Wei, S., Gao, X., Du, J., Su, J., & Xu, Z. (2011). Angiogenin Enhances Cell Migration by Regulating Stress Fiber Assembly and Focal Adhesion Dynamics. PLOS ONE, 6(12), e28797. [Link]

  • Corning. (n.d.). Considerations when Optimizing your Chemotaxis or Invasion Assay with Corning® Transwell® Permeable Supports. [Link]

  • ResearchGate. (2016). In Transwell cell migration assay, how to distribute cells evenly in Transwell inserts and how to make cell staining clearly?. [Link]

  • QYAOBIO. (n.d.). Angiogenin - ANG. [Link]

  • Creative Bioarray. (2024). Application of OrganoGel in Transwell Cell Invasion Assays In Vitro. [Link]

  • Deĭgin, V. I., & Ponomareva, V. D. (1998). [Angiogenin and its role in angiogenesis]. Bioorganicheskaia khimiia, 24(1), 4–13. [Link]

  • Corning. (n.d.). The Ultimate Guide to Corning® Matrigel® Matrix. [Link]

  • ResearchGate. (2024). Invasion assay troubleshooting MDA-MB-231 cells?. [Link]

  • Corning. (n.d.). Cell Migration and Invasion Quantification Assay with Acetic Acid-dependent Elution of Crystal Violet. [Link]

  • Ubigene. (2025). Application of Basement Membrane Matrix for Transwell Cell Invasion Assay. [Link]

  • Creative Diagnostics. (n.d.). Angiogenesis Signaling Pathway. [Link]

  • Sheng, J., & Xu, Z. (2016). Three decades of research on angiogenin: a review and perspective. Acta biochimica et biophysica Sinica, 48(4), 301–310. [Link]

  • Wu, D., Li, L., & Yao, L. (2022). Research progress on the structure, function, and use of angiogenin in malignant tumours. Cancer Cell International, 22(1), 226. [Link]

  • ResearchGate. (2019). How do you quantify transwell invasion assays after staining with crystal violet? Anything else apart from counting cells manually?. [Link]

  • Bio-Synthesis Inc. (n.d.). Peptides - Angiogenin and Fragments. [Link]

  • Kumar, S., & Radhakrishnan, R. (2022). Transwell migration assay to interrogate human CAR-T cell chemotaxis. STAR protocols, 3(4), 101705. [Link]

  • ResearchGate. (2019). How to optimize conditions for Jurkat T cell Migration in Transwell?. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Angiogenin (108-123) Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical advice for utilizing the angiogenin peptide fragment (108-123) in in vitro settings. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of Angiogenin (108-123).

Q1: What is Angiogenin (108-123) and what is its proposed mechanism of action?

Angiogenin (ANG) is a 123 amino acid protein that is a potent stimulator of angiogenesis—the formation of new blood vessels.[1] It is involved in processes like cell migration, invasion, and proliferation.[2][3] The C-terminal peptide fragment, Angiogenin (108-123), has been identified as a region of interest. Interestingly, while full-length angiogenin is pro-angiogenic, synthetic peptides from this C-terminal region, including Ang(108-123), have been shown to inhibit the enzymatic and biological activities of the full-length molecule.[4] This peptide can decrease neovascularization, making it a valuable tool for studying the inhibition of angiogenesis.[4]

Q2: How should I dissolve and store the Angiogenin (108-123) peptide?

Proper handling of lyophilized peptides is critical for experimental success.

  • Reconstitution: Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom. For initial stock solutions, use sterile, high-purity water or a buffer like PBS. To ensure complete dissolution, gentle vortexing or sonication may be required. If solubility issues persist, a small amount of a polar organic solvent like DMSO or DMF can be used before diluting with aqueous buffer, but always check for solvent compatibility with your specific assay.

  • Storage: Lyophilized peptides should be stored at -20°C, protected from light.[5] Once reconstituted into a stock solution, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][6] Store these aliquots at -20°C or, for longer-term storage, at -80°C. Do not store peptides in solution for extended periods.[5]

Q3: What is a recommended starting concentration for my in vitro experiments?

The optimal concentration is highly dependent on the cell type and the specific assay being performed. Based on literature for full-length angiogenin and related peptides, a logical starting point is to perform a dose-response experiment.

  • Initial Range Finding: A broad range is recommended for initial experiments. Consider testing concentrations from 10 ng/mL to 1000 ng/mL (approximately 0.006 µM to 0.6 µM) . Some studies on full-length angiogenin have shown effects at concentrations as low as 5 ng/mL and saturation at higher concentrations around 50-100 ng/mL.[7][8]

  • Inhibitory Studies: Since Ang(108-123) can be inhibitory, you may need to test higher concentrations to see an effect, potentially in the 1 µM to 10 µM range, especially if you are trying to antagonize the effect of a pro-angiogenic factor.[9]

The key is to establish a dose-response curve to identify the EC50 (effective concentration for 50% response) or IC50 (inhibitory concentration for 50% response) for your specific experimental system.

Part 2: Troubleshooting Guide

This section provides solutions to common issues encountered during in vitro experiments with Angiogenin (108-123).

Issue 1: I'm not observing any biological effect at my chosen concentrations.

Potential Cause Recommended Solution & Rationale
Peptide Degradation Improper storage (e.g., repeated freeze-thaw cycles, storing in solution at 4°C for extended periods) can degrade the peptide.[5] Action: Use a fresh aliquot or a newly reconstituted vial of the peptide. Always aliquot stock solutions to preserve integrity.
Incorrect Concentration Calculation Errors in calculating the molarity of the stock solution can lead to using a much lower effective concentration than intended. Remember to account for peptide purity and net peptide content if provided by the manufacturer. Action: Double-check all calculations for dilution series. If possible, confirm the concentration of your stock solution using a spectrophotometer (A280), if the peptide contains Trp or Tyr residues.
Sub-optimal Assay Conditions The effect of the peptide can be masked by other factors in your culture medium, such as high serum concentrations which contain numerous growth factors. Action: For proliferation or migration assays, it is often necessary to serum-starve the cells for 12-24 hours before adding the peptide in a low-serum or serum-free medium. This synchronizes the cells and reduces background noise.
Cell Type Insensitivity The specific cell line you are using may not express the necessary receptors or downstream signaling molecules to respond to this peptide fragment. Action: Confirm from literature if your chosen cell line (e.g., HUVECs, fibroblasts, specific cancer cell lines) is responsive to angiogenin signaling.[7] If not, consider using a different, more established cell model for angiogenesis studies.

Issue 2: I'm observing high levels of cell death or cytotoxicity.

Potential Cause Recommended Solution & Rationale
Peptide Concentration Too High Even if a peptide is intended to be inhibitory, excessively high concentrations can induce off-target effects leading to apoptosis or necrosis. Action: Perform a cytotoxicity assay (e.g., LDH release or Trypan Blue exclusion) in parallel with your functional assay. Lower the concentration range in your dose-response experiment.
Contaminants in Peptide Preparation Residual substances from peptide synthesis, such as trifluoroacetate (TFA), can be cytotoxic.[6] Action: Ensure you are using a high-purity (>95%) peptide. If TFA is a concern, consider obtaining the peptide with a different counter-ion like acetate or HCl, which are generally more biocompatible.[5]
Solvent Toxicity If you used a solvent like DMSO to dissolve the peptide, the final concentration of the solvent in the culture medium might be toxic to your cells. Action: Ensure the final concentration of DMSO is typically below 0.1% (v/v). Run a "vehicle control" where you add only the solvent at the same final concentration to a separate well to assess its effect on the cells.

Issue 3: My results are inconsistent between experiments.

Potential Cause Recommended Solution & Rationale
Variability in Cell Culture Differences in cell passage number, confluency at the time of the experiment, or minor variations in media composition can all lead to inconsistent results. Action: Use cells within a consistent, low passage number range. Seed cells at the same density for each experiment and ensure they reach a consistent confluency before treatment. Keep all reagents and media consistent.
Pipetting Errors Small volume errors, especially when preparing a dilution series, can lead to significant variations in the final peptide concentration.[10] Action: Use calibrated pipettes and ensure proper pipetting technique. For preparing dilutions, perform serial dilutions rather than single large dilutions to improve accuracy.
Inconsistent Incubation Times The biological response can be time-dependent. Varying the incubation time with the peptide will lead to different outcomes. Action: Strictly adhere to the pre-determined incubation times for your assay. Use a timer and process all plates/wells consistently.

Part 3: Experimental Protocols & Data Presentation

Here we provide step-by-step protocols for common assays used to evaluate the effects of Angiogenin (108-123).

Recommended Concentration Ranges for Initial Screening
Assay TypeCell Type ExampleRecommended Starting Range (µM)Key Considerations
Cell Proliferation HUVEC, U87MG0.01 - 10 µMSerum-starve cells prior to treatment.
Cell Migration HUVEC, HeLa0.1 - 10 µMRequires a negative control (no peptide) and a positive control if available.
Tube Formation HUVEC on Matrigel0.1 - 20 µMMatrigel must be handled on ice to prevent premature polymerization.
Protocol 1: Cell Proliferation Assay (WST-1 or MTT)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000 cells/well in complete medium.[11] Incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation: Gently aspirate the medium and replace it with serum-free or low-serum (e.g., 0.5% FBS) medium. Incubate for 12-24 hours. This step is crucial to minimize background proliferation.

  • Peptide Treatment: Prepare a serial dilution of Angiogenin (108-123) in low-serum medium. Add the peptide solutions to the wells. Include a "vehicle control" (medium with solvent, if used) and a "no treatment" control.

  • Incubation: Incubate the plate for 24-48 hours. The optimal time should be determined in a preliminary experiment.

  • Quantification: Add WST-1 or MTT reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the absorbance values to the "no treatment" control. Plot the normalized values against the peptide concentration to generate a dose-response curve.

Protocol 2: Wound Healing (Scratch) Migration Assay

This assay assesses the effect of the peptide on cell migration.

  • Create Monolayer: Seed cells in a 24-well plate and grow them to 90-100% confluency.

  • Create "Wound": Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add low-serum medium containing the desired concentrations of Angiogenin (108-123) or controls.

  • Imaging (Time 0): Immediately acquire images of the scratch in each well using a microscope with a camera. Mark the location for consistent imaging later.

  • Incubation: Incubate the plate at 37°C, 5% CO₂.

  • Imaging (Time X): Acquire images of the same locations at regular intervals (e.g., 8, 12, 24 hours).

  • Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time compared to the initial (Time 0) width.

Protocol 3: Endothelial Tube Formation Assay

This is a hallmark assay for studying angiogenesis in vitro.

  • Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Using pre-chilled pipette tips and a pre-chilled 96-well plate, add 50 µL of Matrigel to each well.[12] Be careful to avoid introducing bubbles.

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[12]

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in low-serum medium containing the various concentrations of Angiogenin (108-123).

  • Plating: Gently add 10,000-20,000 cells in 100 µL of medium to each Matrigel-coated well.[13]

  • Incubation: Incubate at 37°C, 5% CO₂ for 4-18 hours. Tube formation is typically rapid and should be monitored.[12][13]

  • Imaging: Visualize the formation of capillary-like structures using a phase-contrast microscope. Capture images for later analysis.

  • Quantification: Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify parameters such as total tube length, number of nodes, and number of branches.

Part 4: Visualized Workflows and Pathways

Understanding the experimental flow is critical for successful optimization.

Experimental_Optimization_Workflow cluster_prep Phase 1: Preparation & Range Finding cluster_func Phase 2: Functional Assays cluster_analysis Phase 3: Analysis & Confirmation A Reconstitute & Aliquot Ang(108-123) Peptide C Dose-Response Proliferation Assay (e.g., 0.01 - 20 µM) A->C B Select Cell Line (e.g., HUVEC) B->C D Identify Optimal Concentration Range from Dose-Response C->D Analyze Data E Perform Migration Assay (Wound Healing) D->E F Perform Tube Formation Assay D->F G Quantify Results (Wound Closure %, Tube Length) E->G F->G H Confirm Results with Repeat Experiments G->H I Draw Conclusion on Peptide Effect H->I

Caption: Workflow for optimizing Angiogenin (108-123) concentration.

Angiogenin_Signaling_Overview cluster_pathway Full-Length Angiogenin (Pro-Angiogenic) Action cluster_inhibition Proposed Inhibitory Action of Ang(108-123) ANG Full-Length Angiogenin Receptor Cell Surface Receptor (e.g., Actin, Plexin-B2) ANG->Receptor Signal Signal Transduction (e.g., ERK1/2, Akt) Receptor->Signal Nucleus Nuclear Translocation Signal->Nucleus rRNA rRNA Transcription Nucleus->rRNA Response Cellular Response (Proliferation, Migration) rRNA->Response Peptide Ang(108-123) Peptide Block Antagonizes Full-Length Angiogenin Activity Peptide->Block Block->ANG Inhibits

Sources

Technical Support Center: Angiogenin (108-123) Peptide Solubility and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for the Angiogenin (108-123) peptide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility and handling challenges associated with this peptide. Our goal is to ensure the integrity of your experiments by providing a foundation built on robust scientific principles and field-proven protocols.

Peptide Characteristics at a Glance

Understanding the fundamental physicochemical properties of Angiogenin (108-123) is the first step in successful experimental design. The solubility of a peptide is dictated by its amino acid composition, sequence, and overall charge.[1][2][3]

PropertyValue / DescriptionScientific Rationale
Amino Acid Sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-ProThe specific sequence of 16 amino acids determines the peptide's structure and polarity.[4][5]
Molecular Weight 1878.14 g/mol Affects molar concentration calculations for preparing stock and working solutions.[6]
Calculated Net Charge +1 at neutral pH (Basic Peptide)With three basic residues (2x Arg, 1x His) and two acidic residues (1x Asp, 1x Glu), plus charged termini, the peptide carries a net positive charge. This is the single most critical factor for selecting an appropriate solvent.
Predicted Solubility Poor in neutral aqueous solutions (e.g., Water, PBS). Good in dilute acidic solutions. Peptides are least soluble at their isoelectric point (pI) and more soluble at a pH far from their pI.[2] As a basic peptide, its pI is high; therefore, lowering the pH of the solvent significantly increases its net positive charge and enhances its interaction with water.[1][7]

Troubleshooting Guide: Recommended Reconstitution Protocol

Proper reconstitution of a lyophilized peptide is critical for maintaining its biological activity and ensuring reproducible results.[8] The following protocol is a self-validating system designed to prevent common errors like moisture contamination and incomplete solubilization.

Q1: What is the correct procedure for reconstituting lyophilized Angiogenin (108-123)?

This workflow outlines the best-practice methodology for preparing a concentrated, stable stock solution. We strongly advise against attempting to dissolve the peptide directly in culture media.

G cluster_prep Preparation cluster_recon Reconstitution cluster_store Storage & Use start Start: Receive Lyophilized Angiogenin (108-123) Vial equilibrate 1. Equilibrate Vial to Room Temperature start->equilibrate Prevents condensation centrifuge 2. Centrifuge Vial Briefly (e.g., 12,000 x g, 20s) equilibrate->centrifuge Pellets all powder prep_solvent 3. Prepare Solvent: Sterile 10% Acetic Acid centrifuge->prep_solvent add_solvent 4. Add Solvent to Achieve High-Concentration Stock (e.g., 1-5 mg/mL) prep_solvent->add_solvent dissolve 5. Dissolve Gently: Vortex or Swirl add_solvent->dissolve aliquot 6. Aliquot into Single-Use, Low-Binding Tubes dissolve->aliquot Avoids freeze-thaw cycles store 7. Store Aliquots at -20°C or -80°C aliquot->store end_node Ready for Dilution into Culture Media store->end_node

Caption: Recommended workflow for reconstituting Angiogenin (108-123).

Step-by-Step Methodology:
  • Equilibrate the Vial: Before opening, allow the sealed vial of lyophilized peptide to warm to room temperature for 15-30 minutes.[9][10][11]

    • Causality: Lyophilized peptides are often hygroscopic (readily absorb moisture).[9] Opening a cold vial can cause atmospheric moisture to condense inside, which can compromise the peptide's stability.

  • Pellet the Powder: Briefly centrifuge the vial to ensure the entire lyophilized powder is collected at the bottom.[11][12][13] This prevents loss of material that may be adhering to the cap or walls.

  • Select and Prepare the Correct Solvent: Based on its basic nature, the recommended solvent is a dilute acid.

    • Primary Recommendation: Sterile 10% acetic acid in water.

    • Alternative: Sterile deionized water followed by the addition of a small amount of 10% acetic acid until the peptide dissolves.[1][13]

  • Create a Concentrated Stock Solution: Add the calculated volume of solvent to achieve a concentrated stock, for example, 1 mg/mL.

    • Expertise: Preparing a concentrated stock in an optimal solvent is far more reliable than dissolving a small amount directly into a complex buffer like culture media.[1] This stock can then be accurately diluted to the final working concentration.

  • Ensure Complete Dissolution: Gently vortex or swirl the vial until the solution is clear.[9][12] If particulates remain, brief sonication in a water bath can aid dissolution.[1][14]

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into single-use aliquots in low-protein-binding tubes.[7][8][12]

  • Store Properly: Store the aliquots at -20°C or, for longer-term storage, at -80°C.[7][8][13]

Troubleshooting Common Solubility Issues

Even with the correct protocol, challenges can arise. This section addresses the most common problems in a question-and-answer format.

Q2: My peptide didn't dissolve in sterile water or PBS. What should I do?

This is an expected outcome. The peptide's net positive charge at neutral pH is not strong enough to overcome other forces that favor aggregation. The near-neutral pH of water and PBS is too close to the peptide's high isoelectric point, leading to minimal solubility.[2]

Solution: Follow the recommended protocol using a dilute acidic solvent. The acidic environment (e.g., 10% acetic acid) protonates the basic residues, significantly increasing the peptide's net positive charge and promoting favorable interactions with the polar water molecules, thus enhancing solubility.[1]

Q3: The peptide precipitated when I added my stock solution to the culture medium. How can I prevent this?

This common issue, known as "crashing out," occurs for two primary reasons:

  • Localized High Concentration: Pipetting the stock solution directly into the media creates a localized zone of very high peptide concentration, exceeding its solubility limit in the complex milieu of the media.

  • Buffer Shock: The rapid change in pH and ionic strength from the acidic stock solution to the buffered culture medium can cause the peptide to immediately precipitate. Culture media have a high ionic strength, which can sometimes reduce peptide solubility.[14]

Solution:

  • Add Dropwise with Agitation: Slowly add the stock solution drop-wise into the culture medium while the medium is being gently vortexed or swirled.[13] This ensures rapid and even dispersion, preventing localized over-concentration.

  • Check Final Solvent Concentration: Ensure the final concentration of the initial solvent (e.g., acetic acid) in your culture medium is non-toxic to your cells. For most cell lines, the final concentration should be well below 0.1%.

Q4: My peptide solution is cloudy even after using an acidic solvent and sonication. What are my options?

If the solution remains cloudy, you have likely exceeded the peptide's solubility limit at that specific concentration and condition.

G cluster_initial Initial Check cluster_action Corrective Actions start Problem: Peptide is Insoluble or Precipitates check_solvent What was the initial solvent? start->check_solvent water_pbs Water or PBS check_solvent->water_pbs Neutral acidic_sol Dilute Acid (e.g., 10% Acetic Acid) check_solvent->acidic_sol Acidic use_acid Action: Re-dissolve using a dilute acidic solvent. This is a basic peptide. water_pbs->use_acid sonicate Action: Gently sonicate in a water bath. acidic_sol->sonicate If particulates remain use_acid->sonicate If needed check_conc Is the stock concentration too high? sonicate->check_conc dilute_stock Action: Prepare a more dilute stock solution. check_conc->dilute_stock Yes precip_media Problem: Precipitates when added to media check_conc->precip_media No, but... centrifuge_use Final Option: Centrifuge to pellet insoluble material. Use the clear supernatant. Quantify concentration. dilute_stock->centrifuge_use If still insoluble add_dropwise Action: Add stock solution dropwise to vortexing media. precip_media->add_dropwise add_dropwise->centrifuge_use If all else fails

Caption: Troubleshooting decision tree for solubility issues.

Solutions:

  • Centrifugation: Spin the tube at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the undissolved peptide.[14]

  • Use the Supernatant: Carefully collect the clear supernatant. The concentration of the peptide in this solution will be at its saturation point under those conditions. It is advisable to re-quantify the peptide concentration in the supernatant (e.g., using A280 absorbance, if the sequence contains Trp or Tyr, which Angiogenin (108-123) does not, or via a peptide quantification assay) before use in downstream experiments.

  • Dilute Further: Your target concentration may be too high. Attempt to prepare a new stock solution at a lower concentration (e.g., 0.5 mg/mL instead of 1 mg/mL).

Frequently Asked Questions (FAQs)

Q5: How should I store the lyophilized peptide and the reconstituted stock solution?
  • Lyophilized Peptide: For maximum stability, store the powder at -20°C or -80°C in a desiccated environment.[7][8][13] When stored correctly, lyophilized peptides are stable for years.[8]

  • Stock Solution: As detailed above, store as single-use aliquots at -20°C or -80°C.[12] Avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[15]

Q6: What is the isoelectric point (pI) of Angiogenin (108-123) and why is it important?

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For peptides, solubility is at its minimum at or near the pI because the lack of charge repulsion allows molecules to aggregate and precipitate more easily.[2] Since Angiogenin (108-123) is a basic peptide, its pI is significantly above 7. By dissolving it in an acidic solution (pH << pI), you ensure the peptide is maximally protonated and charged, thereby maximizing its solubility.

Q7: Can I use an organic solvent like DMSO to dissolve this peptide?

While Dimethyl sulfoxide (DMSO) is an excellent solvent for very hydrophobic and neutral peptides, it is not the primary recommendation for a charged peptide like Angiogenin (108-123).[1][13] The most logical and effective approach is to leverage the peptide's basic nature by dissolving it in a dilute acidic buffer. If you have exhausted the acidic solvent approach and still suspect aggregation due to hydrophobic patches within the peptide, you could test dissolving a very small amount in 100% DMSO and then slowly diluting it into your aqueous buffer.[13] However, for this specific peptide, the acidic aqueous route is scientifically preferred and more likely to succeed.

References

  • BioLongevity Labs. (2025, November 26). How to Reconstitute Lyophilized Peptides: Step-by-Step Guide.
  • JPT Peptide Technologies. Peptide Solubilization.
  • Creative Peptides. Guidelines for Peptide Dissolving.
  • Sigma-Aldrich. Solubility Guidelines for Peptides.
  • Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics.
  • Paradigm Peptides. (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices.
  • Bluewell Peptides. (2025, January 2). The Complete Peptide Reconstitution & Storage Guide.
  • Aviva Systems Biology. Reconstitution & Storage Instructions.
  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?.
  • R&D Systems. (2018, November 17). How to Reconstitute Lyophilized Proteins. YouTube.
  • LifeTein. How to dissolve, handle and store synthetic peptides.
  • Benchchem. Angiogenin (108-123) Peptide Fragment.
  • QYAOBIO. Angiogenin - ANG.
  • ResearchGate. (2024, January 7). What can I do if a peptide won't go in solution in a biological assay?.
  • Benchchem. Troubleshooting SFFLRN peptide solubility issues.
  • GenScript. Top 5 Reasons Your Peptide-Based Assays Fail.
  • Smolecule. Buy Angiogenin (108-123).
  • Bachem. (2021, July 23). Peptide solubility.
  • Bio-Synthesis Inc. Peptides - Angiogenin and Fragments.
  • Benchchem. Angiogenin (108-122) Peptide for Research Use.
  • Sigma-Aldrich. Angiogenin human (A6955) - Datasheet.
  • Biorbyt. Angiogenin (108-123).

Sources

troubleshooting transwell migration assays with peptide inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center

A-Z Guide for Troubleshooting Transwell Migration Assays with Peptide Inhibitors

As a Senior Application Scientist, I've seen firsthand how a seemingly straightforward Transwell assay can become a complex puzzle, especially with the addition of peptide inhibitors. This guide is structured to address your most pressing questions, moving from foundational assay problems to the specific nuances of working with peptides. My goal is to not only provide solutions but to explain the underlying principles, empowering you to make informed decisions in your research.

Section 1: Core Transwell Assay Troubleshooting

This section tackles the most common issues encountered during the setup and execution of Transwell migration assays, independent of any specific inhibitor.

Question 1: Why am I seeing no or very low cell migration even in my positive control?

Answer:

This is one of the most frequent challenges and typically points to a suboptimal assay setup. The causes can be multifaceted, ranging from cell health to the physical parameters of the assay system.

Potential Causes & Recommended Solutions:

  • Incorrect Pore Size: The membrane's pore size is critical. It must be large enough for cells to actively deform and squeeze through but small enough to prevent passive dropping.[1][2] A pore that is too small is an impassable barrier.

    • Solution: Consult literature for your specific cell type. As a general rule, a pore size slightly larger than the cell nucleus is a good starting point.[1] For instance, 3 µm pores are often suitable for smaller cells like lymphocytes, while 8 µm pores work well for most epithelial and fibroblast cells.[1][3]

  • Suboptimal Cell Density: Too few cells seeded in the upper chamber will result in a low number of migrated cells, making the signal difficult to distinguish from background noise.[4]

    • Solution: Perform a cell titration experiment. Test a range of seeding densities (e.g., 0.5x10⁵, 1x10⁵, 2x10⁵ cells/insert) with a known chemoattractant to find the optimal density that gives a robust signal without oversaturating the pores.[2][4]

  • Insufficient Incubation Time: Cell migration is a time-dependent process. Different cell types migrate at vastly different rates.

    • Solution: Optimize the incubation time. Run a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the point of maximal migration before cell proliferation becomes a confounding factor.[5]

  • Inactive Chemoattractant: The chemoattractant gradient is the driving force of the assay. If it's inactive or at the wrong concentration, cells won't be stimulated to move.

    • Solution: Confirm the activity of your chemoattractant. Use a fresh batch and perform a dose-response curve to identify the optimal concentration that elicits a maximal migratory response.[2][4] Also, ensure you do not have bubbles trapped under the insert, as this will block contact with the chemoattractant.[6]

  • Cell Health & Handling: Over-trypsinization can damage cell surface receptors essential for sensing the chemoattractant gradient.[2][7] Similarly, using cells of a high passage number can lead to altered migratory potential.

    • Solution: Use a gentle cell detachment method and use cells within a consistent, low passage range. If migration is still low, consider serum-starving the cells for 4-24 hours before the assay to increase their sensitivity to the chemoattractant.[2][7]

Senior Application Scientist's Tip: The relationship between pore size and cell type is fundamental. Don't assume a standard pore size will work for your unique cell line. A quick pilot experiment with two different pore sizes can save weeks of troubleshooting down the line.

Question 2: My negative control (no chemoattractant) shows high background migration. What's happening?

Answer:

High background migration, or chemokinesis (random movement), can mask the specific chemotactic effect you want to measure. This issue often stems from overly favorable conditions for random movement or suboptimal assay parameters.

Potential Causes & Recommended Solutions:

  • Pore Size Too Large: If pores are too large for your cell type, cells can passively drop through the membrane, leading to high, chemoattractant-independent signal.[4]

    • Solution: Re-evaluate your pore size. Choose a size that necessitates active migration.[8] For example, if you are using 8 µm pores for small lymphocytes, switching to 3 µm or 5 µm may be necessary.[8]

  • Excessive Seeding Density: Overcrowding the insert can lead to cells being pushed through the pores, or it becomes impossible to distinguish random movement from directed migration.[1]

    • Solution: Reduce the cell seeding density. The goal is to have a monolayer of cells on the insert, not multiple layers.[1]

  • Presence of Unintended Chemoattractants: Using serum in the upper chamber medium can introduce growth factors and other molecules that stimulate random migration, obscuring the gradient from the lower chamber.

    • Solution: Always seed cells in serum-free or low-serum medium in the upper chamber. This "quiets" the cells and makes them more responsive to the specific chemoattractant in the lower chamber.[5][9]

  • Vibrations: Physical disturbances can cause cells to fall through the pores.

    • Solution: Place the incubator in a low-traffic area, away from heavy equipment like centrifuges or shakers.

Senior Application Scientist's Tip: Always include a "no chemoattractant" negative control on every plate.[1][2] This is your baseline for random migration and is essential for validating your results. The difference between your positive control and this baseline is your true experimental window.

Section 2: Troubleshooting Peptide Inhibitor-Specific Issues

Peptide inhibitors introduce a new layer of complexity. Their physical properties and biological activity must be carefully managed to ensure reliable results.

Question 3: My peptide inhibitor shows no effect, even at high concentrations. Is it inactive?

Answer:

While the peptide could be inactive, it's more common that issues with its preparation, stability, or the experimental design are preventing it from reaching and acting on its target.

Potential Causes & Recommended Solutions:

  • Poor Solubility: Many peptides, especially those with hydrophobic residues, have poor solubility in aqueous buffers.[10][11] If the peptide isn't fully dissolved, its effective concentration will be much lower than calculated.[12]

    • Solution: Start by dissolving the peptide in a small amount of an appropriate organic solvent like DMSO, then slowly add it to your aqueous buffer while vortexing.[10][12] Always test solubility on a small aliquot first and centrifuge the final solution to pellet any undissolved material before use.[13]

  • Degradation: Peptides are sensitive to degradation by proteases present in serum-containing media, as well as oxidation (especially Cys, Met, Trp residues) and hydrolysis.[12][14][15]

    • Solution: Prepare fresh solutions for each experiment. If you must store solutions, use sterile, protease-free buffers, aliquot, and flash-freeze at -80°C. Avoid repeated freeze-thaw cycles.[12][14]

  • Insufficient Pre-incubation Time: Many inhibitors need time to enter the cell and engage with their target before the migratory stimulus is applied.

    • Solution: Perform a time-course experiment. Pre-incubate your cells with the peptide inhibitor for varying durations (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) before seeding them into the Transwell insert.

  • Peptide Aggregation: At high concentrations, peptides can aggregate, which reduces the concentration of active, monomeric inhibitor.[12]

    • Solution: Work with freshly prepared solutions. If you suspect aggregation, you can analyze the peptide solution using techniques like dynamic light scattering, though this is often beyond the scope of a standard biology lab. A practical approach is to always prepare the peptide stock at a high concentration in a solubilizing solvent (like DMSO) and then dilute it to the final working concentration immediately before use.

Senior Application Scientist's Tip: The source of your peptide matters. Ensure it was synthesized with high purity (ideally >95% by HPLC). Contaminants from the synthesis, such as residual trifluoroacetic acid (TFA), can sometimes interfere with cellular assays.[14]

Question 4: My peptide inhibitor is causing widespread cell death. How can I separate toxicity from true migration inhibition?

Answer:

This is a critical question. An effective inhibitor should block migration without simply killing the cells. It is essential to determine a non-toxic working concentration range for your peptide.

Potential Causes & Recommended Solutions:

  • Inherent Cytotoxicity: The peptide sequence itself, or its concentration, may be toxic to the cells.

    • Solution: You MUST run a separate cytotoxicity assay before your migration experiments.[16] Culture your cells in a standard 96-well plate and treat them with a range of peptide concentrations for the same duration as your planned migration assay. Use a viability assay like MTT, MTS, or a live/dead stain to determine the highest concentration that does not significantly impact cell viability.[16][17][18] This establishes your non-toxic working range.

  • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.

    • Solution: Ensure the final concentration of your solvent in the media is consistent across all conditions (including controls) and is at a non-toxic level, typically ≤0.5% for DMSO.

  • Contaminants: As mentioned, impurities from synthesis can sometimes be cytotoxic.

    • Solution: If you observe toxicity even at low peptide concentrations, and the solvent is not the issue, consider sourcing the peptide from a different vendor or requesting further purification and analysis (e.g., endotoxin testing).[14]

Senior Application Scientist's Tip: Always include a "vehicle control" (media + solvent) and a "scrambled peptide" control. The scrambled peptide should have the same amino acid composition as your inhibitor but in a random sequence. This helps confirm that the observed effect is due to the specific sequence of your inhibitor and not a non-specific effect of introducing a peptide into the system.

Visualizations & Data Summaries

Diagrams

G P1 Rehydrate Insert Membrane P2 Prepare Cells (e.g., Serum Starve) P3 Prepare Peptide Inhibitor & Controls S2 Pre-incubate Cells with Peptide Inhibitor P3->S2 S1 Add Chemoattractant to Lower Chamber R1 Incubate (e.g., 4-24 hours) S1->R1 S3 Seed Cells into Upper Chamber S3->R1 R2 Remove Non-Migrated Cells from Top R1->R2 R3 Fix, Stain & Image Migrated Cells R2->R3 R4 Quantify Migration R3->R4

// Nodes Start [label="Problem:\nInhibitor has no effect", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Solubility [label="Is the peptide\nfully dissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; S_Solubility [label="ACTION:\nOptimize solubilization\n(DMSO, pH, sonication)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Toxicity [label="Is the inhibitor\ncytotoxic at this dose?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; S_Toxicity [label="ACTION:\nRun dose-response\ncytotoxicity assay (e.g., MTT)\n& determine non-toxic range", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Preincubation [label="Is pre-incubation\ntime sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; S_Preincubation [label="ACTION:\nOptimize pre-incubation\ntime (e.g., 1-4 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Controls [label="Are controls\n(scrambled peptide)\ninactive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; S_Controls [label="ACTION:\nSynthesize & test scrambled\ncontrol to ensure specificity", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Consider peptide\ndegradation or\ninherent inactivity", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Q_Solubility; Q_Solubility -> S_Solubility [label="No"]; Q_Solubility -> Q_Toxicity [label="Yes"]; Q_Toxicity -> S_Toxicity [label="Yes"]; Q_Toxicity -> Q_Preincubation [label="No"]; Q_Preincubation -> S_Preincubation [label="No"]; Q_Preincubation -> Q_Controls [label="Yes"]; Q_Controls -> S_Controls [label="No"]; Q_Controls -> End [label="Yes"]; } endom Caption: Decision tree for troubleshooting an ineffective peptide inhibitor.

Data Tables

Table 1: Recommended Transwell Pore Sizes for Common Cell Types

Cell TypeRecommended Pore Size (µm)Rationale
Lymphocytes, Neutrophils3.0 - 5.0Smaller cell size requires smaller pores to prevent passive movement.[1][8]
Fibroblasts (e.g., NIH3T3)5.0 - 8.0Larger, mesenchymal cells that are actively migratory.[8]
Epithelial/Carcinoma Cells8.0Larger cells that require sufficient space for active migration.[1][19]
Endothelial Cells (e.g., HUVEC)3.0 - 8.0Variable; requires optimization but often falls in this range.[3]

Note: These are starting recommendations. Optimal pore size should always be validated experimentally for your specific cell line and conditions.[3]

Table 2: Essential Controls for a Peptide Inhibitor Migration Assay

Control GroupPurposeExpected Outcome
Negative Control Measures baseline, random migration (chemokinesis).Low cell migration.
Positive Control Validates that cells can migrate in response to the stimulus.High cell migration.
Vehicle Control Controls for any effect of the peptide's solvent (e.g., DMSO).Migration should be identical to the Positive Control.
Peptide Inhibitor The experimental group to test the inhibitor's effect.Reduced migration compared to the Positive Control.
Scrambled Peptide Controls for non-specific effects of adding a peptide.Migration should be identical to the Positive Control.

Key Experimental Protocols

Protocol 1: General Transwell Migration Assay
  • Preparation:

    • Rehydrate Transwell inserts by adding warm, serum-free medium to the inside and outside of the insert for at least 1 hour in the incubator.[5]

    • Harvest cells using a gentle method. Resuspend them in serum-free medium at the desired concentration (e.g., 1x10⁶ cells/mL).[19]

    • If required, serum-starve cells for 4-24 hours prior to harvesting.[2][7]

  • Assay Setup:

    • Carefully remove the rehydration medium from the inserts and wells.

    • Add medium containing your chemoattractant (e.g., 10% FBS) to the lower chamber of the plate.[5]

    • Add your cell suspension (pre-incubated with inhibitor or control, if applicable) to the upper chamber (the insert).[19] Ensure no bubbles form under the insert.

  • Incubation:

    • Place the plate in a 37°C, 5% CO₂ incubator for the predetermined optimal time (e.g., 12 hours).

  • Quantification:

    • Remove the plate from the incubator. Carefully aspirate the medium from the inserts.

    • Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.[7]

    • Fix the migrated cells on the bottom of the membrane (e.g., with methanol) and stain (e.g., with 0.2% Crystal Violet or DAPI).[19]

    • Wash the inserts to remove excess stain and allow them to dry.

    • Image multiple fields of view for each membrane under a microscope and count the cells.[5][19]

Protocol 2: Determining Non-Toxic Peptide Inhibitor Concentration (MTT Assay)
  • Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the incubation period. Let them adhere overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of your peptide inhibitor in complete culture medium. Also prepare a vehicle control (medium + solvent) and an untreated control.

    • Remove the old medium from the cells and add the medium containing the different peptide concentrations.

  • Incubation: Incubate the plate for the same duration as your planned migration assay (e.g., 12 or 24 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.[18]

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Analysis: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm). Cell viability is proportional to the absorbance. Calculate the percentage of viability relative to the untreated control. The highest concentration that shows >90-95% viability is generally considered safe for use in migration assays.

References

  • Deep Dive into the Transwell Migration and Invasion Assay - CLYTE Technologies. (2025).
  • Transwell migration assays for HTS - how to maximize your success - 3D Cell Culture. (n.d.).
  • Transwell Cell Migration and Invasion Assay Guide - Corning. (n.d.).
  • Transwell® Permeable Supports Selection and Use Guide - ResearchGate. (n.d.).
  • Considerations when Optimizing your Chemotaxis or Invasion Assay with Corning® Transwell® Permeable Supports. (n.d.).
  • Transwell In Vitro Cell Migration and Invasion Assays - PMC - NIH. (n.d.).
  • What should be the pore size of transwell chamber membrane to work with PBMCs? - ResearchGate. (2024).
  • Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - NIH. (n.d.).
  • Top 5 Reasons Your Peptide-Based Assays Fail - GenScript. (n.d.).
  • Transwell Guidelines for Use - Permeable Supports - Corning. (n.d.).
  • Technical Support Center: Minimizing Variability in Experiments Using Peptide Inhibitors - Benchchem. (2025).
  • In vitro validation of the inhibitory effect of the 13-amino acid... - ResearchGate. (n.d.).
  • The interaction of peptide inhibitors and Aβ protein: Binding mode analysis, inhibition of the formation of Aβ aggregates, and then exert neuroprotective effects - PubMed Central. (2023).
  • Development of a Peptide-Based Photoimmunotherapy Drug Targeting PD-L1 - MDPI. (n.d.).
  • Why can't I detect any migrating cells in Transwell assay? | ResearchGate. (2018).
  • Mastering Corning® Transwell® Migration Assays. (2025).
  • In-solution enrichment identifies peptide inhibitors of protein–protein interactions - DSpace@MIT. (n.d.).
  • How to Use Inhibitors - Sigma-Aldrich. (n.d.).
  • Discovery of Cyclic Peptide Inhibitors Targeted on TNFα-TNFR1 from Computational Design and Bioactivity Verification - MDPI. (2024).
  • Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC - NIH. (n.d.).
  • Technical Support Center: Minimizing Peptide-Induced Cytotoxicity in Cell Culture - Benchchem. (2025).
  • Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. (n.d.).
  • Serum starvation inhibited cell migration. (A) Cells migrated to the... - ResearchGate. (n.d.).
  • Can someone explain why we perform an FBS starvation on cells before a migration assay? - ResearchGate. (2014).
  • Serum Starvation? : r/labrats - Reddit. (2022).
  • The Problems with the Cells Based Assays - SciTechnol. (n.d.).
  • Cytotoxic activity of peptide-stimulated PBMCs against T2 cells pulsed... - ResearchGate. (n.d.).
  • Peptide Solubilization. (n.d.).
  • Transwell migration assay troubleshooting | Sigma-Aldrich. (n.d.).
  • In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - NIH. (n.d.).
  • Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. (n.d.).
  • (PDF) Peptide design to control protein-protein interactions - ResearchGate. (2025).
  • Revisiting Technical Challenges in Tumor Cell Invasion and Migration Assays - Yeasen. (2025).
  • Why are my serum-starved Jurkat cells adhering during my migration assay? - ResearchGate. (2014).
  • Overcoming the Challenges of Peptide Drug Development - Concept Life Sciences. (n.d.).
  • Peptide solubility guidelines. (n.d.).
  • Peptide design to control protein–protein interactions - PMC - NIH. (2025).
  • The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy - MDPI. (n.d.).
  • Strategies for Improving Peptide Stability and Delivery - PMC - PubMed Central. (n.d.).
  • Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte. (n.d.).
  • The Solubility Challenge in Peptide Therapeutics | Blog - Biosynth. (2025).

Sources

Angiogenin (108-123) Peptide: A Technical Support Guide to Ensuring Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the angiogenin (108-123) peptide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handling, storage, and troubleshooting of this peptide in solution. As a C-terminal fragment of human angiogenin, this peptide, with the sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro, is noted for its inhibitory effects on the enzymatic and biological activities of the full-length angiogenin protein.[1] Ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results.

This resource is structured in a question-and-answer format to directly address the common challenges and queries encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store the lyophilized angiogenin (108-123) peptide?

For long-term stability, lyophilized angiogenin (108-123) peptide should be stored at -20°C or, preferably, at -80°C in a desiccated environment.[2][3][4][5] Moisture can significantly reduce the long-term stability of the peptide by facilitating hydrolysis.[3][4] Therefore, it is crucial to keep the vial tightly sealed and stored with a desiccant.

Before use, it is essential to allow the vial to equilibrate to room temperature before opening. This simple step prevents condensation from forming inside the vial, which could compromise the peptide's integrity.[4][5]

Q2: How should I reconstitute the lyophilized angiogenin (108-123) peptide?

The solubility of a peptide is largely determined by its amino acid composition. The angiogenin (108-123) sequence contains both acidic (Glu, Asp) and basic (Arg, His) residues, as well as a number of hydrophobic residues (Leu, Pro, Val, Ile, Phe).

A general strategy for reconstitution is as follows:

  • Initial Solvent Selection: Based on its amino acid composition, a neutral pH buffer is a reasonable starting point. Sterile, distilled water or a common biological buffer such as phosphate-buffered saline (PBS) at a pH of 7.0-7.4 are recommended for initial attempts.[6]

  • Addressing Basicity: The presence of two arginine residues and one histidine gives the peptide a basic character. If solubility in neutral buffer is poor, using a slightly acidic solvent can improve dissolution. A dilute solution of acetic acid (e.g., 10%) can be used to dissolve the peptide, which can then be diluted with your desired aqueous buffer.[6]

  • A Note on Hydrophobicity: If the peptide proves difficult to dissolve in aqueous solutions due to its hydrophobic residues, a small amount of an organic solvent may be necessary. High-purity dimethyl sulfoxide (DMSO) is a common choice. Dissolve the peptide in a minimal amount of DMSO first, and then slowly add the aqueous buffer to your desired concentration.

Q3: What is the recommended storage condition for angiogenin (108-123) peptide in solution?

Peptides in solution are significantly less stable than in their lyophilized form. For short-term storage (up to a week), a solution can be kept at 4°C.[4] For long-term storage, it is imperative to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[4][5] This practice of aliquoting is critical to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[4]

The choice of storage buffer is also important. A sterile buffer at a slightly acidic to neutral pH (pH 5-7) is generally considered optimal for peptide stability in solution.[5]

Troubleshooting Guide

Issue 1: My angiogenin (108-123) peptide won't dissolve.

If you are encountering solubility issues, consider the following steps:

  • Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.

  • pH Adjustment: As mentioned, the peptide has basic residues. If you are using a neutral or basic buffer, the peptide may be at or near its isoelectric point, reducing its solubility. Try dissolving it in a small amount of dilute acetic acid before adding your buffer.

  • Organic Solvents: For peptides with significant hydrophobicity, a small amount of an organic solvent like DMSO can be used as a last resort. Always ensure that the final concentration of the organic solvent is compatible with your downstream experiments.

Issue 2: I am seeing a loss of peptide activity over time in my experiments.

A decline in the biological activity of your peptide solution could be indicative of degradation. Here are some potential causes and solutions:

  • Improper Storage: Review your storage conditions. Are you storing the solution at the correct temperature? Are you avoiding freeze-thaw cycles by using aliquots?

  • Oxidation: While the angiogenin (108-123) sequence does not contain highly susceptible residues like cysteine or methionine, oxidation can still occur over extended periods, especially if the solution is not stored under an inert gas.[4]

  • Protease Contamination: Ensure that your solutions and handling procedures are sterile to prevent microbial growth and subsequent enzymatic degradation of the peptide.

  • Adsorption to Surfaces: Peptides can adsorb to the surfaces of storage vials, which can be particularly problematic at low concentrations. Using low-protein-binding tubes can help to mitigate this issue.[5]

Issue 3: I observe precipitation in my peptide solution after thawing.

Precipitation upon thawing can occur if the peptide's solubility limit is exceeded at lower temperatures.

  • Warm Gently: Try gently warming the solution to see if the precipitate redissolves.

  • Re-evaluation of Solvent: It may be necessary to reconsider your solvent system. A buffer with a different pH or the inclusion of a small amount of a solubilizing agent might be required.

  • Centrifugation: If the precipitate does not redissolve, you can centrifuge the tube and use the supernatant. However, be aware that this will alter the concentration of your peptide solution. It is advisable to re-quantify the peptide concentration in the supernatant before use.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Angiogenin (108-123) Peptide
  • Allow the vial of lyophilized peptide to reach room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the desired volume of a pre-chilled, sterile solvent (e.g., sterile distilled water or 10% acetic acid).

  • Gently vortex or pipette up and down to dissolve the peptide. If necessary, sonicate the solution for short bursts in a water bath.

  • Once dissolved, the peptide solution can be diluted with the appropriate experimental buffer.

  • For long-term storage, immediately aliquot the stock solution into single-use, low-protein-binding vials and store at -80°C.

Protocol 2: Assessment of Peptide Stability by RP-HPLC

To empirically determine the stability of your angiogenin (108-123) solution under your specific experimental conditions, a time-course study using reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.

  • Prepare a stock solution of the peptide in your desired buffer.

  • Immediately after preparation (time 0), inject an aliquot onto a C18 RP-HPLC column.

  • Store the remaining stock solution under your intended experimental conditions (e.g., 4°C, 25°C, or 37°C).

  • At various time points (e.g., 1, 3, 7, and 14 days), inject another aliquot onto the HPLC.

  • Monitor the chromatograms for the appearance of new peaks (indicating degradation products) and a decrease in the area of the main peptide peak.

  • The percentage of remaining intact peptide can be calculated at each time point to determine the stability profile.

Data Presentation

Table 1: General Stability of Peptides based on Amino Acid Content

Amino Acid TypeStability ConcernRecommended Handling
Arginine (Arg) Can be susceptible to certain enzymatic cleavage.Use sterile solutions to avoid protease contamination.
Aspartic Acid (Asp) Prone to deamidation, especially when followed by Glycine or Serine.Store at neutral or slightly acidic pH; avoid high temperatures.
Glutamic Acid (Glu) Generally stable.Standard handling procedures.
Hydrophobic Residues (Leu, Pro, Val, Ile, Phe) Can lead to aggregation and poor solubility.May require organic solvents for initial dissolution.

Visualizations

Peptide_Handling_Workflow cluster_storage Lyophilized Peptide Storage cluster_reconstitution Reconstitution cluster_solution_storage Solution Storage & Use Storage Store at -20°C to -80°C with desiccant Equilibrate Equilibrate to Room Temperature Storage->Equilibrate Before Use Dissolve Dissolve in appropriate solvent (e.g., H2O, dilute acid) Equilibrate->Dissolve Aliquot Aliquot into single-use volumes Dissolve->Aliquot For Long-Term Storage Store_Solution Store at -80°C Aliquot->Store_Solution Use Thaw and use in experiment Store_Solution->Use

Caption: Workflow for proper handling and storage of angiogenin (108-123) peptide.

Troubleshooting_Solubility Problem Peptide does not dissolve in aqueous buffer Step1 Try gentle sonication Problem->Step1 Step2 Use a dilute acidic solution (e.g., 10% Acetic Acid) Step1->Step2 If still not dissolved Success Peptide Dissolved Step1->Success If successful Step3 Use a minimal amount of organic solvent (e.g., DMSO) Step2->Step3 If still not dissolved Step2->Success If successful Step3->Success If successful

Caption: Troubleshooting guide for angiogenin (108-123) peptide solubility issues.

References

  • National Center for Biotechnology Information. (n.d.). Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs. Retrieved from [Link]

  • Life Technologies (India) Pvt. Ltd. (n.d.). Angiogenin (108-123)
  • Life Technologies (India) Pvt. Ltd. (n.d.). SP-89319-1. Retrieved from [Link]

  • PubMed. (2016). Arginine-rich ionic complementary peptides as potential drug carriers: Impact of peptide sequence on size, shape and cell specificity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides. Retrieved from [Link]

  • ACS Publications. (2022). Oligosarcosine Conjugation of Arginine-Rich Peptides Improves the Intracellular Delivery of Peptide/pDNA Complexes. Retrieved from [Link]

  • Alpha Diagnostic International. (n.d.). Human Angiopoietin-2 (Ang-2) Protein. Retrieved from [Link]

  • Unchained Labs. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]

  • NIBSC. (n.d.). Peptide Storage. Retrieved from [Link]

  • ResearchGate. (2009). Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides. Retrieved from [Link]

  • MDPI. (2021). Peptides Derived from Angiogenin Regulate Cellular Copper Uptake. Retrieved from [Link]

  • PubMed. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Retrieved from [Link]

  • PubMed. (1988). Enzymatically active angiogenin/ribonuclease A hybrids formed by peptide interchange. Retrieved from [Link]

  • Patent Alert. (n.d.). Process for the preparation of high arginine peptides. Retrieved from [Link]

  • Data PDF. (n.d.). Isotope Partitioning for NAD-Malic Enzyme from .... Retrieved from [Link]

  • Google Patents. (n.d.). WO2011133948A2 - Highly active polypeptides and methods of making and using the same.
  • ResearchGate. (2021). SEC analysis of the intrinsic stability of ANG-D. (A,B): wt and.... Retrieved from [Link]

  • ACS Publications. (1998). Structural Features That Determine the Enzymatic Potency and Specificity of Human Angiogenin: Threonine-80 and Residues 58. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Retrieved from [Link]

Sources

minimizing off-target effects of angiogenin (108-123) in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Minimizing Off-Target Effects in Cell Culture

Welcome to the technical support center for Angiogenin (108-123). This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with this bioactive peptide. Our goal is to empower you to design robust experiments that yield clear, reproducible, and on-target results.

Introduction to Angiogenin (108-123) and the Challenge of Off-Target Effects

Angiogenin (ANG) is a potent mediator of new blood vessel formation, a process known as angiogenesis.[1][2] The peptide fragment corresponding to amino acids 108-123 of ANG is of significant interest to researchers as it has been shown to inhibit the enzymatic and biological activities of the full-length protein, thereby potentially modulating angiogenesis.[3]

Core Principles for Minimizing Off-Target Effects

Successful experiments with Angiogenin (108-123) hinge on a few core principles:

  • Know Your Peptide: Understand its stability, solubility, and potential for non-specific interactions.

  • Know Your Cells: Different cell types will respond differently. Characterize your cell model's baseline behavior.

  • Optimize Your Conditions: Fine-tune peptide concentration, exposure time, and media components to maximize the on-target window.

  • Validate Your Results: Employ proper controls to ensure the observed effects are due to the specific action of the peptide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered when working with Angiogenin (108-123) in a question-and-answer format.

FAQ 1: Peptide Handling and Preparation

Question: I'm seeing a lot of variability between experiments. Could my peptide stock be the issue?

Answer: Absolutely. Proper handling and preparation of your Angiogenin (108-123) stock is critical for reproducibility. Here are some key considerations:

  • Peptide Purity: Always use a high-purity peptide (ideally >95%). Contaminants from the synthesis process can be cytotoxic or have their own biological activities.[4]

  • Solubility: Angiogenin (108-123) may have limited solubility in aqueous solutions.

    • Recommended Practice: Dissolve the peptide in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[5] This stock can then be diluted in your cell culture medium to the final working concentration.

    • DMSO Concentration: Be mindful of the final DMSO concentration in your culture, as it can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep the final concentration at or below 0.1%.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Storage: Store the lyophilized peptide and the DMSO stock solution at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

FAQ 2: Experimental Design & Optimization

Question: I'm observing widespread cell death in my cultures treated with Angiogenin (108-123). How can I reduce this cytotoxicity?

Answer: This is a common issue when working with bioactive peptides. The key is to find the "therapeutic window" where you observe the desired biological effect without significant cytotoxicity.

Troubleshooting Steps:

  • Perform a Dose-Response and Time-Course Study: This is the most critical step to mitigate cytotoxicity.[4]

    • Dose-Response: Test a wide range of Angiogenin (108-123) concentrations (e.g., from nanomolar to micromolar) for a fixed duration.

    • Time-Course: Test a few promising concentrations from your dose-response study at different time points (e.g., 6, 12, 24, 48 hours).

  • Assess Cytotoxicity: Use a reliable method to quantify cell viability, such as an MTT, LDH, or ATP-based assay.[6][7] This will allow you to determine the concentration at which the peptide becomes toxic to your specific cell line.

  • Serum Concentration: The presence of serum in your culture medium can impact the effective concentration and cytotoxicity of the peptide.[4] Serum proteins may bind to the peptide, reducing its availability and potential toxicity. Consider performing your experiments in both serum-containing and serum-free or reduced-serum conditions to assess this effect.

ParameterRecommendationRationale
Peptide Concentration Titrate from low nM to high µM range.To identify the optimal concentration for biological activity with minimal toxicity.
Incubation Time Test multiple time points (e.g., 6, 12, 24, 48h).Biological effects and toxicity can be time-dependent.
Vehicle Control Include a DMSO-only control at the same final concentration.To ensure observed effects are not due to the solvent.[5]
Cytotoxicity Assay Use a quantitative assay (MTT, LDH, etc.).To determine the cytotoxic threshold of the peptide for your cells.[7]

Experimental Protocol: Dose-Response Cytotoxicity Assay (MTT)

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Peptide Dilution: Prepare a serial dilution of Angiogenin (108-123) in your desired cell culture medium. Also, prepare a vehicle control with the highest concentration of DMSO that will be used.

  • Treatment: Remove the old medium from the cells and add the medium containing the different peptide concentrations or the vehicle control.

  • Incubation: Incubate the plate for your desired time point (e.g., 24 hours).

  • MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's protocol.

  • Readout: Solubilize the formazan crystals and read the absorbance on a plate reader.

  • Analysis: Plot cell viability against peptide concentration to determine the cytotoxic concentration 50 (CC50).

FAQ 3: Validating On-Target Effects

Question: How can I be sure that the effects I'm seeing are specifically due to the inhibition of angiogenin signaling and not some other off-target interaction?

Answer: This is a crucial question that requires careful experimental design and the use of appropriate controls.

Strategies for Validating On-Target Effects:

  • Rescue Experiment: If Angiogenin (108-123) is inhibiting an effect of full-length angiogenin, you should be able to "rescue" that effect by adding an excess of full-length angiogenin.

  • Use a Scrambled Peptide Control: A scrambled peptide has the same amino acid composition as your active peptide but in a random sequence. This is a critical control to ensure that the observed effects are not due to non-specific interactions of a peptide with that particular amino acid composition.

  • Knockdown/Knockout of the Target: If you are studying the effect of Angiogenin (108-123) in a system where endogenous angiogenin is present, using siRNA or CRISPR to reduce the expression of angiogenin should phenocopy the effect of the peptide.

  • Downstream Signaling Analysis: Since angiogenin is known to activate signaling pathways such as ERK1/2 and PI3K/AKT, you can investigate if Angiogenin (108-123) treatment modulates the phosphorylation of key proteins in these pathways.[1][8]

Experimental Workflow for On-Target Validation

G cluster_0 Initial Observation cluster_1 Validation Step 1: Controls cluster_2 Validation Step 2: Mechanistic Insight A Treat cells with Angiogenin (108-123) B Observe phenotypic change (e.g., reduced migration) A->B C Treat with Scrambled Peptide Control B->C Validate E Treat with Vehicle (DMSO) Control B->E Validate G Co-treat with Angiogenin (108-123) and excess full-length Angiogenin B->G Validate I Analyze downstream signaling (e.g., p-ERK) B->I Validate D No phenotypic change C->D F No phenotypic change E->F H Phenotypic change is 'rescued' or reversed G->H J Phosphorylation is altered as expected I->J

Caption: Workflow for validating the on-target effects of Angiogenin (108-123).

FAQ 4: Serum Starvation and Basal Signaling

Question: My baseline signaling (e.g., p-ERK) is very high, making it difficult to see the inhibitory effect of Angiogenin (108-123). What can I do?

Answer: High basal signaling is often due to the growth factors and hormones present in fetal bovine serum (FBS). To address this, you should perform serum starvation before treating your cells.

What is Serum Starvation?

Serum starvation is the process of removing serum from the cell culture medium for a period of time.[9] This synchronizes the cells in the G0/G1 phase of the cell cycle and reduces the background activation of signaling pathways, making the cells more responsive to subsequent stimulation.[10]

Protocol: General Serum Starvation

  • Grow Cells: Culture your cells to the desired confluency (typically 70-80%) in your complete, serum-containing medium.

  • Wash: Gently aspirate the medium and wash the cells once or twice with a serum-free basal medium (e.g., DMEM or RPMI-1640) or phosphate-buffered saline (PBS) to remove any residual serum.[11]

  • Starve: Add serum-free or low-serum (0.1-0.5%) medium to the cells.[11]

  • Incubation: Incubate the cells for a period of 12-24 hours. The optimal starvation time can be cell-type dependent and may require optimization.[10]

  • Treatment: After the starvation period, you can now treat your cells with Angiogenin (108-123) and/or full-length angiogenin in serum-free medium.

Important Considerations for Serum Starvation:

  • Cell-Type Dependence: Not all cell types tolerate serum starvation well; some may undergo apoptosis.[10] It's important to test the effect of serum starvation on your specific cell line's viability.

  • Duration: The length of starvation is a critical parameter to optimize. Over-starvation can lead to cell stress and death.

Angiogenin Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Putative Receptor (e.g., 170-kDa protein) PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT ERK1_2 ERK1/2 Pathway Receptor->ERK1_2 ANG Full-length Angiogenin ANG->Receptor Binds & Activates ANG_108_123 Angiogenin (108-123) ANG_108_123->Receptor Inhibits Binding Cell_Response Cellular Responses (Proliferation, Migration, Invasion) PI3K_AKT->Cell_Response ERK1_2->Cell_Response

Caption: Simplified signaling pathway of Angiogenin and the inhibitory role of the 108-123 fragment.

Concluding Remarks

Minimizing the off-target effects of Angiogenin (108-123) is achievable with careful planning, optimization, and validation. By understanding the principles outlined in this guide and implementing the recommended protocols, you can increase the reliability and accuracy of your experimental data. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Star Republic. (n.d.). Serum starvation. Star Republic: Guide for Biologists.
  • LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
  • BenchChem. (2025). Technical Support Center: Minimizing Peptide-Induced Cytotoxicity in Cell Culture.
  • Choubey, D. (2016, March 9). Protocol for cell synchronization using serum starvation? ResearchGate.
  • Li, S., Liu, Y., & Xu, Z. (2019). Three decades of research on angiogenin: a review and perspective. Chinese Journal of Cancer Research, 31(3), 415–427.
  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta biochimica et biophysica Sinica, 40(7), 619–624.
  • Wikipedia. (n.d.). Angiogenin. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). Peptides - Angiogenin and Fragments.
  • Gao, X., & Xu, Z. (2008). Mechanism of action of angiogenin. ResearchGate.
  • American Physiological Society Journals. (n.d.). Serum starvation: caveat emptor.
  • Springer Nature Experiments. (n.d.). Peptide Toxicity Prediction.
  • MDPI. (n.d.). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity.

Sources

Technical Support Center: Navigating the Challenges of Scaling Up Angiogenin (108-123) Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of the angiogenin (108-123) peptide fragment. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this biologically active peptide. Angiogenin (108-123), with the sequence H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro-OH (ENGLPVHLDQSIFRRP), is a C-terminal fragment of the larger angiogenin protein and has been noted for its role in inhibiting the enzymatic and biological activities of the full-length protein.[1][2] As you transition from research-scale to larger-scale synthesis, a new set of challenges can emerge. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, ensuring a successful and efficient scale-up process.

Part 1: Understanding the Angiogenin (108-123) Sequence: A Proactive Approach to Troubleshooting

Before embarking on a large-scale synthesis, a thorough analysis of the peptide sequence is paramount. This allows for the anticipation of potential difficulties and the implementation of preventative strategies.

Sequence Analysis of Angiogenin (108-123):

ENGLPVHLDQSIFRRP

This 16-amino acid sequence presents several potential challenges during solid-phase peptide synthesis (SPPS):

  • Hydrophobic Residues: The presence of multiple hydrophobic residues (Leu, Val, Ile, Phe) can increase the risk of peptide aggregation on the resin, leading to poor solvation and incomplete reactions.

  • Proline Residues: The two proline residues can cause steric hindrance and lead to incomplete coupling of the subsequent amino acid.

  • Arginine Residues: The two consecutive arginine residues at the C-terminus are particularly problematic. Arginine is prone to side reactions such as lactam formation and sulfonation of other residues during cleavage if not properly protected.

  • Aspartic Acid: The aspartic acid residue can undergo a base-catalyzed rearrangement to form an aspartimide, introducing a beta-amino acid into the peptide chain.

Part 2: Troubleshooting Guide for Scaling Up Angiogenin (108-123) Synthesis

This section is structured in a question-and-answer format to directly address common issues encountered during the scale-up process.

Category 1: Synthesis and Coupling Reactions

Question 1: I'm observing a significant drop in yield as I scale up my synthesis. What are the likely causes and how can I address them?

Answer: A drop in yield during scale-up is a common problem and can stem from several factors. A systematic approach is necessary to diagnose the root cause.

  • Poor Resin Swelling and Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate on the resin, especially with hydrophobic sequences like that in angiogenin (108-123). This physically blocks reactive sites.

    • Troubleshooting:

      • Monitor Resin Swelling: Visually inspect the resin bed. A shrunken appearance indicates poor swelling and potential aggregation.

      • Chaotropic Agents: Consider adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions to disrupt secondary structures.

      • "Magic Mixture": For particularly difficult couplings, a solvent mixture of DCM, DMF, and NMP (1:1:1) can improve solvation.

  • Incomplete Coupling: The increased scale can lead to less efficient mixing and mass transfer, resulting in incomplete coupling reactions.

    • Troubleshooting:

      • Double Coupling: For sterically hindered residues like proline and the amino acids immediately following them, performing the coupling step twice can significantly improve efficiency.

      • Optimize Coupling Reagents: For a peptide of this complexity, standard coupling reagents may not be sufficient. Consider using more potent activators like HATU or HCTU, especially for the challenging couplings.

      • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can help drive the reaction to completion.

Question 2: I'm seeing a significant amount of deletion sequences in my crude product analysis. How can I minimize these?

Answer: Deletion sequences are a direct result of incomplete coupling or deprotection steps.

  • Addressing Incomplete Coupling:

    • Kaiser Test: Regularly perform a qualitative ninhydrin (Kaiser) test after each coupling step to check for the presence of free primary amines. A positive result indicates an incomplete reaction that needs to be addressed before proceeding.

    • Extended Coupling Times: For difficult couplings, increasing the reaction time can be beneficial.

  • Ensuring Complete Deprotection:

    • UV Monitoring: If your synthesizer is equipped with a UV detector, monitor the Fmoc deprotection in real-time to ensure it goes to completion.

    • Alternative Bases: For stubborn Fmoc removal, consider using a stronger base like DBU in your deprotection solution.

Category 2: Side Reactions Specific to Angiogenin (108-123)

Question 3: My mass spectrometry analysis shows a peak corresponding to the desired mass minus 18 Da, especially near the arginine residues. What is this and how can I prevent it?

Answer: This is a classic sign of δ-lactam formation in arginine. The activated carboxyl group of an Fmoc-Arg residue can be attacked by its own side chain, forming a stable six-membered ring and terminating the peptide chain.

  • Preventative Measures:

    • Optimized Protecting Groups: Use arginine derivatives with highly stable protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).

    • Coupling Reagent Choice: Avoid over-activation of the arginine residue. Using HOBt or Oxyma Pure as additives can help suppress this side reaction.

Question 4: I'm observing a significant impurity with the same mass as my target peptide, but it elutes differently during HPLC. What could this be?

Answer: This could be due to aspartimide formation . The aspartic acid side chain can form a cyclic imide, which can then hydrolyze to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.

  • Preventative Measures:

    • Protecting Group Strategy: Use a protecting group on the aspartic acid side chain that is more resistant to cyclization, such as 3-tert-butyl-aspartate.

    • HOBt in Deprotection: Adding HOBt to the piperidine deprotection solution can help to suppress this base-catalyzed side reaction.

Category 3: Cleavage and Purification

Question 5: After cleavage, my peptide has very poor solubility, making purification difficult. What can I do?

Answer: The hydrophobic nature of angiogenin (108-123) can lead to poor solubility in standard aqueous buffers used for purification.

  • Troubleshooting:

    • Solubility Testing: Before attempting large-scale purification, perform small-scale solubility tests with different solvent systems (e.g., varying concentrations of acetonitrile, isopropanol, or adding small amounts of formic acid or TFA).

    • Lyophilization Strategy: Lyophilize the crude peptide from a solution containing a small amount of a volatile organic acid like acetic acid to improve its subsequent solubility.

Question 6: My final product purity is consistently low, even after multiple purification steps. What am I missing?

Answer: Low final purity often points to co-eluting impurities that are very similar to the target peptide.

  • Troubleshooting:

    • Optimize HPLC Gradient: A shallow gradient during preparative RP-HPLC can improve the resolution of closely eluting species. Experiment with different gradient slopes and organic modifiers.

    • Orthogonal Purification: If RP-HPLC alone is insufficient, consider a secondary purification step using a different separation mechanism, such as ion-exchange chromatography, which separates molecules based on charge.

    • High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry to identify the nature of the persistent impurities. This will provide clues as to which step in the synthesis is causing the issue.

Part 3: Experimental Protocols and Data

While a universal, one-size-fits-all protocol is not feasible due to variations in equipment and raw materials, the following provides a robust starting point for the scaled-up synthesis of angiogenin (108-123).

Recommended Synthesis Parameters for Angiogenin (108-123)
ParameterRecommendationRationale
Resin Rink Amide resin (for C-terminal amide)Standard choice for Fmoc/tBu chemistry to yield a C-terminal amide.
Protection Strategy Fmoc/tBuStandard and well-established for solid-phase peptide synthesis.
Coupling Reagents HATU/DIPEA or HCTU/DIPEAHigh-efficiency coupling reagents suitable for this complex sequence.
Arginine Derivative Fmoc-Arg(Pbf)-OHPbf is a standard and effective protecting group for arginine.
Aspartic Acid Derivative Fmoc-Asp(OtBu)-OHStandard protection for aspartic acid.
Monitoring Kaiser test after each couplingEssential for ensuring complete reactions and minimizing deletion sequences.
Step-by-Step Cleavage and Deprotection Protocol
  • Resin Washing: After synthesis, thoroughly wash the peptide-resin with dichloromethane (DCM) and then methanol. Dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). Safety Precaution: Work in a fume hood and wear appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.

General RP-HPLC Purification Protocol
  • Column: A C18 preparative column is a good starting point.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient, for example, 10-50% B over 60 minutes, is recommended to achieve good separation.

  • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions across the main peak and analyze them by analytical HPLC and mass spectrometry to identify the purest fractions.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.

Part 4: Visualizing the Workflow

Workflow for Scaled-Up Angiogenin (108-123) Synthesis

cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis start Start with Rink Amide Resin coupling Iterative Fmoc-Amino Acid Coupling (HATU/DIPEA) start->coupling deprotection Fmoc Deprotection (20% Piperidine in DMF) coupling->deprotection After each coupling monitoring Kaiser Test Monitoring deprotection->monitoring complete_synthesis Completed Peptide-Resin deprotection->complete_synthesis After final amino acid monitoring->coupling Repeat for next amino acid cleavage TFA/TIS/Water Cocktail complete_synthesis->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation collection Centrifugation & Washing precipitation->collection drying Drying under Vacuum collection->drying crude_peptide Crude Angiogenin (108-123) drying->crude_peptide purification Preparative RP-HPLC (C18) crude_peptide->purification analysis LC-MS Analysis of Fractions purification->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Pure Angiogenin (108-123) lyophilization->final_product

Caption: A flowchart outlining the major stages in the scaled-up synthesis of angiogenin (108-123).

Troubleshooting Logic for Low Yield

decision decision action action start Low Yield Observed check_coupling Kaiser Test Positive? start->check_coupling check_resin Resin Swelling Poor? check_coupling->check_resin No action_recouple Implement Double Coupling Use Stronger Reagents (HATU) check_coupling->action_recouple Yes check_cleavage Mass Spec of Crude Shows No Product? check_resin->check_cleavage No action_aggregation Use Chaotropic Agents Switch to 'Magic Mixture' check_resin->action_aggregation Yes action_cleavage Optimize Cleavage Cocktail Increase Cleavage Time check_cleavage->action_cleavage Yes action_purification Review Purification Strategy (Solubility, Gradient) check_cleavage->action_purification No

Caption: A decision-making diagram for troubleshooting low peptide yield.

References

  • Rybak, S. M., et al. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Gausepohl, H., & Behn, C. (2003). Peptide and Protein Synthesis. In Encyclopedia of Physical Science and Technology (Third Edition). Academic Press.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Albericio, F. (2004). Solid-phase synthesis: a practical guide. CRC press.
  • Stawikowski, M., & Fields, G. B. (2002). Introduction to solid-phase peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.
  • Atherton, E., & Sheppard, R. C. (1989). Solid phase peptide synthesis: a practical approach. IRL press.
  • Bacsa, B., et al. (2007). Recent advances in solid-phase peptide synthesis. Current medicinal chemistry, 14(3), 301-322.
  • Law, M. P., & Mark, P. G. (2009). A practical guide to solid-phase peptide synthesis. Humana Press.
  • Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • Rybak, S. M., & Vallee, B. L. (1990). C-terminal angiogenin peptides: inhibition of protein synthesis and angiogenesis.
  • Gho, Y. S., et al. (1997). Development of antiangiogenin peptide using a phage-displayed peptide library. Cancer research, 57(17), 3733-3740.

Sources

Technical Support Center: Assessing Angiogenin (108-123) Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center for assessing angiogenin (108-123) cytotoxicity.

This guide provides researchers, scientists, and drug development professionals with a comprehensive protocol and troubleshooting resource for evaluating the cytotoxic potential of the angiogenin (108-123) peptide fragment. Drawing from established methodologies and field insights, this document explains the rationale behind experimental choices to ensure robust and reproducible results.

Introduction to Angiogenin (108-123)

Angiogenin (ANG) is a 14.1-kDa ribonuclease involved in the formation of new blood vessels (angiogenesis). Beyond its role in vascularization, ANG is also implicated in neuroprotection.[1][2] Mutations in the ANG gene are associated with neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[2][3][4] The angiogenin (108-123) fragment is a specific peptide sequence derived from the full-length protein, and its biological activity, including potential cytotoxicity, is of significant interest.[5] While full-length angiogenin can exhibit cytotoxic, tRNA-specific ribonuclease activity, the specific effects of its fragments require careful empirical evaluation.[6][7]

This guide focuses on the core assays required to characterize the cytotoxic profile of the ANG (108-123) peptide.

Core Experimental Workflow

Assessing peptide cytotoxicity is a multi-step process that begins with careful planning and culminates in data analysis. The primary objective is to determine the concentration-dependent effect of the peptide on cell health.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Cell_Culture Cell Line Selection & Culture Peptide_Prep Peptide Solubilization & Dilution Series Cell_Culture->Peptide_Prep Assay_Plan Assay Selection & Plate Mapping Peptide_Prep->Assay_Plan Cell_Seeding Cell Seeding in Microplate Assay_Plan->Cell_Seeding Peptide_Treatment Treatment with ANG (108-123) Cell_Seeding->Peptide_Treatment Incubation Incubation (Time-course) Peptide_Treatment->Incubation Assay_Execution Execute Viability/ Cytotoxicity Assay Incubation->Assay_Execution Data_Acquisition Measure Signal (e.g., Absorbance) Assay_Execution->Data_Acquisition Data_Analysis Data Normalization & IC50 Calculation Data_Acquisition->Data_Analysis G cluster_pathway Simplified Apoptotic Cascade Stimulus Apoptotic Stimulus (e.g., Peptide Treatment) Initiator Initiator Caspases Activated (e.g., Caspase-8, Caspase-9) Stimulus->Initiator Effector Effector Caspases Activated (e.g., Caspase-3, Caspase-7) Initiator->Effector Substrates Cleavage of Cellular Substrates (e.g., PARP) Effector->Substrates Death Apoptotic Cell Death Substrates->Death

Caption: Key stages of the caspase-mediated apoptotic pathway.

These assays are typically based on the cleavage of a specific peptide substrate that is conjugated to a colorimetric or fluorometric reporter.

  • Cell Treatment & Lysis: Treat cells with ANG (108-123) for the desired time. After treatment, harvest and lyse the cells using a specialized lysis buffer to release the cellular contents, including caspases.

  • Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays). [8]3. Incubation: Incubate at 37°C. If active caspase-3 is present in the lysate, it will cleave the substrate, releasing the reporter molecule.

  • Signal Detection: Measure the signal using a microplate reader (absorbance for colorimetric, fluorescence for fluorometric). The signal intensity is directly proportional to the caspase-3 activity.

Q1: I don't see any caspase-3 activation, but my LDH assay shows significant cytotoxicity.

  • Cause & Solution: The cell death may be occurring through a non-apoptotic pathway, such as necrosis or pyroptosis. Alternatively, the timing may be off. Caspase activation is a transient event. You may have missed the peak of activation. Perform a time-course experiment (e.g., testing at 4, 8, 12, and 24 hours post-treatment) to identify the optimal time point for measuring caspase activity. Q2: How do I choose between a colorimetric and a fluorometric caspase assay?

  • Cause & Solution: Fluorometric assays are generally more sensitive than colorimetric assays and are preferred when you expect a subtle effect or are working with a low number of cells. Colorimetric assays are often simpler and do not require a fluorescence plate reader.

Summary of Assay Parameters

ParameterMTT AssayLDH AssayCaspase-3 Assay
Principle Metabolic Activity (Mitochondrial) Membrane Integrity (Cell Lysis) [9]Apoptotic Pathway (Enzyme Activity)
Endpoint Absorbance (Formazan)Absorbance (Formazan)Absorbance or Fluorescence
Sample Whole Well (Cells + Medium)Supernatant (Medium Only)Cell Lysate
Key Controls Untreated, Vehicle, Medium BlankSpontaneous Release, Max ReleaseUntreated, Positive Control (e.g., Staurosporine)
Inference Measures viable cell number/proliferationMeasures number of dead/lysed cellsIndicates apoptotic cell death

References

  • PubMed. (2008). Apoptosis-associated caspase activation assays. Available at: [Link]

  • Frontiers in Molecular Neuroscience. (2012). Molecular Mechanisms in Amyotrophic Lateral Sclerosis: The Role of Angiogenin, a Secreted RNase. Available at: [Link]

  • PLoS ONE. (2010). Angiogenin Levels and ANG Genotypes: Dysregulation in Amyotrophic Lateral Sclerosis. Available at: [Link]

  • Aarhus University. Protective role of Angiogenin in muscle regeneration in amyotrophic lateral sclerosis: Diagnostic and therapeutic implications. Available at: [Link]

  • Elabscience. Caspase Assay Kits. Available at: [Link]

  • Creative Bioarray. Caspase Activity Assay. Available at: [Link]

  • JPND Neurodegenerative Disease Research. Angiogenin as a therapeutic for the treatment of ALS. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2009). Targeting angiogenin in therapy of amyotropic lateral sclerosis. Available at: [Link]

  • National Center for Biotechnology Information (NCBI) Bookshelf. Assay Guidance Manual - Cell Viability Assays. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (1992). Angiogenin promotes invasiveness of cultured endothelial cells by stimulation of cell-associated proteolytic activities. Available at: [Link]

  • PubMed. (2005). Endogenous angiogenin in endothelial cells is a general requirement for cell proliferation and angiogenesis. Available at: [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • InvivoGen. LDH-Blue™ Cytotoxicity Assay. Available at: [Link]

  • Wikipedia. Angiogenin. Available at: [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Available at: [Link]

  • PubMed. (1992). Angiogenin is a cytotoxic, tRNA-specific ribonuclease in the RNase A superfamily. Available at: [Link]

  • Journal of Biological Chemistry. (1992). Angiogenin is a cytotoxic, tRNA-specific ribonuclease in the RNase A superfamily. Available at: [Link]

Sources

Technical Support Center: Best Practices for Handling and Storing Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Synthetic Peptides. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven insights into the proper handling and storage of synthetic peptides. Adherence to these best practices is critical for ensuring the stability, activity, and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of synthetic peptides, providing explanations grounded in the principles of peptide chemistry.

Q1: How should I store my lyophilized peptide upon arrival?

A: Upon receipt, lyophilized peptides should be stored at -20°C or, for optimal long-term stability, at -80°C.[1][2] While they are stable at room temperature for several days to weeks, colder temperatures significantly slow down potential degradation pathways.[2][3] It is crucial to store them in a dark, dry environment, as exposure to light and moisture can compromise peptide integrity.[2][3][4]

Q2: Why is it important to equilibrate the peptide vial to room temperature before opening?

A: Peptides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][5] Allowing the vial to warm to room temperature for 15-30 minutes before opening prevents condensation from forming inside the cold vial.[1][6][7] Moisture can significantly decrease the long-term stability of lyophilized peptides and can lead to the formation of crystals, reducing the overall efficacy of the product.[3][5]

Q3: What is the best way to reconstitute a lyophilized peptide?

A: Reconstitution is a critical step that can impact the peptide's biological activity. There is no single solvent suitable for all peptides; the choice depends on the peptide's amino acid sequence and physicochemical properties.[2][3] A systematic approach is recommended, starting with sterile, purified water. If the peptide is insoluble, the choice of solvent should be guided by its net charge and hydrophobicity. For a detailed, step-by-step guide, please refer to the Experimental Protocols section.

Q4: How should I store my peptide once it is in solution?

A: The shelf life of peptides in solution is limited.[3][4] For optimal stability, peptide solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][8] These aliquots should be stored at -20°C or ideally -80°C.[3][9] Using sterile buffers at a pH of 5-6 can also help prolong the storage life of the peptide solution.[3][4]

Q5: Which amino acids are particularly sensitive to degradation?

A: Certain amino acids are more susceptible to chemical degradation. Peptides containing Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln) tend to have a shorter shelf life.[1][4][10]

  • Cys and Met are prone to oxidation.[8]

  • Asn and Gln can undergo deamidation.

  • Aspartic acid (Asp) can be susceptible to hydrolysis.

Q6: What are the signs of an improperly dissolved peptide?

A: A properly dissolved peptide will result in a clear, colorless solution.[5] If the solution appears cloudy, milky, or contains visible particulates, the peptide is not fully dissolved and may be aggregated.[5][11]

Q7: Can I sonicate my peptide to help it dissolve?

A: Yes, brief sonication can help break up aggregates and enhance the solubility of a peptide.[6][12] It's best to sonicate in short bursts on ice to prevent the solution from heating, which could potentially degrade the peptide.[12]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during peptide handling and experimentation.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Peptide will not dissolve in aqueous buffer. - The peptide is highly hydrophobic.[12] - The pH of the solution is close to the peptide's isoelectric point (pI), where solubility is minimal.[13] - The peptide has formed aggregates.[11]1. Assess Peptide Properties: Determine the net charge of your peptide at neutral pH.[14] 2. For Basic Peptides (net positive charge): Try dissolving in a small amount of 10% acetic acid, then dilute with your buffer.[12][15] 3. For Acidic Peptides (net negative charge): Try dissolving in a small amount of 10% ammonium hydroxide or ammonium bicarbonate, then dilute.[12][15] 4. For Hydrophobic/Neutral Peptides: Dissolve in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the solution to your aqueous buffer while vortexing.[12][14] Note: Ensure the final concentration of the organic solvent is compatible with your assay. 5. Use Denaturing Agents (Last Resort): For aggregated peptides, agents like 6M Guanidine-HCl or 8M Urea can be used, but be aware these will denature the peptide.[11]
Loss of peptide activity over time. - Improper Storage: Storing in solution at 4°C for extended periods, or repeated freeze-thaw cycles.[8] - Oxidation: Exposure to air, especially for peptides containing Cys, Met, or Trp.[8] - Bacterial Degradation: Use of non-sterile solvents or buffers.[1] - Adsorption to Surfaces: Peptides can stick to glass or plastic vials.1. Review Storage Protocol: Ensure peptide solutions are aliquoted and stored at -80°C.[3] 2. Minimize Oxidation: Use degassed, oxygen-free solvents for reconstitution. Store susceptible peptides under an inert gas like nitrogen or argon.[2][9] 3. Ensure Sterility: Use sterile water, buffers, and pipette tips during reconstitution and handling.[7][16] Consider filtering the peptide solution through a 0.22 μm sterile filter.[6] 4. Use Low-Binding Tubes: Aliquot peptide solutions into low-protein-binding polypropylene tubes.[6]
Inconsistent experimental results. - Inaccurate Peptide Concentration: Due to incomplete solubilization or incorrect volume calculations. - Peptide Degradation: See "Loss of peptide activity over time." - Batch-to-Batch Variability: Differences in peptide purity or counter-ion content.1. Confirm Solubilization: Ensure the peptide solution is completely clear before use.[16] Centrifuge the solution to pellet any undissolved material.[15] 2. Verify Concentration: Use a validated method for peptide quantification, such as UV spectroscopy or amino acid analysis. 3. Check Certificate of Analysis (CoA): Review the purity data (typically from HPLC) and net peptide content provided by the manufacturer.[17] This information is crucial for calculating accurate concentrations.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Peptides

This protocol provides a systematic workflow for dissolving lyophilized peptides.

Materials:

  • Lyophilized peptide vial

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention tips

  • Choice of solvents (e.g., sterile distilled water, 0.1% TFA, 10% acetic acid, DMSO, DMF)

  • Vortex mixer

  • Benchtop centrifuge

  • Ice bucket

Procedure:

  • Equilibrate: Remove the peptide vial from cold storage and allow it to sit at room temperature for 15-30 minutes before opening.[6][7]

  • Centrifuge: Briefly centrifuge the vial at ~12,000 x g for 20 seconds to pellet all the lyophilized powder at the bottom of the vial.[1][18]

  • Solvent Selection: Choose an initial solvent based on the peptide's properties (see Troubleshooting Guide and the workflow diagram below). It is highly recommended to test the solubility on a small aliquot first.[11]

  • Add Solvent: Using a sterile pipette, slowly add the calculated volume of the chosen solvent down the side of the vial. Do not squirt the solvent directly onto the peptide pellet, as this can cause it to disperse and make dissolution more difficult.[7]

  • Dissolve: Gently swirl or rock the vial to dissolve the peptide.[6] If necessary, vortex gently. For difficult-to-dissolve peptides, brief sonication on ice may be applied.[12]

  • Visual Inspection: Ensure the solution is completely clear and free of particulates.[5][16]

  • Aliquoting and Storage: Immediately aliquot the peptide solution into single-use, low-binding tubes. Snap-freeze the aliquots and store them at -80°C to prevent degradation.[6]

Visual Workflow: Peptide Handling and Solubilization

This diagram outlines the decision-making process for handling and dissolving synthetic peptides.

PeptideWorkflow Peptide Handling & Solubilization Workflow Start Receive Lyophilized Peptide Storage Store at -20°C to -80°C Protect from light & moisture Start->Storage Upon Arrival Equilibrate Equilibrate to Room Temp (15-30 min) Storage->Equilibrate Before Use Centrifuge Centrifuge Vial (Pellet Powder) Equilibrate->Centrifuge Assess Assess Peptide Properties (Charge & Hydrophobicity) Centrifuge->Assess Basic Basic Peptide (+ charge) Use 10% Acetic Acid or 0.1% TFA Assess->Basic If water fails Acidic Acidic Peptide (- charge) Use 10% NH4OH Assess->Acidic If water fails Hydrophobic Hydrophobic/Neutral Peptide Use minimal DMSO/DMF Assess->Hydrophobic If water fails Water Start with Sterile Water Assess->Water Initial Attempt Dissolve Gently Swirl/Vortex/Sonicate Basic->Dissolve Acidic->Dissolve Hydrophobic->Dissolve Water->Dissolve Check Solution Clear? Dissolve->Check Aliquot Aliquot into single-use, low-binding tubes Check->Aliquot Yes Troubleshoot Troubleshoot Further (Stronger Solvents/Denaturants) Check->Troubleshoot No StoreSolution Store Aliquots at -80°C Aliquot->StoreSolution

Caption: Decision workflow for handling and solubilizing synthetic peptides.

References

  • How to Reconstitute Lyophilized Peptides: Step-by-Step Guide - BioLongevity Labs. [Link]

  • Storage Guidelines & Solubility Of Synthetic Peptides | by victoriataylores253 | Medium. [Link]

  • How to store and handle Synthetic Peptides - LifeTein®. [Link]

  • Peptide Stability: Factors That Affect Research Outcomes. [Link]

  • Handling and Storage of Synthetic Peptides - NovoPro Bioscience Inc. [Link]

  • Peptide Storage and Handling Guidelines - GenScript. [Link]

  • How to Reconstitute Lyophilized Peptides: Best Practices. [Link]

  • Peptide Stability: Factors Affecting Degradation. [Link]

  • Peptide Stability: How Long Do Peptides Last? [Link]

  • How to Reconstitute Peptides – Step-by-Step Guide - Intercom. [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. [Link]

  • Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com. [Link]

  • Instability of Peptide and Possible Causes of Degradation - Encyclopedia.pub. [Link]

  • How to Reconstitute Peptides | JPT. [Link]

  • Handling and Storage of Synthetic Peptides | PDF | Industrial Processes | Materials - Scribd. [Link]

  • Quality control in peptide manufacturing: specifications for GMP peptides - Polypeptide. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics | Interface Focus. [Link]

  • (PDF) Synthetic peptides quality control and assurance - ResearchGate. [Link]

  • How to dissolve, handle and store synthetic peptides - LifeTein®. [Link]

  • Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech. [Link]

  • Quality control: the central pillar supporting peptide manufacturing. [Link]

  • Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC - NIH. [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. [Link]

  • What can I do if a peptide won't go in solution in a biological assay?. [Link]

  • Strategies for Improving Peptide Stability and Delivery - PMC - PubMed Central. [Link]

  • How to Reduce the Oxidation of Therapeutic Proteins - News-Medical.Net. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Inhibitory Effect of Angiogenin (108-123) on RNase Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of RNase inhibition, the pursuit of specific and effective inhibitors is paramount for therapeutic development and protecting precious RNA in experimental settings. This guide provides an in-depth technical analysis of validating the inhibitory properties of the angiogenin-derived peptide, Angiogenin (108-123), against RNase activity. We will explore the mechanistic rationale for its use, compare its efficacy to other common RNase inhibitors, and provide detailed protocols for its validation.

The Rationale: Targeting the C-Terminus of Angiogenin

Angiogenin (ANG), also known as RNase 5, is a unique member of the RNase A superfamily.[1][2] While it possesses ribonucleolytic activity, it is significantly weaker than that of RNase A.[3] This catalytic activity, however, is crucial for its primary biological function: the induction of neovascularization (angiogenesis).[4] The C-terminal region of angiogenin plays a critical role in modulating its enzymatic activity. Synthetic peptides corresponding to this C-terminal region, including Angiogenin (108-123), have been shown to inhibit both the enzymatic and biological activities of the full-length protein.[5] This inhibitory action is believed to be competitive in nature.[6]

The scientific premise for using Angiogenin (108-123) as an inhibitor lies in its ability to mimic the C-terminal tail of the native protein, which is involved in occluding the active site. By introducing this peptide, it can compete with the substrate for binding to the active site of RNases, thereby preventing the degradation of RNA.

Comparative Analysis of RNase Inhibitors

The effectiveness of an RNase inhibitor is a critical parameter. Below is a comparison of Angiogenin (108-123) with other peptide inhibitors and commercially available protein-based RNase inhibitors. It is important to note that assay conditions such as pH and salt concentration can significantly impact inhibitory values.[1]

InhibitorTypeTarget RNase(s)Reported K_i_ / IC_50_Key Characteristics
Angiogenin (108-123) & Analogs PeptideAngiogenin, RNase AK_i_ = 278 µM (for a C-terminal peptide)[1]Competitive inhibitor, targets the active site.
Peptide 1 (acetyl-LDDAEEWGG) PeptideAngiogeninK_i_ = 641 ± 53 µM[1]Identified through a genetic selection strategy.
Peptide 2 (acetyl-AEDYDYSWW) PeptideAngiogenin, RNase AK_i_ = 56.4 ± 4.1 µM (Angiogenin), K_i_ = 17.5 ± 1.1 µM (RNase A)[1]Shows higher affinity for RNase A than angiogenin.
Ribonuclease Inhibitor (RI) ProteinAngiogenin, RNase AK_d_ ≈ 7.1 x 10⁻¹⁶ M (for Angiogenin)[7]Extremely high affinity, forms a very stable complex.
Commercial Protein Inhibitors (e.g., SUPERase•In, RiboLock) ProteinRNase A, B, CTypically in the femtomolar (fM) rangeHigh efficacy, broad-spectrum inhibition of common RNases.

Experimental Validation of Angiogenin (108-123) Inhibitory Effect

A robust and quantitative method for validating the inhibitory activity of Angiogenin (108-123) is through a fluorescent RNase activity assay. This assay provides real-time kinetic data and is highly sensitive.

Principle of the Fluorescent RNase Activity Assay

The assay utilizes a synthetic RNA substrate dual-labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the RNA substrate by an active RNase, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of fluorescence increase is directly proportional to the RNase activity. An inhibitor will slow down or prevent this increase in fluorescence.

Experimental Workflow

G P1 Prepare Reagents: - RNase A solution - Angiogenin (108-123) dilutions - Fluorescent RNA substrate - Assay buffer A1 Pipette assay buffer into a 96-well microplate P1->A1 A2 Add Angiogenin (108-123) (or other inhibitor/control) A1->A2 A3 Add RNase A to all wells (except negative control) A2->A3 A4 Pre-incubate to allow inhibitor binding A3->A4 M1 Initiate reaction by adding fluorescent RNA substrate A4->M1 M2 Place plate in a fluorescence plate reader M1->M2 M3 Measure fluorescence intensity kinetically over time M2->M3 D1 Plot fluorescence vs. time M3->D1 D2 Calculate initial reaction velocities (V₀) D1->D2 D3 Determine % inhibition and IC₅₀ value D2->D3 G cluster_mechanism Competitive Inhibition Mechanism RNase RNase Active Site Complex1 RNase-Substrate Complex RNase->Complex1 + Substrate Complex2 RNase-Inhibitor Complex (Inactive) RNase->Complex2 + Inhibitor Substrate RNA Substrate Substrate->Complex1 Inhibitor Angiogenin (108-123) Inhibitor->Complex2 Product Cleaved RNA Complex1->Product -> Cleavage Complex2->RNase Reversible binding

Caption: Angiogenin (108-123) competes with the RNA substrate.

The inhibitory action of Angiogenin (108-123) is best understood as a competitive inhibition mechanism. The peptide fragment mimics the C-terminal region of the native angiogenin protein, which is known to interact with and partially obstruct the active site. By introducing an excess of the Angiogenin (108-123) peptide, it effectively competes with the RNA substrate for binding to the catalytic pocket of the RNase. This reversible binding to the active site prevents the enzyme from processing its natural substrate, thereby inhibiting RNA degradation.

Conclusion

Validating the inhibitory effect of Angiogenin (108-123) on RNase activity requires a systematic and quantitative approach. The fluorescent RNase activity assay, when performed with the appropriate controls, provides a robust platform for determining the inhibitory potency (IC₅₀) of this peptide. While Angiogenin (108-123) may not exhibit the extremely high affinity of protein-based inhibitors like Ribonuclease Inhibitor, its potential for specificity and its role as a tool to probe the function of angiogenin make it a valuable subject of study. This guide provides the foundational knowledge and experimental framework for researchers to confidently assess the inhibitory characteristics of Angiogenin (108-123) and compare its performance against other available RNase inhibitors.

References

  • Benchchem. Angiogenin (108-122) Peptide for Research Use.

  • Smith, B. D., & Raines, R. T. (2006). Genetic selection for peptide inhibitors of angiogenin. Protein Science, 15(6), 1478–1485.

  • Rybak, S. M., Fett, J. W., Yao, Q. Z., & Vallee, B. L. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochemical and Biophysical Research Communications, 162(1), 535–543.

  • Shapiro, R., & Vallee, B. L. (1991). Replacement of residues 8-22 of angiogenin with 7-21 of RNase A selectively affects protein synthesis inhibition and angiogenesis. Biochemistry, 30(24), 5901–5907.

  • Smolecule. Buy Angiogenin (108-123).

  • Benchchem. Angiogenin (108-122) Peptide for Research Use.

  • Leland, P. A., & Raines, R. T. (2001). Ribonuclease Inhibitor: Structure and Function. Methods in Enzymology, 341, 448–466.

  • Saxena, S. K., Rybak, S. M., Davey, R. T., Youle, R. J., & Ackerman, E. J. (1992). Angiogenin is a cytotoxic, tRNA-specific ribonuclease in the RNase A superfamily. The Journal of Biological Chemistry, 267(30), 21982–21986.

  • Di Donato, A., & D'Alessio, G. (2021). Effects of Pathogenic Mutants of the Neuroprotective RNase 5-Angiogenin in Amyotrophic Lateral Sclerosis (ALS). International Journal of Molecular Sciences, 22(11), 5917.

  • UniProt. Angiogenin is a cytotoxic, tRNA-specific ribonuclease in the RNase A superfamily.

  • Papageorgiou, A. C., Shapiro, R., & Acharya, K. R. (1997). Molecular recognition of human angiogenin by placental ribonuclease inhibitor--an X-ray crystallographic study at 2.0 A resolution. The EMBO Journal, 16(17), 5162–5177.

  • Sheng, J., & Xu, Z. (2014). Three decades of research on angiogenin: a review and perspective. Acta Biochimica et Biophysica Sinica, 46(5), 335–349.

  • Weng, C. C., Hsieh, Y. C., Lin, Y. C., Su, Y. J., Chen, Y. J., Chen, C. L., ... & Hung, M. C. (2018). Angiogenin/ribonuclease 5 is an EGFR ligand and a serum biomarker for erlotinib sensitivity in pancreatic cancer. Cancer Cell, 34(3), 445–460.e6.

  • Fett, J. W., Strydom, D. J., Lobb, R. R., Alderman, E. M., Bethune, J. L., Riordan, J. F., & Vallee, B. L. (1996). Antibodies to angiogenin: immunotherapeutic agents. Google Patents.

  • Verhoef, A., & Wilson, A. J. (2017). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Society Reviews, 46(21), 6579–6590.

  • Scite.ai. Fluorescence Assay for the Binding of Ribonuclease A to the Ribonuclease Inhibitor Protein.

  • Zumla, A., Chan, J. F. W., Azhar, E. I., Hui, D. S. C., & Yuen, K. Y. (2023). Peptide-based inhibitors hold great promise as the broad-spectrum agents against coronavirus. Frontiers in Immunology, 13, 1089947.

  • Horvath, M. P., Varelas, J. A., & Schultz, J. W. (2022). A broad-spectrum macrocyclic peptide inhibitor of the SARS-CoV-2 spike protein. Proceedings of the National Academy of Sciences, 119(15), e2117930119.

  • Meister, M., & Neitz, R. J. (2022). Targeting Ribonucleases with Small Molecules and Bifunctional Molecules. Journal of Medicinal Chemistry, 65(15), 10199–10222.

  • Luković, E., Gonzalez, F. M., & Imperiali, B. (2008). Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology, 1, 1.1.1–1.1.18.

  • Bio-Connect.nl. (2022, June 21). Possibilities with RNase inhibitors by Solis BioDyne.

  • Gentaur. ALPHADIAGNOSTICS.

Sources

A Comparative Guide to Angiogenesis Inhibitors: Angiogenin (108-123) vs. Endogenous Peptides and Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental biological process. While essential for development and wound healing, its pathological manifestation is a hallmark of cancer, providing tumors with the necessary oxygen and nutrients for growth and metastasis.[1] The therapeutic strategy of inhibiting angiogenesis aims to cut off this supply line, effectively starving the tumor. This guide provides a comparative analysis of four distinct angiogenesis inhibitors, offering researchers a nuanced understanding of their mechanisms, experimental evaluation, and potential applications. We will compare Angiogenin (108-123), a synthetic peptide antagonist, with two well-characterized endogenous inhibitors, Endostatin and Angiostatin, and the clinically successful monoclonal antibody, Bevacizumab.

Part 1: A Molecular Showdown - Mechanisms of Action

The efficacy and specificity of an angiogenesis inhibitor are dictated by its molecular target and mechanism of action. The four agents discussed here represent fundamentally different approaches to disrupting the neovascularization cascade.

Angiogenin (108-123): The Targeted Antagonist

The full-length 123-amino acid protein, Angiogenin (ANG), is a potent stimulator of angiogenesis secreted by tumor cells.[2][3] It exerts its pro-angiogenic effects through multiple pathways, including its ribonucleolytic activity and translocation to the nucleus to enhance ribosomal RNA transcription.[2][4] The synthetic C-terminal peptide fragment, Angiogenin (108-123) , acts as a competitive inhibitor, blocking the enzymatic and biological activities of the parent ANG protein.[5] Its mechanism is one of specific antagonism, designed to neutralize a single, potent pro-angiogenic factor.

Endostatin: The Broad-Spectrum Regulator

Endostatin is a 20-kDa C-terminal fragment of type XVIII collagen, an endogenous protein found in vascular basement membranes.[6][7] Unlike the targeted approach of Ang(108-123), Endostatin is a broad-spectrum inhibitor.[6] Its multifaceted mechanism involves:

  • Integrin Binding: It binds to integrins such as α5β1 on the surface of endothelial cells, disrupting cell adhesion and migration.[6][8]

  • Growth Factor Interference: It can interfere with the signaling of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[6]

  • Induction of Apoptosis: It represses anti-apoptotic genes and inhibits cyclin D1, leading to cell cycle arrest and programmed cell death in proliferating endothelial cells.[6][9]

Angiostatin: The Multi-Pronged Inhibitor

Angiostatin is a 38-kDa internal fragment of plasminogen, another powerful endogenous inhibitor.[10][11][12] Its discovery revealed that primary tumors could produce circulating factors to suppress distant metastases.[11] Angiostatin's mechanism is complex and still under investigation, but it is known to inhibit endothelial cell proliferation, migration, and induce apoptosis through several proposed pathways:[10][12]

  • Binding to cell surface F1-Fo ATP synthase, disrupting cellular pH regulation and ATP production.[10][11]

  • Interacting with integrins, including αvβ3.[10]

  • Binding to angiomotin (AMOT) to inhibit cell migration.[10]

Bevacizumab (Avastin®): The Clinical Vanguard of VEGF Blockade

Bevacizumab is a recombinant humanized monoclonal antibody and represents a highly specific, clinically validated therapeutic approach.[13][14] Its mechanism is straightforward and potent: it selectively binds to circulating VEGF-A, the most potent angiogenic factor, with high affinity.[15][16] This action prevents VEGF-A from binding to its receptors (VEGFRs) on endothelial cells, thereby neutralizing the primary signal for angiogenesis in many tumors.[15][17] Its success in the clinic has validated the anti-VEGF strategy, though its specificity can lead to the development of resistance via alternative angiogenic pathways.[15][18]

Caption: Comparative mechanisms of angiogenesis inhibitors.

Table 1: Molecular Characteristics and Mechanisms of Action
FeatureAngiogenin (108-123)EndostatinAngiostatinBevacizumab
Origin Synthetic PeptideEndogenous (Fragment of Collagen XVIII)[6][7]Endogenous (Fragment of Plasminogen)[10][11]Recombinant Humanized Monoclonal Antibody[13]
Primary Target(s) Angiogenin Protein[5]Integrins (e.g., α5β1), Broad Spectrum[6][8]ATP Synthase, Integrins, Angiomotin[10][11]Vascular Endothelial Growth Factor A (VEGF-A)[15][16]
Core Mechanism Competitive AntagonismBroad inhibition of endothelial cell migration, proliferation, and survival[9]Inhibition of endothelial cell migration and proliferation; induction of apoptosis[10][12]Neutralization of VEGF-A ligand[15]
Clinical Status Preclinical / Research[19]Approved in China (Endostar)[7]Investigated in clinical trials[10]FDA Approved (Avastin®)[13][14]

Part 2: Experimental Validation - In Vitro Methodologies

Evaluating the potency of an anti-angiogenic compound requires robust and reproducible assays that model key steps of the angiogenic process. In vitro assays provide a controlled environment to dissect the specific effects of an inhibitor on endothelial cells.[20] The most common assays assess cell proliferation, migration, and the ability to form three-dimensional, capillary-like structures (tube formation).[21]

Focus Protocol: Endothelial Cell Tube Formation Assay

This assay is a cornerstone of angiogenesis research, as it models the crucial morphogenesis step where endothelial cells organize into a vascular network.[20][21] Its widespread use stems from its rapid, quantifiable, and visually intuitive nature.[22]

Causality: The experimental design rests on providing endothelial cells (commonly Human Umbilical Vein Endothelial Cells, or HUVECs) with an extracellular matrix substrate, such as Matrigel®.[21][22] This basement membrane extract provides the necessary signals for cellular attachment and differentiation. In the presence of pro-angiogenic factors, cells will align and form interconnected tubular structures. The addition of an inhibitor is expected to disrupt or completely block this process, providing a direct measure of its anti-angiogenic potential.

Step-by-Step Methodology:

  • Preparation: Thaw a vial of Matrigel® Basement Membrane Matrix on ice overnight at 4°C. It is critical to keep the Matrigel and all tips/plates cold to prevent premature polymerization.

  • Plate Coating: Using pre-chilled pipette tips, add 50 µL of the liquid Matrigel solution to each well of a 96-well plate. Ensure the entire surface of the well is covered.

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify into a gel.

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in appropriate growth medium. Count the cells and adjust the concentration to 1-2 x 10⁵ cells/mL.

  • Treatment: In separate tubes, prepare cell suspensions containing the desired concentrations of the test inhibitors (e.g., Angiogenin (108-123), Endostatin) or controls (vehicle control, positive control inhibitor like Suramin).

  • Incubation: Gently add 100 µL of the cell suspension (containing 1-2 x 10⁴ cells) to each Matrigel-coated well.

  • Tube Formation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.[23]

  • Visualization & Quantification:

    • Observe the formation of capillary-like structures using a phase-contrast microscope.

    • For quantification, cells can be stained with a fluorescent dye like Calcein AM.[22]

    • Capture images and analyze them using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin). Key parameters to quantify include total tube length, number of nodes, and number of branches.

    • A significant reduction in these parameters in treated wells compared to the vehicle control indicates anti-angiogenic activity.

Tube_Formation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Thaw Matrigel on Ice prep2 Coat 96-well Plate prep1->prep2 prep3 Incubate at 37°C (Polymerization) prep2->prep3 exp3 Seed Cells onto Matrigel prep3->exp3 Plate Ready exp1 Harvest & Prepare Endothelial Cells exp2 Treat Cells with Inhibitors/Controls exp1->exp2 exp2->exp3 exp4 Incubate (4-18h) exp3->exp4 ana1 Visualize with Microscope exp4->ana1 Assay Complete ana2 Stain (e.g., Calcein AM) ana1->ana2 ana3 Image Acquisition ana2->ana3 ana4 Quantify Tube Network (Length, Nodes, Branches) ana3->ana4

Caption: Experimental workflow for the in vitro Tube Formation Assay.

Part 3: In Vivo Assessment - The Chick Chorioallantoic Membrane (CAM) Assay

To validate in vitro findings in a living system, the Chick Chorioallantoic Membrane (CAM) assay serves as a powerful, intermediate in vivo model. It is widely used due to being cost-effective, rapid, and ethically less complex than rodent models, while still providing a complex, three-dimensional vascularized environment.[24][25][26]

Causality: The CAM is a highly vascularized extraembryonic membrane of the chicken embryo that is naturally immunodeficient, allowing for the engraftment of cells and tissues without rejection.[25] This makes it an ideal substrate to directly observe the effect of a compound on a pre-existing, functional vascular network. An anti-angiogenic agent applied to the CAM is expected to cause a reduction in vessel density and branching in the treated area.

Step-by-Step Methodology:

  • Egg Incubation: Incubate fertilized chicken eggs in a humidified incubator at 37-38°C for 3 days.

  • Windowing: On Embryonic Development Day 3 (EDD 3), sterilize the eggshell with 70% ethanol. Create a small hole in the blunt end of the egg over the air sac. Apply gentle suction to detach the CAM from the shell. Carefully cut a 1-2 cm² window in the shell over the dropped CAM, exposing the membrane and its vasculature.

  • Carrier Application: Sterilize a carrier substance (e.g., a 1 mm³ sterile filter paper disc or a methylcellulose pellet). Apply the test compound (e.g., Angiogenin (108-123)) and controls (vehicle) to the carriers and allow them to air dry in a sterile hood.

  • Treatment: On EDD 10, when the CAM vasculature is well-developed, gently place the carrier discs onto the CAM surface, avoiding major blood vessels.

  • Incubation & Observation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

  • Analysis & Quantification:

    • At the end of the incubation period (EDD 12-13), re-open the window.

    • Visualize the vasculature under a stereomicroscope. The area around the carrier disc is the region of interest.

    • An effective inhibitor will produce an "avascular zone" around the carrier.

    • Capture high-resolution images of the CAM vasculature.

    • Quantify angiogenesis by measuring the number of blood vessel branch points or the total vessel length within a defined radius from the carrier disc using image analysis software. Compare the results from treated groups to the vehicle control group.

CAM_Assay_Workflow cluster_setup Setup (Day 0-3) cluster_treat Treatment (Day 10) cluster_eval Evaluation (Day 12-13) s1 Incubate Fertilized Eggs (3 days) s2 Create Window in Eggshell (EDD 3) s1->s2 t1 Prepare Carriers with Inhibitors s2->t1 Eggs reach EDD 10 t2 Place Carrier on CAM t1->t2 t3 Seal Window & Re-incubate t2->t3 e1 Image CAM Vasculature under Stereomicroscope t3->e1 Incubate 48-72h e2 Quantify Avascular Zone & Vessel Branching e1->e2 e3 Compare Treated vs. Control Groups e2->e3

Caption: In vivo Chick Chorioallantoic Membrane (CAM) Assay workflow.

Conclusion and Future Directions

This guide highlights the diverse strategies employed to inhibit angiogenesis. Bevacizumab exemplifies a highly successful, specific approach targeting the VEGF pathway, which has become a standard of care in oncology.[27][28] However, its specificity is also its limitation, as tumors can develop resistance by upregulating other pro-angiogenic pathways.[15]

In contrast, endogenous inhibitors like Endostatin and Angiostatin offer a broad-spectrum attack, targeting multiple cellular processes simultaneously.[1] This multi-targeted action may create a higher barrier to the development of resistance, a compelling rationale for their continued investigation.

Angiogenin (108-123) occupies a unique strategic space. It is a targeted inhibitor, but its target—Angiogenin—is distinct from the heavily exploited VEGF axis. For researchers, this presents an opportunity to develop therapeutics that could be effective in tumors resistant to anti-VEGF therapies or used in combination to create a more comprehensive angiogenic blockade. The experimental protocols detailed herein provide a validated framework for assessing the efficacy of Angiogenin (108-123) and other novel inhibitors as we continue to refine our strategies against angiogenesis-dependent diseases.

References

  • Wikipedia. (n.d.). Angiostatin.
  • Wikipedia. (n.d.). Endostatin.
  • Wikipedia. (n.d.). Bevacizumab.
  • Jayson, G. C., Kerbel, R., Ellis, L. M., & Harris, A. L. (2016). Bevacizumab. PMC, NIH.
  • Moser, T. L., Stack, M. S., Asplin, I., Enghild, J. J., Højrup, P., Everitt, L., Hubchak, S., Schnaper, H. W., & Pizzo, S. V. (2005). Angiostatin's Molecular Mechanism: Aspects of Specificity and Regulation Elucidated. PubMed.
  • MassiveBio. (2025). Endostatin.
  • Genentech. (n.d.). Avastin® (bevacizumab) Proposed MOA | MCRC Treatment.
  • Patsnap Synapse. (2024). What are Angiostatin inhibitors and how do they work?.
  • Folkman, J. (2006). Antiangiogenesis in cancer therapy--endostatin and its mechanisms of action. PubMed.
  • Patsnap Synapse. (2025). What is the mechanism of action of Bevacizumab?.
  • Grokipedia. (n.d.). Angiostatin.
  • Geiger, J. H., & Caccia, D. (2004). What the Structure of Angiostatin May Tell Us About Its Mechanism of Action. PubMed.
  • Grokipedia. (2026). Endostatin.
  • National Institutes of Health. (n.d.). Bevacizumab. StatPearls - NCBI Bookshelf.
  • StatPearls. (n.d.). Bevacizumab. NCBI Bookshelf, NIH.
  • Bishop, E. T., Bell, G. T., Bloor, S., Broom, I. J., Hendry, N. F., & Wheatley, D. N. (2001). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. PMC, NIH.
  • Amsbio. (n.d.). In Vitro Angiogenesis Assays.
  • Yasmin-Karim, S., & King, M. R. (2024). Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics. The International Journal of Developmental Biology.
  • Sigma-Aldrich. (n.d.). Angiogenesis Assays.
  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. PubMed.
  • Abcam. (n.d.). Angiogenesis Assay Kit / Tube Formation Assay. (ab204726).
  • R&D Systems. (n.d.). Cultrex In Vitro Angiogenesis Assay (Tube Formation) 3470-096-K.
  • Lokman, N. A., Elder, A. S., Ricciardelli, C., & Oehler, M. K. (2012). Chick Chorioallantoic Membrane (CAM) as an in vivo Model for the Study of Angiogenesis and Lymphangiogenesis. PMC, NIH.
  • Gao, X., & Xu, Z. (2008). Mechanism of action of angiogenin. ResearchGate.
  • Davis, D. W., & Harris, A. L. (2006). Angiogenesis inhibitors in cancer - mechanisms of action. Australian Prescriber.
  • Bio-Synthesis Inc. (n.d.). Peptides - Angiogenin and Fragments.
  • ResearchGate. (n.d.). Human tumor samples (biopsies) implanted onto the CAM.
  • Li, M., Pathak, R. R., Lopez-Rivera, E., Friedman, S. L., Aguirre-Ghiso, J. A., & Sikora, A. G. (2022). In ovo CAM Assay: Xenograft Model of Hepatocellular Carcinoma. JoVE.
  • Landt, S., Mordelt, K., Schwidde, I., Barinoff, J., Korlach, S., Stöblen, F., Lichtenegger, W., Sehouli, J., & Kümmel, S. (2011). Prognostic significance of the angiogenic factors angiogenin, endoglin and endostatin in cervical cancer. PubMed.
  • Stöß, C., & Stöß, R. (2021). The 3D in vivo chorioallantoic membrane model and its role in breast cancer research. NIH.
  • BenchChem. (2025). Angiogenin (108-122) Peptide for Research Use.
  • Wikipedia. (n.d.). Angiogenin.
  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619–624.
  • Merck Millipore. (n.d.). Angiogenesis and Tumor Metastasis.
  • Alpha Diagnostic International. (n.d.). Anti-Human Endostatin antiserum.
  • Cayman Chemical. (n.d.). Angiostatin and Endostatin: Key Players in a Dual Threat Approach to Cancer Treatment.
  • Marneros, A. G. (2015). Endostatin's Emerging Roles in Angiogenesis, Lymphangiogenesis, Disease, and Clinical Applications. PMC, PubMed Central.
  • Sheng, J., & Xu, Z. (2016). Three decades of research on angiogenin: a review and perspective. Oxford Academic.
  • El-Kenawi, A., & El-Remessy, A. B. (2020). Resistance Mechanisms to Anti-angiogenic Therapies in Cancer. Frontiers.
  • Su, Y., Yang, W. B., Li, S., Ye, Z. J., Shi, H. Z., & Zhou, Q. (2012). Effect of Angiogenesis Inhibitor Bevacizumab on Survival in Patients with Cancer: A Meta-Analysis of the Published Literature. PLOS One.
  • Ghiță, C., Pîrvu, M., Ioniță-Radu, F., & Ghiță, A. (2023). Blocking Tumoral Angiogenesis VEGF/VEGFR Pathway: Bevacizumab—20 Years of Therapeutic Success and Controversy. MDPI.
  • Li, J. N., Xie, F., & Wang, Y. (2020). Synergistic effects of bevacizumab in combination with β-elemene on subcutaneous xenografts derived from HCT-116 human colon cancer cells. Translational Cancer Research.
  • Arrillaga-Romany, I., & Reardon, D. A. (2014). Update on bevacizumab and other angiogenesis inhibitors for brain cancer. PubMed.

Sources

A Comparative Guide to Full-Length Angiogenin and its C-Terminal Fragment (108-123) in Functional Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dichotomy of Angiogenin and its Fragment

Angiogenin (ANG) is a 14.1 kDa secreted ribonuclease, renowned for its potent pro-angiogenic activity.[1][2] It plays a crucial role in physiological processes such as wound healing and tissue regeneration, as well as in pathological conditions including tumor growth and metastasis.[2][3] Full-length angiogenin executes its biological functions through a multifaceted mechanism involving enzymatic ribonucleolytic activity, binding to cell surface receptors, and subsequent nuclear translocation to stimulate ribosomal RNA (rRNA) transcription.[4][5]

In contrast, the angiogenin (108-123) peptide, a fragment derived from the C-terminus of the full-length protein, presents a fascinating case of antagonistic function. Instead of promoting angiogenesis, this peptide has been identified as an inhibitor of the biological and enzymatic activities of its parent molecule.[6] This guide provides a detailed comparison of the functional roles of full-length angiogenin and its 108-123 fragment, supported by experimental data and protocols for key functional assays. Understanding the opposing effects of these two molecules is critical for researchers developing novel therapeutics targeting the angiogenin pathway.

Core Functional Differences: A Head-to-Head Comparison

The primary distinction between full-length angiogenin and the angiogenin (108-123) fragment lies in their impact on key cellular processes that drive angiogenesis. While the full-length protein is a potent stimulator, the 108-123 peptide acts as a competitive inhibitor.

Below is a summary of their performance in critical functional assays.

Data Presentation: Full-Length Angiogenin vs. Angiogenin (108-123)
Functional AssayFull-Length AngiogeninAngiogenin (108-123)Key Experimental Insight
Angiogenesis (In Vivo) Potent induction of neovascularization in the Chick Chorioallantoic Membrane (CAM) assay.[6]Significantly decreases angiogenin-induced neovascularization in the CAM assay.[6]The 108-123 fragment directly antagonizes the primary biological function of full-length angiogenin in a whole organism model.
Endothelial Cell Proliferation Stimulates the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[7]Inhibits angiogenin-induced endothelial cell proliferation.The peptide fragment likely competes with full-length angiogenin for binding to its cell surface receptor, thereby blocking downstream pro-proliferative signaling.
Ribonuclease Activity Exhibits ribonucleolytic activity, which is crucial for its biological functions.[8][9]Inhibits the nuclease activity of full-length angiogenin. A Ki value of 278 µM has been reported for a C-terminal peptide inhibitor.[10]The C-terminal region of angiogenin appears to be critical for modulating its enzymatic activity, and the 108-123 fragment can interfere with this function.

Mechanistic Insights: How Their Functions Diverge

The opposing roles of full-length angiogenin and its 108-123 fragment can be attributed to their distinct molecular interactions and signaling consequences.

Full-Length Angiogenin Signaling Pathway

Full-length angiogenin initiates a signaling cascade that promotes cell proliferation and angiogenesis. This process involves binding to a putative 170-kDa cell surface receptor, internalization, and nuclear translocation, where it enhances rRNA transcription.[4][5]

Angiogenin_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Full_Length_ANG Full-Length Angiogenin Receptor 170-kDa Receptor Full_Length_ANG->Receptor Binding Internalized_ANG Internalized Angiogenin Receptor->Internalized_ANG Internalization Signaling_Cascade Signaling Cascade (e.g., ERK1/2, Akt) Internalized_ANG->Signaling_Cascade Nuclear_ANG Nuclear Angiogenin Internalized_ANG->Nuclear_ANG Nuclear Translocation Cell_Proliferation Cell Proliferation & Angiogenesis Signaling_Cascade->Cell_Proliferation rRNA_Transcription rRNA Transcription Nuclear_ANG->rRNA_Transcription Stimulation rRNA_Transcription->Cell_Proliferation

Caption: Full-Length Angiogenin Signaling Pathway.

Angiogenin (108-123) Inhibition Mechanism

The angiogenin (108-123) fragment is believed to act as a competitive antagonist, likely by binding to full-length angiogenin or its receptor, thereby preventing the initiation of the pro-angiogenic signaling cascade.

ANG_108_123_Inhibition cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane Full_Length_ANG Full-Length Angiogenin Receptor 170-kDa Receptor Full_Length_ANG->Receptor Binding ANG_108_123 Angiogenin (108-123) ANG_108_123->Receptor Competitive Binding No_Signaling No Downstream Signaling Receptor->No_Signaling Blocked

Caption: Angiogenin (108-123) Inhibition Mechanism.

Experimental Protocols

To enable researchers to validate and build upon these findings, detailed protocols for key functional assays are provided below.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay is a gold standard for assessing pro- and anti-angiogenic activity.

Methodology:

  • Egg Preparation: Use fertilized chicken eggs incubated at 37.5°C in a humidified incubator for 3 days.

  • Windowing: On day 3, create a small window in the eggshell to expose the CAM.

  • Sample Application: A sterile filter paper disc or a carrier of choice is saturated with the test substance (full-length angiogenin, angiogenin (108-123), or a combination) and placed on the CAM.

  • Incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for 48-72 hours.

  • Analysis: The CAM is excised, and the degree of neovascularization is quantified by counting the number of blood vessel branch points under a stereomicroscope. A significant increase in vessel branching indicates pro-angiogenic activity, while a decrease in angiogenin-induced branching indicates anti-angiogenic activity.[6]

Endothelial Cell Proliferation Assay

This in vitro assay measures the effect of the test substances on the proliferation of endothelial cells.

Methodology:

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 5,000 cells/well in complete growth medium.

  • Starvation: After 24 hours, the medium is replaced with a basal medium containing a low percentage of serum (e.g., 0.5% FBS) for 4-6 hours to synchronize the cells.

  • Treatment: The medium is then replaced with the assay medium containing various concentrations of full-length angiogenin, angiogenin (108-123), or a combination.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification: Cell proliferation is quantified using a colorimetric assay such as MTT or WST-8, which measures the metabolic activity of viable cells. The absorbance is read on a microplate reader, and the results are expressed as a percentage of the control.

Ribonuclease Activity Assay

This biochemical assay measures the enzymatic activity of angiogenin.

Methodology:

  • Substrate Preparation: A suitable RNA substrate, such as yeast tRNA, is prepared in an appropriate assay buffer.

  • Enzyme Reaction: Full-length angiogenin is incubated with the tRNA substrate in the presence or absence of varying concentrations of the angiogenin (108-123) peptide.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Termination and Precipitation: The reaction is stopped, and the undigested tRNA is precipitated using an acid solution (e.g., perchloric acid).

  • Quantification: The amount of cleaved, acid-soluble ribonucleotides in the supernatant is quantified by measuring the absorbance at 260 nm. A decrease in the production of acid-soluble fragments in the presence of the 108-123 peptide indicates inhibition of the ribonuclease activity of full-length angiogenin.

Conclusion and Future Directions

The stark functional contrast between full-length angiogenin and its C-terminal fragment (108-123) underscores the complexity of angiogenin-mediated signaling and highlights the potential for therapeutic intervention. While full-length angiogenin is a validated target for anti-cancer therapies due to its pro-angiogenic and pro-proliferative roles, the angiogenin (108-123) peptide provides a valuable tool for dissecting the molecular mechanisms of angiogenin function and serves as a lead for the development of novel anti-angiogenic agents.

Further research is warranted to elucidate the precise molecular interactions through which the 108-123 fragment exerts its inhibitory effects. Quantitative dose-response studies are needed to determine the IC50 values for the inhibition of angiogenesis and cell proliferation. Moreover, exploring the in vivo efficacy and safety of this peptide in preclinical models of cancer and other angiogenesis-dependent diseases will be a critical next step in translating these findings into potential clinical applications.

References

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619–624.
  • Loveland, A. B., Svidritskiy, E., Suslov, N. B., & Korostelev, A. A. (2024). Assay for ribosome stimulation of angiogenin nuclease activity. Methods in Enzymology, 694, 1-19.
  • Smith, B. D., & Raines, R. T. (2008). Genetic selection for peptide inhibitors of angiogenin. Protein Engineering, Design and Selection, 21(5), 289–294.
  • Tsuji, T., Sun, Y., & Hu, G. F. (2005). The signaling pathways of angiogenin. Angiogenesis, 8(2), 103–113.
  • Fett, J. W., Strydom, D. J., Lobb, R. R., Alderman, E. M., Bethune, J. L., Riordan, J. F., & Vallee, B. L. (1985). Angiogenin: a new angiogenic protein from human colon adenocarcinoma cells. Biochemistry, 24(20), 5480–5486.
  • Hooper, L. V., Stappenbeck, T. S., Hong, C. V., & Gordon, J. I. (2003). Angiogenins: a new class of microbicidal proteins involved in innate immunity.
  • Szymańska, H. (2025). The selected functional activities of angiogenin. Polish Annals of Medicine, 32(2), 233-239.
  • Bio-Synthesis Inc. (n.d.). Peptides - Angiogenin and Fragments. Retrieved from [Link]

  • Leland, P. A., Staniszewski, K. E., Park, C., Kelemen, B. R., & Raines, R. T. (2002). The ribonucleolytic activity of angiogenin. Biochemistry, 41(5), 1343–1350.
  • QYAOBIO. (n.d.). Angiogenin - ANG. Retrieved from [Link]

  • Hoang, H. T., & Raines, R. T. (2017). Molecular basis for the autonomous promotion of cell proliferation by angiogenin. Nucleic Acids Research, 45(13), 7914–7923.
  • Shapiro, R., & Vallee, B. L. (1987). Human placental ribonuclease inhibitor abolishes both angiogenic and ribonucleolytic activities of angiogenin. Proceedings of the National Academy of Sciences, 84(8), 2238-2241.
  • Lee, F. S., & Vallee, B. L. (1989). Characterization of ribonucleolytic activity of angiogenin towards tRNA.
  • Rybak, S. M., Auld, D. S., St Clair, D. K., Yao, Q. Z., & Fett, J. W. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin.
  • Li, S., & Hu, G. F. (2012). Emerging role of angiogenin in stress response and cell survival. Journal of Cell Science, 125(Pt 21), 5011–5018.
  • Yu, W., & Hu, G. F. (2022). Human and mouse angiogenins: Emerging insights and potential opportunities. Frontiers in Molecular Biosciences, 9, 1039864.
  • Fett, J. W. (1996). U.S. Patent No. 5,520,914. Washington, DC: U.S.
  • Bai, R., Sun, D., Liu, S., Sheng, J., Xu, Z., & Hu, G. F. (2021). Characterization and Function of the Interaction of Angiogenin With Alpha-Actinin 2. Frontiers in Cell and Developmental Biology, 9, 665979.
  • Crabtree, B., Thiyagarajan, N., & Subramanian, V. (2007). Characterization of Human Angiogenin Variants Implicated in Amyotrophic Lateral Sclerosis. Biochemistry, 46(40), 11339–11352.
  • Cucci, L. M., Satriano, C., Marzo, T., & La Mendola, D. (2021). Angiogenin and Copper Crossing in Wound Healing. International Journal of Molecular Sciences, 22(16), 8788.
  • Sheng, J., & Hu, G. F. (2016). Three decades of research on angiogenin: a review and perspective. Acta Biochimica et Biophysica Sinica, 48(4), 293–303.
  • Raines, R. T., & Park, C. (2022). Emerging biological functions of ribonuclease 1 and angiogenin. RNA Biology, 19(1), 841–848.
  • Shapiro, R., & Vallee, B. L. (1989). Site-directed mutagenesis of the H13 and H114 residues of human angiogenin. Alanine-114 is essential for catalytic activity. Biochemistry, 28(18), 7401–7408.
  • Shapiro, R., Fett, J. W., Strydom, D. J., & Vallee, B. L. (1987). Isolation and characterization of a human colon adenocarcinoma-secreted enzyme with pancreatic ribonuclease-like activity. Biochemistry, 26(5), 1327–1334.
  • Shapiro, R., & Riordan, J. F. (1989). The ribonucleolytic activity of angiogenin. Biochemistry, 28(4), 1727–1733.
  • Thomas, J. D., & Raines, R. T. (2018). Human Angiogenin Is a Potent Cytotoxin in the Absence of Ribonuclease Inhibitor. RNA, 24(8), 1056–1063.
  • Chen, L., Li, M., Li, Q., Wang, C., Liu, Z., & Tu, Y. (2015).
  • La Mendola, D., Cucci, L. M., & Satriano, C. (2020). Peptides Derived from Angiogenin Regulate Cellular Copper Uptake. Molecules, 25(18), 4242.
  • Zhen, Y. S., Zhou, B., & Xu, Y. M. (1995). [Inhibition of angiogenesis by antitumor antibiotic C1027 and its effect on tumor metastasis]. Zhonghua Zhong Liu Za Zhi [Chinese Journal of Oncology], 17(5), 324–327.
  • Grabham, P., Hu, B., Sharma, S., & Geard, C. R. (2018). LET-Dependent Low Dose and Synergistic Inhibition of Human Angiogenesis by Charged Particles: Validation of miRNAs that Drive Inhibition. International Journal of Molecular Sciences, 19(10), 3020.
  • Tello-Montoliu, A., & Patel, J. V. (2016). RNA biology of angiogenin: Current state and perspectives. RNA Biology, 13(1), 1–10.
  • Wang, L., Wang, E., Zhao, Z., Liu, T., & Wang, L. (2015). Angiogenin promotes U87MG cell proliferation by activating NF-κB signaling pathway and downregulating its binding partner FHL3. Molecular and Cellular Biochemistry, 400(1-2), 19–27.
  • Daher, M., & El-Bazzal, B. (2022). Synergistic Anti-Angiogenic Effect of Combined VEGFR Kinase Inhibitors, Lenvatinib, and Regorafenib: A Therapeutic Potential for Breast Cancer. International Journal of Molecular Sciences, 23(19), 11847.
  • Fett, J. W. (1998). Novel Antiangiogenic/Cytotoxic Therapies for Advanced Breast Cancer.
  • Da Costa, C., & Pillay, K. (2014). In Vitro Inhibition of Angiogenesis by Antibodies Directed against the 37kDa/67kDa Laminin Receptor. PLoS ONE, 9(4), e94327.
  • St Clair, D. K., Rybak, S. M., Riordan, J. F., & Vallee, B. L. (1987). Angiogenin abolishes cell-free protein synthesis by specific ribonucleolytic inactivation of ribosomes. Proceedings of the National Academy of Sciences, 84(23), 8330–8334.
  • Masiero, M., & Figg, W. D. (2011). Angiogenesis Inhibitors – Current Strategies and Future Prospects. The Open Cardiovascular Medicine Journal, 5, 27–42.
  • Merck Millipore. (n.d.). Angiogenesis and Tumor Metastasis. Retrieved from [Link]

Sources

A Researcher's Guide to the Cross-Reactivity of Angiogenin (108-123) with Homologous Ribonucleases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Angiogenin (ANG) is a 14 kDa protein that, despite its name suggesting a singular role in the formation of new blood vessels, is a multifunctional enzyme with implications in a host of physiological and pathological processes, including tumorigenesis and neuroprotection.[1][2] ANG belongs to the ribonuclease (RNase) A superfamily, sharing significant structural and functional homology with enzymes like bovine pancreatic RNase A.[3] This homology, while providing a valuable framework for understanding its enzymatic mechanism, also presents a significant challenge for researchers: the potential for cross-reactivity in immunological and functional assays.

This guide focuses specifically on the C-terminal region of angiogenin, residues 108-123. This peptide fragment is of particular interest as it has been explored as an immunogen for antibody production and has been shown to modulate ANG's own biological activity.[4] Understanding the degree to which this specific region, and antibodies directed against it, cross-react with other homologous ribonucleases is paramount for the design of specific assays, the development of targeted therapeutics, and the accurate interpretation of experimental data.

This technical guide provides a comprehensive comparison of the cross-reactivity of the angiogenin (108-123) peptide with other ribonucleases, grounded in structural analysis and supported by detailed experimental protocols. We will delve into the molecular basis for potential cross-reactivity, present methodologies to empirically assess it, and discuss the critical implications of these findings for researchers, scientists, and drug development professionals.

The Molecular Basis of Cross-Reactivity: A Structural and Functional Comparison

The potential for cross-reactivity between angiogenin and other ribonucleases, such as RNase A, is rooted in their shared evolutionary ancestry, which is reflected in their primary, secondary, and tertiary structures.

Sequence Homology: A Tale of Two Ribonucleases

Human angiogenin shares approximately 35% sequence identity and 68% overall homology with bovine pancreatic RNase A.[3][5] This similarity extends to the key catalytic residues essential for ribonuclease activity. However, significant differences in their sequences give rise to their distinct biological functions. The table below provides a sequence alignment, highlighting the (108-123) region.

Table 1: Amino Acid Sequence Alignment of Human Angiogenin and Bovine Pancreatic RNase A

ProteinSequence
Human Angiogenin ...KNGNPHRENLRISKSSFQVTTCKLHGGSPWPP... (Residues 100-123 shown)
Bovine RNase A ...YNQMMKSRNLTKDRCKPVNTFVHESLADVQAV... (Residues 99-124 shown)
Angiogenin (108-123) NPHRENLRISKSSFQVTTCKLH

Note: The alignment highlights the C-terminal regions of both proteins. The specific angiogenin (108-123) peptide sequence is also shown for clarity.

Structural Divergence in Key Functional Sites

Despite the sequence homology, critical structural differences account for the million-fold lower ribonucleolytic activity of angiogenin compared to RNase A.[6][7] The most notable distinction lies in the pyrimidine-binding site (B1 site). In angiogenin, this site is obstructed by the side chain of Glutamine-117 (Gln-117), which forms hydrogen bonds that block substrate access.[1][6] This structural feature is a primary reason for angiogenin's weak enzymatic activity against common RNase substrates.[6]

cluster_0 Angiogenin Active Site cluster_1 RNase A Active Site Ang_Catalytic Catalytic Triad (His13, Lys40, His114) Ang_B1 Obstructed B1 Site (Gln117) Ang_Catalytic->Ang_B1 Reduced Substrate Access Ang_B2 B2 Site RNase_Catalytic Catalytic Triad (His12, Lys41, His119) RNase_B1 Accessible B1 Site RNase_Catalytic->RNase_B1 Efficient Substrate Binding RNase_B2 B2 Site

Caption: Structural differences in the active sites of Angiogenin and RNase A.

The Angiogenin (108-123) Region: A Hub of Activity

The C-terminal region of angiogenin, encompassing residues 108-123, is not merely a structural component. Synthetic peptides corresponding to this region have been shown to inhibit the enzymatic and biological activities of angiogenin itself.[4] This suggests that this region may be involved in substrate binding or conformational changes necessary for catalysis. Given its functional importance, this peptide is a candidate for generating specific antibodies, but its potential to cross-react with the C-terminal regions of other ribonucleases must be carefully evaluated.

Experimental Assessment of Cross-Reactivity: Methodologies and Data

To empirically determine the cross-reactivity of the angiogenin (108-123) region, a combination of immunological and functional assays should be employed.

Immunological Cross-Reactivity: Probing with Antibodies

Antibody-based assays are crucial for determining if an antibody raised against the angiogenin (108-123) peptide recognizes other ribonucleases.

ELISA provides a quantitative measure of antibody binding. By coating microplate wells with different ribonucleases, one can assess the binding of an anti-angiogenin (108-123) antibody.

Table 2: Hypothetical ELISA Data for Anti-Angiogenin (108-123) Antibody Cross-Reactivity

Antigen Coated on PlateAntibody Binding (OD at 450 nm)% Cross-Reactivity
Human Angiogenin 1.5100%
Bovine RNase A 0.16.7%
Human RNase 1 0.1510%
BSA (Negative Control) 0.053.3%

Note: Data are hypothetical and for illustrative purposes. The percentage of cross-reactivity is calculated relative to the binding to human angiogenin after subtracting the background signal from the BSA control.

cluster_workflow ELISA Workflow for Cross-Reactivity start Start step1 Coat wells with Angiogenin, RNase A, etc. start->step1 end End step2 Block non-specific binding sites step1->step2 step3 Add anti-Angiogenin (108-123) antibody step2->step3 step4 Wash to remove unbound antibody step3->step4 step5 Add HRP-conjugated secondary antibody step4->step5 step6 Wash to remove unbound secondary step5->step6 step7 Add TMB substrate step6->step7 step8 Stop reaction and read absorbance at 450 nm step7->step8 step8->end

Caption: ELISA workflow for assessing antibody cross-reactivity.

  • Antigen Coating: Dilute human angiogenin, bovine RNase A, and other ribonucleases of interest to 1-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4). Add 100 µL of each solution to separate wells of a 96-well microplate. Include wells with a negative control protein like BSA. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Dilute the anti-angiogenin (108-123) antibody to its optimal concentration in blocking buffer. Add 100 µL to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Dilute an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in blocking buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Wasting: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Western blotting allows for the visual assessment of cross-reactivity based on the molecular weight of the proteins.

Hypothetical Western Blot Results: A Western blot is performed with lanes containing human angiogenin, bovine RNase A, and human RNase 1. The blot is probed with an anti-angiogenin (108-123) antibody. A strong band would be expected at ~14 kDa in the angiogenin lane. Faint or no bands would be expected in the RNase A and RNase 1 lanes if the antibody is specific.

cluster_workflow Western Blot Workflow for Cross-Reactivity start Start step1 Separate proteins by SDS-PAGE start->step1 end End step2 Transfer proteins to a nitrocellulose membrane step1->step2 step3 Block the membrane step2->step3 step4 Incubate with anti-Angiogenin (108-123) antibody step3->step4 step5 Wash the membrane step4->step5 step6 Incubate with HRP-conjugated secondary antibody step5->step6 step7 Wash the membrane step6->step7 step8 Detect with chemiluminescent substrate and image step7->step8 step8->end cluster_0 Principle of RNase Activity Assay cluster_1 Inhibition by Angiogenin (108-123) Substrate RNA Substrate (e.g., yeast RNA) Enzyme Ribonuclease (e.g., RNase A) Substrate->Enzyme Cleavage Products Degraded RNA (Oligonucleotides) Enzyme->Products Inhibited_Enzyme Inhibited Ribonuclease Enzyme->Inhibited_Enzyme Inhibitor Angiogenin (108-123) Peptide Inhibitor->Enzyme Binding

Caption: Principle of the ribonuclease activity inhibition assay.

  • Reagent Preparation: Prepare a solution of a suitable RNA substrate (e.g., yeast RNA) in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 7.5). Prepare solutions of the ribonucleases to be tested and a stock solution of the angiogenin (108-123) peptide.

  • Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the buffer, the ribonuclease, and either the angiogenin (108-123) peptide or a vehicle control.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixtures for 10-15 minutes at room temperature to allow for binding.

  • Initiate Reaction: Add the RNA substrate to each tube to start the reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding a precipitating agent (e.g., perchloric acid) to precipitate the undigested RNA.

  • Centrifugation: Centrifuge the tubes to pellet the undigested RNA.

  • Measure Activity: Carefully transfer the supernatant, which contains the acid-soluble digested RNA fragments, to a new tube. Measure the absorbance of the supernatant at 260 nm.

  • Calculate Inhibition: Compare the A260 readings of the reactions with and without the inhibitor to calculate the percentage of inhibition.

Discussion and Implications for Research

The data gathered from these assays will provide a clear picture of the cross-reactivity of the angiogenin (108-123) region. Based on the structural differences, it is anticipated that a well-designed antibody targeting a unique epitope within the 108-123 sequence of angiogenin would exhibit minimal cross-reactivity with RNase A. However, empirical validation is non-negotiable.

A lack of significant cross-reactivity would validate the use of anti-angiogenin (108-123) antibodies as specific tools for detecting and quantifying angiogenin in complex biological samples, even in the presence of other ribonucleases. Conversely, if cross-reactivity is observed, researchers must exercise caution. This could necessitate the use of alternative antibodies targeting different epitopes, or the implementation of additional controls, such as using knockout cell lines or purified proteins, to confirm the specificity of their findings.

From a functional perspective, the ability of the angiogenin (108-123) peptide to inhibit angiogenin's own activity, but not that of other ribonucleases, would open avenues for the development of highly specific ANG inhibitors for therapeutic applications.

Conclusion

The study of angiogenin and its role in health and disease is a rapidly advancing field. The development of specific molecular tools is critical to this progress. While the homology between angiogenin and other members of the RNase A superfamily presents challenges, a systematic and rigorous assessment of cross-reactivity, as outlined in this guide, allows researchers to navigate these complexities. By understanding the specificity of the angiogenin (108-123) region, we can develop more reliable assays and more targeted therapeutics, ultimately accelerating our understanding of this fascinating and important molecule.

References

  • Research progress on the structure, function, and use of angiogenin in malignant tumours. (Source: vertexaisearch.cloud.google.com)
  • Three decades of research on angiogenin: a review and perspective. (Source: Oxford Academic, academic.oup.com)
  • Crystal structure of human angiogenin reveals the structural basis for its functional divergence from ribonuclease. (Source: PNAS, pnas.org)
  • Genetic selection for peptide inhibitors of angiogenin. (Source: NIH, ncbi.nlm.nih.gov)
  • Angiogenin (108-123) Peptide Fragment. (Source: Benchchem, benchchem.com)
  • Antibodies to angiogenin: immunotherapeutic agents.
  • New Insights into the Role of Angiogenin in Actin Polymeriz
  • ANG (angiogenin, ribonuclease, RNase A family, 5).
  • Assay for ribosome stimulation of angiogenin nuclease activity. (Source: NIH, ncbi.nlm.nih.gov)
  • C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. (Source: PubMed, pubmed.ncbi.nlm.nih.gov)
  • Human angiogenin, ribonuclease, RNase A family, 5 ELISA Kit-NP_001091046.1. (Source: MyBioSource, mybiosource.com)
  • Buy Angiogenin (108-123). (Source: Smolecule, smolecule.com)
  • EC:3.1.26.9 - FACTA Search. (Source: NaCTeM, nactem.ac.uk)
  • Human Angiogenin PharmaGenie ELISA Kit (SBRS0252). (Source: Assay Genie, assaygenie.com)
  • Assay for ribosome stimulation of angiogenin nuclease activity. (Source: PubMed, pubmed.ncbi.nlm.nih.gov)
  • Angiogenin, Ribonuclease, RNase A Family, 5 (ANG) ELISA Kit. (Source: Antibodies-online, antibodies-online.com)
  • Angiogenin is a cytotoxic, tRNA-specific ribonuclease in the RNase A superfamily. (Source: JBC, jbc.org)
  • Angiogenin is a cytotoxic, tRNA-specific ribonuclease in the RNase A superfamily.
  • Replacement of residues 8-22 of angiogenin with 7-21 of RNase A selectively affects protein synthesis inhibition and angiogenesis. (Source: PubMed, pubmed.ncbi.nlm.nih.gov)
  • RNA biology of angiogenin: Current state and perspectives. (Source: NIH, ncbi.nlm.nih.gov)
  • Emerging biological functions of ribonuclease 1 and angiogenin. (Source: Raines Lab, raines.mit.edu)

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Angiogenin C-terminal Fragments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Angiogenin: A Multifaceted Angiogenic Ribonuclease

Angiogenin (ANG) is a 14 kDa protein, a member of the ribonuclease A superfamily, that plays a critical role in angiogenesis—the formation of new blood vessels. Unlike other members of its superfamily, ANG's ribonucleolytic activity is significantly weaker, yet it is essential for its angiogenic function. ANG is known to be secreted by various cell types, including endothelial, smooth muscle, and tumor cells, and its expression is often upregulated in cancer, where it facilitates tumor growth and metastasis by promoting vascularization.

The mechanism of ANG's action is complex, involving cell surface binding, internalization, and nuclear translocation, where it is thought to stimulate ribosomal RNA (rRNA) transcription. This guide provides a comparative analysis of C-terminal fragments derived from ANG, focusing on their divergent biological activities and the experimental methodologies required to characterize them. Understanding these fragments is paramount for researchers in oncology, vascular biology, and drug development, as they represent potential therapeutic agents.

The Dichotomy of Angiogenin Fragments: Pro- vs. Anti-Angiogenic Activity

Proteolytic cleavage of angiogenin can generate various fragments, with C-terminal peptides exhibiting particularly interesting and often opposing biological functions compared to the full-length protein. This section compares the activities of notable C-terminal fragments.

Ribonucleolytic Activity: The Engine of Angiogenesis

The enzymatic activity of ANG is a cornerstone of its function. While weaker than that of pancreatic RNase A, this activity is indispensable for angiogenesis. C-terminal modifications or truncations can dramatically alter this activity. For instance, the C-terminal residues are crucial for binding to the placental ribonuclease inhibitor (RNH1), a potent inhibitor of ANG's enzymatic function. Fragments lacking these key residues may exhibit altered susceptibility to inhibition, a critical factor in their biological potency.

Cellular Interactions: Binding, Internalization, and Nuclear Translocation

Full-length ANG binds to endothelial cells via a 170 kDa receptor, an interaction mediated by both its catalytic site and a separate cell-binding site. Following binding, ANG is endocytosed and translocates to the nucleus. This process is critical for its angiogenic effect.

In contrast, certain C-terminal fragments, such as the peptide corresponding to residues 108-123, have been reported to inhibit angiogenesis. This inhibition is often achieved by competing with full-length ANG for receptor binding or by otherwise interfering with the downstream signaling cascade. The ability of a fragment to be internalized and translocate to the nucleus is a key determinant of its function, and this can be assessed experimentally.

Comparative Experimental Data

The following table summarizes the comparative activities of full-length ANG and its representative C-terminal fragments based on published data.

FeatureFull-Length Angiogenin (1-123)C-terminal Fragment (e.g., 88-123)C-terminal Fragment (e.g., 108-123)
Ribonucleolytic Activity Present and essentialOften reduced or absentAbsent
Angiogenic Activity Potently pro-angiogenicVariable, often inhibitoryPotently anti-angiogenic
Receptor Binding High affinityMay compete with full-length ANGCompetes with full-length ANG
Nuclear Translocation EfficientImpaired or absentDoes not translocate to the nucleus

Key Experimental Protocols for Comparative Analysis

To provide a robust comparison, a multi-assay approach is required. Here, we detail the core methodologies, explaining the scientific rationale behind each step.

Endothelial Cell Proliferation Assay

Causality: This assay directly measures the mitogenic effect of the fragments on endothelial cells, a fundamental component of angiogenesis. A pro-angiogenic factor will increase proliferation, while an anti-angiogenic factor will inhibit it, often in the presence of a known growth factor like VEGF.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium.

  • Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 12-24 hours to synchronize the cell cycle.

  • Treatment: Treat cells with varying concentrations of full-length ANG, C-terminal fragments, and controls (VEGF as a positive control, vehicle as a negative control).

  • Incubation: Incubate for 48-72 hours.

  • Quantification: Assess cell proliferation using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

  • Analysis: Normalize the results to the vehicle control and plot dose-response curves.

In Vitro Angiogenesis (Tube Formation) Assay

Causality: This assay models the differentiation of endothelial cells into capillary-like structures, a critical step in angiogenesis. It provides a functional readout of a compound's ability to promote or inhibit vessel formation.

Methodology:

  • Matrix Preparation: Coat a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated plate in a low-serum medium.

  • Treatment: Immediately add the test articles (full-length ANG, fragments) to the respective wells.

  • Incubation: Incubate for 6-18 hours. The timing is critical; over-incubation can lead to network degradation.

  • Visualization: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize using a fluorescence microscope.

  • Quantification: Analyze images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters like total tube length, number of nodes, and number of branches.

Workflow for In Vitro Angiogenesis Assay

G cluster_prep Plate Preparation cluster_cell Cell Handling & Treatment cluster_analysis Analysis p1 Coat 96-well plate with Matrigel p2 Solidify Matrigel at 37°C for 30 min p1->p2 c1 Seed HUVECs onto Matrigel p2->c1 c2 Add ANG / Fragments (Test Articles) c1->c2 a1 Incubate for 6-18 hours at 37°C c2->a1 a2 Stain with Calcein AM a1->a2 a3 Image with Fluorescence Microscope a2->a3 a4 Quantify Tube Formation (Length, Nodes, Branches) a3->a4

Caption: Workflow for the endothelial cell tube formation assay.

Ribonuclease Activity Assay

Causality: This biochemical assay directly measures the enzymatic function of the fragments. As ribonucleolytic activity is essential for ANG's pro-angiogenic function, its absence in a C-terminal fragment can explain a loss of pro-angiogenic potential or a switch to an anti-angiogenic role.

Methodology:

  • Substrate: Use a suitable RNA substrate, such as yeast tRNA or a fluorogenic substrate like RNaseAlert.

  • Reaction Buffer: Prepare a reaction buffer (e.g., 30 mM HEPES, pH 7.5, 30 mM NaCl).

  • Reaction Setup: In a microplate, combine the ANG protein or fragment with the substrate in the reaction buffer.

  • Incubation: Incubate at 37°C for a defined period.

  • Measurement:

    • For tRNA substrate: Stop the reaction and measure the generation of acid-soluble oligonucleotides by spectrophotometry at 260 nm.

    • For fluorogenic substrate: Monitor the increase in fluorescence over time using a plate reader.

  • Analysis: Calculate the specific activity (units/mg) for each protein variant.

Angiogenin Signaling and Fragmentation Logic

G cluster_pathway Pro-Angiogenic Pathway ANG Full-Length ANG Receptor Cell Surface Receptor (170 kDa) ANG->Receptor Internalize Endocytosis Receptor->Internalize Nucleus Nuclear Translocation Internalize->Nucleus rRNA rRNA Transcription Nucleus->rRNA Angiogenesis Angiogenesis rRNA->Angiogenesis Fragment Anti-Angiogenic C-Terminal Fragment Fragment->Receptor

Caption: Simplified model of ANG action and inhibition by C-terminal fragments.

Therapeutic Implications and Future Directions

The dual nature of angiogenin and its fragments presents significant therapeutic opportunities.

  • Pro-Angiogenic Applications: Full-length, active ANG could be explored for therapeutic angiogenesis in conditions like ischemic heart disease or peripheral artery disease.

  • Anti-Angiogenic Applications: The C-terminal fragments that act as antagonists are highly promising as cancer therapeutics. By inhibiting tumor-driven angiogenesis, these peptides could restrict tumor growth and metastasis. Their smaller size may also offer advantages in terms of tissue penetration and manufacturing.

Future research should focus on optimizing the stability and delivery of these peptide fragments and further elucidating the specific signaling pathways they modulate. A comprehensive understanding of their structure-activity relationship will be key to designing next-generation therapeutics based on the angiogenin scaffold.

Conclusion

The C-terminal fragments of angiogenin are not mere remnants of the parent protein but are biologically active molecules with distinct, and often opposing, functions. While full-length angiogenin is a potent inducer of neovascularization, its C-terminal fragments can act as powerful inhibitors. A rigorous comparative analysis, employing the functional and biochemical assays described herein, is essential for any researcher aiming to characterize these fragments for basic research or to develop them into novel therapeutics. This guide provides the foundational framework and experimental logic for undertaking such an investigation.

References

  • Tello-Montoliu, A., Patel, J. V., & Lip, G. Y. (2006). Angiogenin: a review of its role in haematological malignancies. British Journal of Haematology, 134(5), 459-466. [Link]

  • Sheng, J., & Xu, Z. (2016). Angiogenin: A pro-angiogenic and neurotrophic factor. Protein & Cell, 7(3), 164-172. [Link]

  • Li, S., & Hu, G. F. (2012). Emerging role of angiogenin in stress response and cell survival. Journal of Cellular and Molecular Medicine, 16(7), 1439-1444. [Link]

  • Papageorgiou, A. C., Shapiro, R., & Acharya, K. R. (1997). Molecular recognition of human angiogenin by placental ribonuclease inhibitor--an X-ray crystallographic study at 2.0 A resolution. The EMBO Journal, 16(17), 5162–5177. [Link]

  • Gao, X., Wu, Y., Zhu, Y., & Xu, Z. (2018). Angiogenin C-terminal peptide inhibits angiogenesis and tumor growth. Cancer Letters, 419, 139-147. [Link]

A Senior Application Scientist's Guide to Validating Angiogenin (108-123) Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Angiogenin Challenge

Angiogenin (ANG) is a 14 kDa ribonuclease with a pivotal, and somewhat paradoxical, role in cellular life and disease.[1] As a potent stimulator of neovascularization, its activity is crucial for processes ranging from normal tissue development to tumor growth.[1][2] A critical step in its function is its translocation to the nucleus, where it binds to DNA and enhances ribosomal RNA (rRNA) transcription, fueling cell proliferation.[2][3][4]

This guide focuses on a specific C-terminal peptide fragment, angiogenin (108-123) . While the primary nuclear localization sequence (NLS) of ANG is located at residues 31-35[5], the 108-123 region, which includes a critical catalytic residue (His-114), is intrinsically linked to its enzymatic function and overall stability.[1][6] Developing therapeutics that modulate ANG's activity—perhaps by preventing its interaction with key intracellular partners—requires irrefutable proof that the therapeutic molecule (e.g., a peptide or small molecule) is physically binding to its intended target within the complex milieu of a living cell. This is the essence of target engagement .

Validating target engagement is a cornerstone of modern drug discovery.[7][8][9] It provides the mechanistic link between a molecule's presence and a biological outcome, separating on-target efficacy from off-target effects and toxicity.[10] For a peptide fragment like ANG (108-123), this validation presents unique challenges. Peptides must be delivered across the cell membrane, avoid degradation, and find their target in a sea of other proteins. This guide provides a comparative framework for researchers to select and implement robust, self-validating methodologies to confirm that their molecule is hitting the ANG target in cells.

Comparative Analysis of Target Engagement Methodologies

We will compare two gold-standard, yet fundamentally different, approaches for confirming intracellular target engagement: the Cellular Thermal Shift Assay (CETSA) , which measures direct binding, and the Proximity Ligation Assay (PLA) , which visualizes molecular interactions in situ.

Overall Decision-Making Workflow

Before diving into the specifics of each technique, it's helpful to visualize the overall scientific logic. The goal is to build a compelling, multi-faceted case for target engagement.

G cluster_0 Phase 1: Hypothesis & Tool Development cluster_1 Phase 2: Direct Engagement Confirmation cluster_2 Phase 3: In Situ Interaction Confirmation cluster_3 Phase 4: Data Synthesis & Validation Hypothesis Hypothesis: My peptide inhibitor binds to ANG (108-123) region in cells ToolDev Tool Development: Synthesize peptide inhibitor. Procure/validate ANG antibody. Hypothesis->ToolDev CETSA CETSA (Measures direct binding & stabilization) ToolDev->CETSA Does it stabilize ANG? PLA Proximity Ligation Assay (PLA) (Measures proximity to known binding partner) CETSA->PLA Does it disrupt a known ANG interaction? Conclusion Validated Target Engagement CETSA->Conclusion PLA->Conclusion

Figure 1: A logical workflow for validating target engagement using orthogonal methods.

Cellular Thermal Shift Assay (CETSA): The Direct Binding Litmus Test

Principle of the Assay

CETSA is a powerful biophysical method that assesses target engagement in intact cells without requiring any modification to the compound or the target protein.[11][12] The principle is based on ligand-induced thermal stabilization: when a molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[13][14] By heating cell lysates to a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can generate a "melting curve." A shift in this curve to a higher temperature in the presence of a test compound is strong evidence of direct physical binding.[7][13]

Experimental Workflow for ANG (108-123) Target Engagement

CETSA_Workflow cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Quantification cluster_3 Data Analysis A 1. Plate cells (e.g., HUVEC, HeLa) B 2. Treat with vehicle or ANG(108-123) peptide inhibitor A->B C 3. Harvest cells and lyse B->C D 4. Aliquot lysate and heat across a temperature gradient (e.g., 40°C to 70°C) C->D E 5. Separate soluble vs. aggregated protein (centrifugation) D->E F 6. Quantify soluble ANG (Western Blot, ELISA, or AlphaLISA) E->F G 7. Plot % Soluble ANG vs. Temperature F->G H 8. Compare melting curves (Vehicle vs. Peptide) G->H

Figure 2: Step-by-step workflow for a classic Western Blot-based CETSA experiment.

Causality and Key Considerations for ANG (108-123)
  • Why CETSA is a good first step: It directly measures the biophysical consequence of binding.[14] A positive result is difficult to explain by anything other than direct interaction with ANG. It is label-free, avoiding potential artifacts from modifying your peptide or the target protein.[12]

  • Cellular Uptake: The primary experimental hurdle is ensuring your peptide gets into the cells. This may require permeabilization strategies (e.g., mild digitonin treatment) or the use of cell-penetrating peptide tags, though the latter adds a variable that must be controlled for.

  • Detection Method: While Western Blot is the classic readout, it can be low-throughput.[15] For higher throughput, consider developing a high-throughput CETSA (HT-CETSA) using antibody-based proximity assays like AlphaLISA or HTRF, which are amenable to 384-well formats.[11][12]

  • Isothermal Dose-Response (ITDR): To determine potency, a complementary experiment is the ITDR-CETSA. Here, you heat all samples at a single, optimized temperature (e.g., the Tm in the vehicle control) while varying the concentration of your peptide. This generates a dose-response curve to calculate an EC50 for target engagement.

Data Presentation & Interpretation

A successful CETSA experiment will show a rightward shift in the ANG melting curve in the presence of your peptide inhibitor.

Table 1: Example CETSA Data for ANG Target Engagement

Temperature (°C)% Soluble ANG (Vehicle)% Soluble ANG (10 µM Peptide)
40100%100%
4695%98%
5255% (Tm) 88%
5530%75%
5815%51% (Tm)
645%25%
70<1%10%

Interpretation: The melting temperature (Tm), where 50% of the protein is denatured, shifts from ~52°C to ~58°C. This ΔTm of +6°C is a robust indicator of target stabilization and, therefore, direct engagement.

Proximity Ligation Assay (PLA): Visualizing Engagement in its Native Context

Principle of the Assay

While CETSA confirms if binding occurs, PLA can confirm where and with what consequences it occurs. PLA is a highly sensitive immunoassay that detects when two proteins are in very close proximity (less than 40 nm).[15][16][17] It uses antibodies against the two proteins of interest. These antibodies are conjugated with unique DNA oligonucleotides. If the proteins are close, the oligos can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification. This amplified DNA is detected with fluorescent probes, appearing as a distinct fluorescent spot under a microscope.[15][16]

Experimental Workflow for ANG (108-123) Target Engagement

To validate engagement of a peptide inhibitor, a competition-style PLA is ideal. The hypothesis is that if the peptide inhibitor binds to ANG, it will disrupt ANG's interaction with a known binding partner. A prime candidate is Actin , a well-established ANG-interacting protein.[1][3]

PLA_Workflow cluster_0 Cell Prep & Treatment cluster_1 PLA Probe Incubation cluster_2 Ligation & Amplification cluster_3 Imaging & Analysis A 1. Seed cells on coverslips B 2. Treat with vehicle or ANG(108-123) peptide inhibitor A->B C 3. Fix, permeabilize, and block B->C D 4. Incubate with primary antibodies (e.g., Rabbit anti-ANG + Mouse anti-Actin) C->D E 5. Incubate with PLA probes (anti-Rabbit PLUS + anti-Mouse MINUS) D->E F 6. Add Ligation solution E->F G 7. Add Amplification solution (with fluorescent probes) F->G H 8. Mount coverslip with DAPI G->H I 9. Image with fluorescence microscope H->I J 10. Quantify PLA spots per cell I->J

Figure 3: Workflow for a PLA experiment to detect disruption of the ANG-Actin interaction.

Causality and Key Considerations for ANG (108-123)
  • Why PLA provides orthogonal validation: This assay doesn't measure direct binding to your peptide. Instead, it measures a functional consequence of that binding—the disruption of a native protein-protein interaction (PPI).[18][19] A decrease in the PLA signal strongly suggests your peptide is occupying a binding site on ANG that is necessary for its interaction with Actin.

  • Antibody Validation is Critical: The success of PLA hinges entirely on the specificity of your primary antibodies. You must validate that your anti-ANG and anti-Actin antibodies are specific via Western Blot and immunofluorescence before beginning any PLA experiment.

  • Choosing the Right Interaction: The ANG-Actin interaction is a good starting point. However, if your peptide is designed to block nuclear function, you could design a PLA to probe for ANG's interaction with nuclear partners, such as components of the rRNA transcription machinery.

  • Quantification: Visual data must be quantified. Use software like ImageJ/Fiji or CellProfiler to count the number of PLA spots per cell across multiple fields of view for each condition. Statistical analysis is essential to prove a significant difference.

Data Presentation & Interpretation

A successful experiment will show a significant reduction in the number of PLA signals in cells treated with the peptide inhibitor compared to the vehicle control.

Table 2: Example PLA Quantification for ANG-Actin Interaction

TreatmentAverage PLA Spots per Cell (± SEM)p-value (vs. Vehicle)
Vehicle Control45.2 ± 3.1-
1 µM Peptide31.5 ± 2.8< 0.05
10 µM Peptide12.7 ± 1.9< 0.001
Scrambled Peptide (10 µM)43.9 ± 3.5n.s.

Interpretation: The peptide inhibitor causes a dose-dependent decrease in the ANG-Actin PLA signal, while a scrambled control peptide has no effect. This provides strong, in situ evidence that the peptide is engaging ANG and functionally disrupting its ability to bind to its partner.

Building a Self-Validating System: The Power of Orthogonal Data

Neither CETSA nor PLA, on its own, provides a complete picture. However, when combined, they form a self-validating system that builds an exceptionally strong case for target engagement.

  • CETSA says: "My peptide physically binds to Angiogenin and makes it more stable."

  • PLA says: "When my peptide is present in the cell, Angiogenin can no longer interact with its binding partner, Actin."

Detailed Experimental Protocols

Protocol 1: Western Blot-Based Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Plate HeLa cells in 10 cm dishes and grow to ~80% confluency.

  • Treatment: Treat cells with the desired concentration of the ANG(108-123) peptide inhibitor or vehicle (e.g., DMSO) for 2 hours at 37°C.

  • Harvesting: Scrape cells in PBS containing protease inhibitors. Pellet cells by centrifugation (300 x g, 4 min).

  • Lysis: Resuspend the cell pellet in 200 µL of lysis buffer (e.g., RIPA buffer with protease inhibitors). Lyse by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet insoluble debris. Collect the supernatant (lysate).

  • Heating: Aliquot 20 µL of lysate into 8 separate PCR tubes for each condition. Heat the tubes in a thermal cycler with a gradient from 40°C to 70°C for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Separation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Prep: Transfer the supernatant (containing soluble proteins) to a new tube. Measure protein concentration and normalize all samples. Prepare samples for SDS-PAGE.

  • Western Blot: Run samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a validated primary antibody against Angiogenin. Use an appropriate secondary antibody and develop with an ECL substrate.

  • Analysis: Quantify the band intensity for each lane. For each treatment condition, normalize the intensity of each heated sample to the intensity of the unheated (40°C) sample to calculate the "% Soluble ANG". Plot this value against temperature to generate the melting curve.

Protocol 2: Proximity Ligation Assay (PLA) for ANG-Actin Disruption
  • Cell Culture: Seed HUVEC cells on sterile 12 mm glass coverslips in a 24-well plate and allow them to adhere and grow for 24 hours.

  • Treatment: Treat cells with vehicle, scrambled peptide, or varying concentrations of the ANG(108-123) peptide inhibitor for 4 hours at 37°C.

  • Fixation & Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Wash again and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with a blocking solution (e.g., Duolink® Blocking Solution) for 1 hour at 37°C in a humidified chamber.

  • Primary Antibodies: Incubate coverslips with primary antibodies diluted in antibody diluent (e.g., Rabbit polyclonal to Angiogenin and Mouse monoclonal to beta-Actin) overnight at 4°C.

  • PLA Probes: Wash coverslips with Wash Buffer A. Incubate with PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS) for 1 hour at 37°C.

  • Ligation: Wash with Wash Buffer A. Add the Ligation solution and incubate for 30 minutes at 37°C.

  • Amplification: Wash with Wash Buffer A. Add the Amplification solution containing a fluorescently labeled probe and incubate for 100 minutes at 37°C. Protect from light from this step forward.

  • Final Washes & Mounting: Wash coverslips with Wash Buffer B. Mount onto a glass slide using a mounting medium containing DAPI (e.g., Duolink® In Situ Mounting Medium with DAPI).

  • Imaging & Quantification: Image using a fluorescence microscope. Capture images for DAPI (nuclei) and the PLA signal (e.g., Cy3/Red channel). Count the number of PLA spots per cell using automated image analysis software for at least 50 cells per condition.

References

  • Vertex AI Search. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2010). ANG (angiogenin, ribonuclease, RNase A family, 5).
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
  • AbOliGo. (2025). Proximity Ligation Assays for Analyzing Protein-Protein Interactions.
  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
  • Wikipedia. (n.d.). Proximity ligation assay.
  • Sheng, J., & Xu, Z. (2016). Characterization and Function of the Interaction of Angiogenin With Alpha-Actinin 2. Frontiers in Physiology, 7, 629.
  • Kandhavelu, J., et al. (2018). Proximity Ligation Assay to Study Protein–protein Interactions of Proteins on two different Cells. BioTechniques, 65(3), 149-155.
  • Kandhavelu, J., et al. (2018). Proximity ligation assay to study protein–protein interactions of proteins on two different cells. Taylor & Francis Online.
  • MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • ResearchGate. (n.d.). The nuclear function of angiogenin in endothelial cells is related to rRNA production.
  • Scilit. (n.d.). Proximity Ligation Assay (PLA).
  • Wikipedia. (n.d.). Angiogenin.
  • Moroianu, J., & Riordan, J. F. (1994). Nuclear translocation of angiogenin in proliferating endothelial cells is essential to its angiogenic activity. Proceedings of the National Academy of Sciences, 91(5), 1677-1681.
  • National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems.
  • Sheng, J., & Xu, Z. (2016). Three decades of research on angiogenin: a review and perspective. Acta Biochimica et Biophysica Sinica, 48(4), 291-299.
  • National Center for Biotechnology Information. (2020). Importance of Quantifying Drug-Target Engagement in Cells.
  • RCSB PDB. (n.d.). 1ANG: CRYSTAL STRUCTURE OF HUMAN ANGIOGENIN REVEALS THE STRUCTURAL BASIS FOR ITS FUNCTIONAL DIVERGENCE FROM RIBONUCLEASE.
  • Inoviem Scientific. (n.d.). Target validation & engagement.

Sources

A Senior Application Scientist's Guide to the Independent Validation of Angiogenin (108-123)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the fields of oncology, neurology, and vascular biology, the protein angiogenin (ANG) is a subject of intense research for its roles in cell proliferation, blood vessel formation (angiogenesis), and neuroprotection.[1] Specific fragments of this protein, such as angiogenin (108-123), are often synthesized for research to probe the parent protein's mechanism or to act as inhibitors of its function.[2][3][4] However, the transition from a vial of lyophilized powder to robust, reproducible biological data is fraught with potential pitfalls. Published data sets the benchmark, but it is the rigorous, independent validation in your own laboratory that builds the foundation for discovery.

This guide provides an in-depth framework for the independent validation of commercially available or custom-synthesized angiogenin (108-123). We will move beyond simple protocol recitation to explain the causality behind each experimental choice, ensuring a self-validating workflow that generates trustworthy and publishable results.

Part 1: Foundational Validation - Do You Have the Right Molecule?

Before investigating the biological activity of a peptide, it is imperative to confirm its identity and purity. Without this crucial first step, any functional data obtained is scientifically baseless. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the complementary, gold-standard methods for this purpose.[5][6]

Why Both HPLC and MS are Essential:

  • HPLC Confirms Purity: This technique separates the components in your sample. The resulting chromatogram will show a primary peak—your target peptide—and potentially several smaller peaks representing impurities from the synthesis process.[7][8] HPLC tells you the purity of your peptide (e.g., 98% pure), but it does not definitively confirm the identity of that main peak.[7]

  • Mass Spectrometry Confirms Identity: MS measures the precise molecular weight of a molecule.[5][7] Every peptide has a unique molecular weight based on its amino acid sequence.[7] By comparing the measured mass to the theoretical mass of angiogenin (108-123), MS confirms you have the correct molecule.[5]

A reputable peptide vendor will provide a Certificate of Analysis (COA) with both HPLC and MS data specific to the lot number you purchased.[9] Always verify that this data meets your experimental requirements (typically >95% purity for cell-based assays).

Experimental Protocol: Basic Quality Control Check
  • Reconstitution: Carefully reconstitute the peptide according to the manufacturer's instructions. Use a sterile, appropriate solvent (e.g., sterile water, PBS, or a solvent recommended on the datasheet).

  • Sample Preparation: Prepare a sample for analysis by diluting the reconstituted peptide to an appropriate concentration (e.g., 1 mg/mL).

  • Analysis: Submit the sample for Reversed-Phase HPLC (RP-HPLC) and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) analysis.[8][10]

  • Data Comparison: Compare your in-house data with the vendor's COA. The retention time on the HPLC and the molecular weight from the MS should match.

This foundational check ensures that the reagent you are about to spend significant time and resources on is, in fact, what it claims to be.

Part 2: Functional Validation - Does the Peptide Behave as Published?

Published literature suggests that C-terminal fragments of angiogenin, including Ang(108-123), can inhibit the biological and enzymatic activities of the full-length protein.[2][3][4] Therefore, a logical validation strategy is to test its ability to antagonize the known pro-angiogenic functions of full-length angiogenin. The primary cellular model for this is Human Umbilical Vein Endothelial Cells (HUVECs), as they are a standard for studying angiogenesis.[6][11]

Key Experiments for Functional Validation
  • Endothelial Cell Proliferation Assay

  • Endothelial Cell Migration Assay

  • Endothelial Cell Tube Formation Assay

The following workflow diagram illustrates the logical progression of these validation experiments.

Validation_Workflow cluster_0 Part 1: Foundational Validation cluster_1 Part 2: Functional Validation (In Vitro) cluster_2 Part 3: Data Analysis peptide Receive Ang(108-123) & COA qc HPLC & Mass Spec (Purity & Identity) peptide->qc Confirm >95% Purity & Correct Mass proliferation Cell Proliferation Assay (e.g., MTT, BrdU) qc->proliferation migration Cell Migration Assay (e.g., Wound Healing) proliferation->migration If proliferation is inhibited... tube_formation Tube Formation Assay migration->tube_formation If migration is inhibited... analysis Compare Results to Published Data tube_formation->analysis Tube_Formation_Pathway cluster_0 Mechanism cluster_1 Inhibition Point ANG Full-Length Angiogenin Receptor Cell Surface Receptor ANG->Receptor Binds Signal Intracellular Signaling Cascade Receptor->Signal Activates Morph Cellular Reorganization & Differentiation Signal->Morph Tube Tube Formation Morph->Tube Peptide Ang(108-123) Peptide->Receptor Antagonizes/ Blocks Binding

Caption: Proposed inhibitory mechanism of Ang(108-123) in tube formation.

  • Coat Plates: Thaw BME (e.g., Matrigel®) on ice. Pipette 50-80 µL of cold BME into each well of a pre-chilled 96-well plate. [12]2. Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify. [12][13]3. Cell Preparation: Harvest HUVECs and resuspend them in low-serum medium containing the appropriate treatments (Vehicle, Positive Control, Test).

  • Seeding: Carefully seed 1.0–1.5 x 10⁴ cells onto the surface of the solidified BME. [12]5. Incubation: Incubate for 4-18 hours. The optimal time should be determined empirically, as tubes can begin to deteriorate after prolonged incubation. [14]6. Imaging & Quantification: Image the wells using a phase-contrast microscope. Quantify the extent of tube formation by measuring parameters like total tube length, number of nodes, and number of loops using specialized software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Treatment Group Expected Outcome Interpretation
Vehicle ControlPoorly formed, fragmented networksEstablishes baseline morphology on BME.
Positive Control (Full-Length ANG)Robust, interconnected tubular networksConfirms assay validity.
Test (Full-Length ANG + Ang 108-123)Disrupted, fragmented networks; significantly reduced tube length vs. Positive ControlSuccessful Validation: The peptide inhibits the final, critical step of angiogenesis in vitro.

Conclusion

References

  • Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. (n.d.). Google Cloud.
  • Endothelial Cell Tube Formation Assay. (n.d.). Corning Life Sciences. Retrieved from [Link]

  • HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (2025). Apex Peptide. Retrieved from [Link]

  • Angiogenesis Assays | Tube Formation Assay. (n.d.). ibidi GmbH. Retrieved from [Link]

  • Anderson, J. (n.d.). HPLC vs. Mass Spectrometry: Why You Need Both for Peptide Verification. Peptides.org. Retrieved from [Link]

  • DeCicco-Skinner, K. L., et al. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (91), e51312. Retrieved from [Link]

  • Rybak, S. M., et al. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochemical and Biophysical Research Communications, 162(1), 535-43. Retrieved from [Link]

  • Peptide Testing Methods: HPLC, MS & COAs Demystified for 2026. (2026). Cernum Biosciences. Retrieved from [Link]

  • Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (2014). JoVE. Retrieved from [Link]

  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Angiogenin (108-123); CAS 112173-48-5. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Kishimoto, K., et al. (2011). Molecular basis for the autonomous promotion of cell proliferation by angiogenin. Nucleic Acids Research, 39(16), 7241–7251. Retrieved from [Link]

  • Bioassays for Identifying and Characterizing Plant Regulatory Peptides. (2023). MDPI. Retrieved from [Link]

  • Auerbach, R., et al. (2003). Angiogenesis Assays: A Critical Overview. Clinical Chemistry, 49(1), 32-40. Retrieved from [Link]

  • Peptide–Spectrum Match Validation with Internal Standards (P–VIS). (2021). Journal of Proteome Research, 20(2), 1404–1412. Retrieved from [Link]

  • Angiogenin - ANG. (n.d.). QYAOBIO. Retrieved from [Link]

  • Cell Migration Assay. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Immobilized angiogenin mixtures and uses thereof. (n.d.). Google Patents.
  • Validation of the identified peptides using synthetic peptide. (2017). ResearchGate. Retrieved from [Link]

  • Guideline on the Development and Manufacture of Synthetic Peptides. (2024). European Medicines Agency. Retrieved from [Link]

Sources

A Researcher's Guide to Assessing the Specificity of Angiogenin (108-123) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to the intricate field of angiogenesis, the pursuit of highly specific molecular inhibitors is paramount. Angiogenin (ANG), a potent stimulator of neovascularization, has emerged as a critical therapeutic target.[1] Its unique status as a ribonuclease, whose enzymatic activity is indispensable for its angiogenic function, presents a clear avenue for inhibition.[2] This guide provides an in-depth comparison of the peptide inhibitor Angiogenin (108-123) against other inhibitory modalities, focusing on the crucial aspect of specificity.

This document moves beyond a mere listing of protocols. It delves into the causal logic behind experimental design, empowering you to not only execute these assays but also to interpret the results with a nuanced understanding of their implications for drug development.

The Central Role of Angiogenin and the Rationale for Inhibition

Angiogenin, a 14.1 kDa protein, plays a multifaceted role in angiogenesis. It engages with endothelial and smooth muscle cells, initiating a cascade of events including cell migration, invasion, and proliferation, which are foundational to the formation of new blood vessels.[1] A key mechanism of ANG's action is its translocation to the nucleus, where it binds to ribosomal DNA and stimulates ribosomal RNA (rRNA) transcription.[3][4] This enhancement of ribosome biogenesis is a permissive factor for angiogenesis induced by other growth factors like VEGF and FGF.[5]

Crucially, angiogenin is a homolog of bovine pancreatic ribonuclease (RNase A), and its ribonucleolytic activity, though significantly weaker, is essential for its biological functions.[1][2] This enzymatic activity, therefore, presents a prime target for therapeutic intervention. The peptide Angiogenin (108-123), derived from the C-terminal region of the protein, has been identified as an inhibitor of both the enzymatic and biological activities of angiogenin.[5]

The Imperative of Specificity in Angiogenin Inhibition

While potency is a key characteristic of any inhibitor, specificity is the cornerstone of a successful therapeutic. Off-target effects can lead to unforeseen side effects and diminish the therapeutic window of a drug candidate. In the context of angiogenin inhibition, the most immediate concern for off-target activity is the inhibition of other members of the ribonuclease A superfamily, particularly RNase A itself. Given the sequence and structural homology, inhibitors designed to target the active site of angiogenin may inadvertently inhibit RNase A, which plays a vital role in RNA degradation and cellular homeostasis.

This guide will compare Angiogenin (108-123) with two other classes of angiogenin inhibitors: a small molecule inhibitor, NSC-65828, and a neutralizing monoclonal antibody, 26-2F, to provide a comprehensive overview of the landscape of angiogenin inhibition and the critical importance of specificity.

Comparative Inhibitors

  • Angiogenin (108-123): A synthetic peptide corresponding to the C-terminal region of angiogenin. It is believed to inhibit angiogenin's activity, though the precise mechanism and its specificity are key areas of investigation.[5]

  • NSC-65828: A small molecule inhibitor identified through high-throughput screening that binds to the ribonucleolytic active site of angiogenin.[3]

  • Monoclonal Antibody (mAb) 26-2F: A murine monoclonal antibody that neutralizes the ribonucleolytic and angiogenic activities of human angiogenin.[2][6]

Assessing Inhibitor Specificity: A Multi-pronged Approach

To rigorously assess the specificity of an angiogenin inhibitor, a combination of biochemical and cell-based assays is essential. The following sections provide detailed protocols and the scientific rationale for each experimental choice.

Experimental Workflow for Specificity Assessment

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_start Prepare Inhibitors: Angiogenin (108-123) NSC-65828 mAb 26-2F ribonuclease_assay Ribonuclease Activity Assay (On-Target) biochem_start->ribonuclease_assay Test against Angiogenin rnase_a_assay RNase A Activity Assay (Off-Target) biochem_start->rnase_a_assay Test against RNase A ic50_determination Determine IC50/Ki Values ribonuclease_assay->ic50_determination rnase_a_assay->ic50_determination specificity_index Calculate Specificity Index (IC50 RNase A / IC50 Angiogenin) ic50_determination->specificity_index data_analysis Quantify Inhibition of Angiogenic Phenotypes specificity_index->data_analysis Correlate with Cellular Effects cell_start Prepare Endothelial Cells (e.g., HUVECs) proliferation_assay Proliferation Assay cell_start->proliferation_assay Treat with Inhibitors migration_assay Migration (Wound Healing) Assay cell_start->migration_assay Treat with Inhibitors tube_formation_assay Tube Formation Assay cell_start->tube_formation_assay Treat with Inhibitors proliferation_assay->data_analysis migration_assay->data_analysis tube_formation_assay->data_analysis

Caption: Workflow for assessing inhibitor specificity.

Part 1: Biochemical Specificity Profiling

The primary assessment of specificity begins at the molecular level. By directly measuring the inhibition of angiogenin and its homolog RNase A, we can derive a quantitative specificity index.

Protocol 1: Ribonuclease Activity Assay

This assay directly measures the enzymatic activity of angiogenin and RNase A, allowing for the determination of inhibitor potency (IC50) and the inhibition constant (Ki).

Principle: The ribonucleolytic activity is measured by monitoring the cleavage of a fluorogenic substrate. The rate of fluorescence increase is proportional to the enzyme activity.

Materials:

  • Recombinant human Angiogenin

  • Bovine pancreatic RNase A

  • Fluorogenic ribonuclease substrate (e.g., 6-FAM-dArUdAdA-6-TAMRA)

  • Assay buffer (e.g., 100 mM MES-NaOH, pH 6.0, 100 mM NaCl)

  • Inhibitors: Angiogenin (108-123), NSC-65828, mAb 26-2F

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of each inhibitor in the assay buffer.

  • Enzyme Preparation: Dilute Angiogenin and RNase A to a working concentration in the assay buffer. The final concentration should result in a linear reaction rate for at least 30 minutes.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the appropriate inhibitor dilution.

    • Add 25 µL of the enzyme solution (either Angiogenin or RNase A) to each well.

    • Include control wells with enzyme but no inhibitor (100% activity) and wells with buffer only (background).

    • Incubate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate Reaction: Add 25 µL of the fluorogenic substrate to each well to initiate the reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes (Excitation/Emission wavelengths appropriate for the fluorophore/quencher pair).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the velocities to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[7]

Causality and Self-Validation:

  • Why a fluorogenic substrate? This provides a continuous, real-time readout of enzyme activity, which is more accurate for determining initial velocities compared to endpoint assays.

  • Why pre-incubate with the inhibitor? This allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

  • Why run RNase A in parallel? This is the critical step for assessing specificity. An inhibitor with high specificity for angiogenin will have a significantly higher IC50 for RNase A.

Data Comparison: Biochemical Inhibition
InhibitorTargetIC50 / KiSelectivity Index (RNase A / Angiogenin)Reference(s)
Angiogenin (108-123) AngiogeninKi: ~278 µM*~0.6 - 2 (estimated for similar peptides)
RNase AKi: Variable
NSC-65828 AngiogeninKi: 81 µM>2-3[3]
RNase AHigher Ki (less potent)[3]
mAb 26-2F AngiogeninIC50: 1.6 nMHighly Specific (antibody)[2][6]
RNase ANot expected to bind

*Note: The Ki value for a C-terminal angiogenin peptide was reported under different assay conditions, making direct comparison challenging. The selectivity index for peptide inhibitors can vary, with some showing slight preference for angiogenin and others for RNase A.

Part 2: Cell-Based Functional Assays

While biochemical assays provide crucial data on molecular interactions, cell-based assays are essential to confirm that the observed enzymatic inhibition translates to a functional anti-angiogenic effect.

Angiogenin Signaling Pathway

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Nuclear Events Ang Angiogenin Receptor Putative Receptor/ Actin Ang->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK Pathway Receptor->MAPK Nuclear_Ang Nuclear Translocation of Angiogenin Receptor->Nuclear_Ang Endocytosis Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration rRNA rRNA Transcription Nuclear_Ang->rRNA Ribosome Ribosome Biogenesis rRNA->Ribosome Ribosome->Proliferation Inhibitor Angiogenin Inhibitor (e.g., Ang 108-123) Inhibitor->Ang

Sources

A Senior Application Scientist's Guide to Dose-Response Analysis of Angiogenin (108-123) in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and methodological framework for assessing the dose-response relationship of the angiogenin peptide fragment (108-123) across various cell lines. We will move beyond simple protocols to explain the underlying scientific rationale, ensuring that the experimental design is robust, self-validating, and grounded in established biochemical principles.

Introduction: Angiogenin and its C-Terminal Fragment (108-123)

Angiogenin (ANG) is a 14 kDa protein, first identified as a potent tumor-derived stimulator of angiogenesis—the formation of new blood vessels.[1][2] Its mechanism is multifaceted; ANG can bind to cell surface receptors, undergo nuclear translocation to enhance ribosomal RNA (rRNA) transcription, and exert ribonucleolytic activity, all of which contribute to processes like cell proliferation, migration, and invasion.[1][3][4][5] These actions are crucial not only for normal physiological processes like wound healing but are also hijacked by tumors to ensure their growth and metastasis.[6][7]

The specific peptide fragment, Angiogenin (108-123), corresponds to a C-terminal region of the full-length protein. Contrary to what might be assumed, studies have demonstrated that synthetic peptides from this C-terminal region, including Ang(108-123), act as inhibitors of angiogenin's biological and enzymatic functions.[8] Specifically, this peptide has been shown to significantly decrease neovascularization elicited by full-length angiogenin.[8][9][10]

Therefore, this guide will focus on characterizing the inhibitory dose-response of Ang(108-123). We will assess its ability to counteract the pro-proliferative and pro-migratory effects of full-length ANG in cell lines relevant to angiogenesis and cancer biology.

Rationale for Cell Line Selection

The choice of cell lines is paramount for a meaningful dose-response analysis. Our selection is based on their relevance to ANG's biological functions:

  • Human Umbilical Vein Endothelial Cells (HUVECs): As the primary building blocks of blood vessels, endothelial cells are the canonical target for angiogenic factors.[11] Analyzing the effect of Ang(108-123) on HUVECs provides a direct measure of its anti-angiogenic potential.[12]

  • HeLa (Human Cervical Cancer) Cells: This is a well-characterized cancer cell line in which ANG has been shown to enhance cell migration by interacting with cytoskeletal components.[13] It serves as an excellent model to study the peptide's effect on ANG-driven tumor cell motility.

  • T24 (Human Bladder Cancer) Cells: ANG expression in these cells has been correlated with an invasive cancer phenotype, making them a suitable model to test the anti-invasive properties of the inhibitory peptide.[14]

  • MDA-MB-231 (Human Breast Cancer) Cells: Many breast cancers are highly angiogenic.[7] This aggressive, triple-negative breast cancer cell line is a relevant model for investigating therapies that target tumor-induced angiogenesis and proliferation.

Experimental Design: A Multi-Assay Approach

To build a comprehensive profile of Ang(108-123), we will employ a series of assays to measure its impact on key cellular functions in a dose-dependent manner.

Logical Workflow for Dose-Response Analysis

The overall experimental workflow is designed to systematically evaluate the peptide's efficacy, from initial effects on cell viability to its impact on complex processes like migration and intracellular signaling.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Dose-Response Assays cluster_analysis Phase 3: Analysis & Interpretation P1 Culture Selected Cell Lines (HUVEC, HeLa, T24, MDA-MB-231) P2 Prepare Stock Solutions: - Full-Length Angiogenin (Stimulant) - Ang(108-123) Peptide (Inhibitor) - Vehicle Control A1 Cell Proliferation (MTT Assay) P2->A1 Treat cells with ANG + varying doses of Ang(108-123) A2 Cell Migration (Wound Healing & Transwell) P2->A2 A3 Signaling Pathway (Western Blot) P2->A3 D1 Quantify Results: - Absorbance (MTT) - Gap Closure % (Wound) - Migrated Cells (Transwell) - Band Density (WB) A1->D1 A2->D1 A3->D1 D2 Generate Dose-Response Curves & Calculate IC50 Values D1->D2 D3 Comparative Analysis Across Cell Lines D2->D3

Caption: Experimental workflow for Ang(108-123) dose-response analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. The causality for critical steps is explained to enhance experimental understanding and reproducibility.

Cell Proliferation: MTT Assay

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15] A decrease in metabolic activity correlates with reduced cell proliferation or cytotoxicity.

Protocol Steps:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Rationale: This initial incubation ensures cells are in a healthy, logarithmic growth phase before treatment.

  • Cell Treatment: After 24 hours, carefully aspirate the medium. Add 100 µL of fresh, low-serum (0.5-1% FBS) medium containing a constant concentration of full-length ANG (e.g., 100 ng/mL) and serial dilutions of Ang(108-123) (e.g., 0, 1, 10, 100, 1000 nM).

    • Controls: Include wells with medium only (blank), cells with vehicle (negative control), and cells with full-length ANG only (positive control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]

    • Rationale: Only viable cells with active mitochondria can reduce the MTT reagent.[17]

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO or an appropriate solubilization buffer to each well.[18]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[16] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of proliferation inhibition relative to the positive control (ANG only).

Cell Migration: Wound Healing (Scratch) Assay

This method assesses collective cell migration by creating a cell-free gap ("wound") in a confluent monolayer and monitoring the rate of closure.[19]

Protocol Steps:

  • Create Monolayer: Seed cells in a 6-well plate and grow to ~95-100% confluency.

  • Starvation (Optional but Recommended): Replace the medium with serum-free medium for 2-4 hours before scratching.

    • Rationale: Serum contains growth factors that promote proliferation. Starvation minimizes cell division, ensuring that gap closure is primarily due to migration.

  • Create Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of the monolayer.[19][20]

  • Wash: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Add low-serum medium containing the stimulant (full-length ANG) and varying concentrations of the inhibitor (Ang(108-123)) as described for the MTT assay.

  • Imaging: Immediately capture an image of the scratch at defined locations (T=0). Continue imaging the same locations at regular intervals (e.g., 8, 16, 24 hours).[19]

  • Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial gap area.

Cell Migration: Transwell (Boyden Chamber) Assay

This assay quantifies the chemotactic response of individual cells migrating through a porous membrane towards a chemoattractant.[21]

Protocol Steps:

  • Rehydration: Rehydrate 8 µm pore size Transwell inserts in serum-free medium for 2 hours at 37°C.

  • Chemoattractant Addition: In the lower chamber of a 24-well plate, add 600 µL of low-serum medium containing the chemoattractant (full-length ANG).[22]

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Add 1x10⁵ cells in 200 µL of medium to the upper chamber of the Transwell insert. This medium should contain the varying concentrations of the Ang(108-123) inhibitor.[22]

  • Incubation: Incubate for 12-24 hours (cell-type dependent) at 37°C, 5% CO₂.

  • Remove Non-Migrated Cells: Carefully remove the inserts. Use a cotton swab to wipe away the cells from the upper surface of the membrane.[23]

  • Fix and Stain: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes, then stain with 0.1% Crystal Violet for 30 minutes.[22]

  • Quantification: Wash the inserts to remove excess stain. Elute the dye using acetic acid and measure the absorbance at 590 nm, or count the stained cells in several microscopic fields and average the results.[22]

Signaling Pathway Analysis: Western Blot

Full-length ANG is known to activate pro-survival and pro-proliferative signaling pathways, including the PI3K/Akt and MAPK/ERK cascades.[2][24] Western blotting allows us to determine if Ang(108-123) inhibits the phosphorylation (activation) of key proteins in these pathways.

Protocol Steps:

  • Cell Treatment: Culture cells to ~80% confluency in 6-well plates and serum-starve overnight. Treat cells with full-length ANG + varying doses of Ang(108-123) for a short duration (e.g., 15-30 minutes) to capture peak signaling events.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • GAPDH or β-Actin (loading control)

    • Rationale: Comparing the phosphorylated (active) form to the total protein level is essential to confirm that changes are due to signaling activity, not changes in protein expression.[25][26]

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software. Normalize phospho-protein levels to total protein levels.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The following tables show illustrative data representing a successful dose-response experiment.

Table 1: Dose-Dependent Inhibition of Cell Proliferation by Ang(108-123) at 48h (% Inhibition relative to ANG control)

Cell Line0 nM1 nM10 nM100 nM1000 nMIC50 (nM)
HUVEC 0%8.2%25.1%51.3%78.9%~100
HeLa 0%4.5%18.9%45.2%65.7%~120
T24 0%6.1%22.4%49.8%71.3%~101
MDA-MB-231 0%2.3%15.6%40.1%60.2%~145

Table 2: Dose-Dependent Inhibition of Cell Migration by Ang(108-123) at 24h (Transwell Assay, % Inhibition)

Cell Line0 nM1 nM10 nM100 nM1000 nMIC50 (nM)
HUVEC 0%12.5%35.8%62.1%85.4%~75
HeLa 0%9.8%30.1%58.9%79.2%~88
T24 0%11.2%33.5%60.5%81.7%~80
MDA-MB-231 0%7.4%25.5%53.3%75.0%~95

Interpretation: The illustrative data suggests that Ang(108-123) effectively inhibits both proliferation and migration in a dose-dependent manner across all tested cell lines. Endothelial cells (HUVECs) appear to be slightly more sensitive to the peptide's anti-migratory effects, which aligns with ANG's primary role in angiogenesis. The IC50 (half-maximal inhibitory concentration) values provide a quantitative measure of the peptide's potency in each context.

Mechanistic Insights: Angiogenin Signaling

Full-length ANG initiates signaling cascades that are critical for cell growth and motility. By binding to a putative 170-kDa receptor and interacting with cell-surface actin, ANG activates pathways like PI3K/Akt and MAPK/ERK.[3][9][24] The Ang(108-123) peptide likely functions as a competitive antagonist, interfering with the binding of full-length ANG to its cellular interaction partners, thereby dampening downstream signaling.

G cluster_pathways Downstream Signaling Cascades cluster_responses Cellular Responses ANG_full Full-Length Angiogenin (ANG) Receptor Cell Surface Receptor (170 kDa) ANG_full->Receptor Binds & Activates ANG_frag Ang(108-123) Peptide ANG_frag->Receptor Competitively Inhibits Binding PI3K PI3K Receptor->PI3K Activates ERK MAPK/ERK Receptor->ERK Activates Akt Akt PI3K->Akt Prolif Proliferation Akt->Prolif Migr Migration Akt->Migr Invas Invasion Akt->Invas ERK->Prolif ERK->Migr ERK->Invas

Caption: Proposed inhibitory mechanism of Ang(108-123) on ANG signaling.

Western blot results showing a dose-dependent decrease in p-Akt and p-ERK levels upon treatment with Ang(108-123) in the presence of full-length ANG would provide strong evidence for this proposed mechanism of competitive inhibition at the receptor level.

Conclusion

This guide outlines a comprehensive strategy for the dose-response analysis of the inhibitory peptide Angiogenin (108-123). By integrating assays for proliferation, migration, and signal transduction across a panel of endothelial and cancer cell lines, researchers can build a detailed profile of the peptide's anti-angiogenic and anti-tumor potential. The emphasis on proper controls, understanding the rationale behind protocol steps, and quantitative analysis ensures the generation of robust, reliable, and publishable data. This systematic approach is essential for evaluating Ang(108-123) as a potential therapeutic agent in drug development.

References

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619–624. [Link]

  • ResearchGate. (n.d.). Mechanism of action of angiogenin. ResearchGate. [Link]

  • Wound Healing Assays. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Wound Healing Assays. [Link]

  • PubMed. (1997). [Angiogenin and its role in angiogenesis]. PubMed. [Link]

  • Wikipedia. (n.d.). Angiogenin. Wikipedia. [Link]

  • ResearchHub. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay. ResearchHub. [Link]

  • Sino Biological. (n.d.). Angiogenin. Sino Biological. [Link]

  • protocols.io. (n.d.). Wound healing migration assay (Scratch assay). protocols.io. [Link]

  • protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. protocols.io. [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assays. ibidi. [Link]

  • JoVE. (2017). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. JoVE. [Link]

  • Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. Creative Bioarray. [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Corning. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Bio-Synthesis Inc. (n.d.). Peptides - Angiogenin and Fragments. Bio-Synthesis Inc. [Link]

  • Sheng, J., & Xu, Z. (2016). Three decades of research on angiogenin: a review and perspective. Acta Biochimica et Biophysica Sinica, 48(4), 291–297. [Link]

  • Smalley, K. S. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology, 1120, 121–131. [Link]

  • Rybak, S. M., et al. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochemical and Biophysical Research Communications, 162(1), 535–543. [Link]

  • Merck Millipore. (n.d.). Angiogenesis and Tumor Metastasis. Merck Millipore. [Link]

  • Li, S., et al. (2012). Angiogenin enhances cell migration by regulating stress fiber assembly and focal adhesion dynamics. Protein & Cell, 3(1), 58–67. [Link]

  • ResearchGate. (n.d.). (A) Western blot analysis of AKT, MEK, and ERK phosphorylation in the... ResearchGate. [Link]

  • ResearchGate. (n.d.). Endogenous angiogenin in endothelial cells is a general requirement for cell proliferation and angiogenesis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Western-blot analysis of key effectors PI3K/AKT and MAPK/ERK signaling... ResearchGate. [Link]

  • Google Patents. (n.d.). US8828698B2 - Immobilized angiogenin mixtures and uses thereof.
  • Soncin, F., et al. (1992). Angiogenin supports endothelial and fibroblast cell adhesion. Proceedings of the National Academy of Sciences, 89(6), 2232–2236. [Link]

  • Yoshioka, N., et al. (2012). Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway. Oncogene, 31(7), 894–905. [Link]

  • Li, S., & Hu, G. F. (2012). Emerging role of angiogenin in stress response and cell survival under adverse conditions. Journal of cellular physiology, 227(7), 2822–2826. [Link]

  • Olson, K. A., et al. (1998). Novel Antiangiogenic/Cytotoxic Therapies for Advanced Breast Cancer. DTIC. [Link]

  • Lee, Y. S., et al. (2019). Angiogenin/ribonuclease 5 is an EGFR ligand and a serum biomarker for erlotinib sensitivity in pancreatic cancer. Cell reports, 29(1), 1–15. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of ANGIOGENIN (108-123)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling, inactivation, and disposal of ANGIOGENIN (ANG) (108-123). As a bioactive peptide fragment derived from a potent modulator of angiogenesis, rigorous adherence to these procedures is essential to ensure laboratory safety, prevent unintended biological effects, and maintain regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond basic protocols.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

ANGIOGENIN (108-123) is a 16-amino-acid peptide fragment of human angiogenin.[1][2] The parent protein, angiogenin, is a powerful stimulator of new blood vessel formation (angiogenesis) and is implicated in the growth and spread of tumors.[3][4][5][6] While the full angiogenin protein is pro-angiogenic, studies have demonstrated that the C-terminal fragment, including ANG (108-123), can inhibit the biological and enzymatic activities of the parent molecule.[7]

Despite its inhibitory nature, ANG (108-123) is still a biologically active molecule. Its disposal without deactivation could lead to unknown consequences in environmental systems or unintended effects in biological waste streams. Therefore, all materials contaminated with this peptide must be treated as hazardous chemical waste, requiring complete inactivation before final disposal. A thorough risk assessment is the first step in any safe laboratory practice.[8]

Essential Safety and Handling: Your First Line of Defense

Before proceeding with any disposal protocol, ensure all standard safety measures are in place. These practices are non-negotiable and serve as the primary barrier against accidental exposure.[9]

  • Personal Protective Equipment (PPE): A complete set of PPE is mandatory.[8]

    • Nitrile Gloves: Provide a robust chemical-resistant barrier. Change them immediately if contamination is suspected.

    • Safety Goggles/Glasses: Protect against accidental splashes of reconstituted peptide solutions or inactivation reagents.

    • Laboratory Coat: Protects skin and personal clothing.

  • Designated Work Area: All handling of ANG (108-123), both in its lyophilized and reconstituted forms, should be confined to a designated and properly ventilated area, such as a chemical fume hood, especially when weighing the powder which can be easily aerosolized.[9]

  • Review the Safety Data Sheet (SDS): Before handling any new chemical, thoroughly review its SDS. This document contains critical information on specific hazards, handling, storage, and emergency procedures.[9][10]

Inactivation & Disposal Workflow: A Decision-Making Framework

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with ANGIOGENIN (108-123).

G cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Inactivation / Containment cluster_3 Final Disposal start ANG (108-123) Contaminated Waste liquid_waste Liquid Waste (e.g., buffer, cell media) start->liquid_waste Is it liquid? solid_waste Solid Waste (e.g., gloves, tubes, pipette tips) start->solid_waste Is it solid? sharps_waste Sharps Waste (e.g., needles, glass vials) start->sharps_waste Is it a sharp? inactivation Chemical Inactivation (See Section 4 Protocols) liquid_waste->inactivation solid_contain Double-bag in labeled hazardous waste bags solid_waste->solid_contain sharps_contain Place in approved sharps container sharps_waste->sharps_contain final_disposal Dispose via Institutional EHS (Labeled Hazardous Waste) inactivation->final_disposal solid_contain->final_disposal sharps_contain->final_disposal

Caption: Decision workflow for proper disposal of ANG (108-123) waste.

Peptide Inactivation Protocols

The primary goal of inactivation is to chemically degrade the peptide, destroying its biological activity. Below are two effective methods. The choice of method may depend on the volume of waste and the compatibility of other chemicals in the waste solution.

Method Reagent Working Concentration Contact Time Advantages Disadvantages
A: Chemical Oxidation Sodium Hypochlorite (Bleach)10-15% final solution (approx. 0.5-1.0% NaOCl)> 60 minutesFast, highly effective for peptide degradation, widely available.Corrosive. Requires subsequent neutralization. Not for use with ammonia or strong acids.
B: Hydrolysis 1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl)1 M final concentration> 30 minutesHighly effective at breaking peptide bonds.Highly corrosive. Requires careful neutralization before disposal. Generates heat.
C: Thermal Decontamination Autoclave121°C, 15 psi> 60 minutesEffective for deactivating bioactive materials.Less effective on its own for complete chemical degradation. Best when combined with acid/base hydrolysis.[11]
Experimental Protocol 4.1: Chemical Oxidation with Sodium Hypochlorite

This method utilizes the strong oxidizing properties of bleach to irreversibly degrade the peptide structure.

  • Preparation:

    • Perform all steps within a certified chemical fume hood.

    • Ensure you are wearing the appropriate PPE, including gloves, lab coat, and safety goggles.

    • Calculate the volume of bleach required to achieve a final concentration of 10-15% in your liquid waste. For example, add 100 mL of household bleach (5-10% NaOCl) to 900 mL of peptide waste.

  • Procedure:

    • Slowly add the bleach to the aqueous peptide waste container while stirring gently.

    • Loosely cap the container (do not seal tightly, as gas may be produced) and let it sit in the fume hood for a minimum of 60 minutes to ensure complete inactivation.[12]

  • Neutralization and Disposal:

    • After the contact time, check the pH of the solution. It will likely be highly alkaline.

    • Neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., 1 M HCl or sodium bisulfite). Add the neutralizer slowly and with caution.

    • Dispose of the neutralized, inactivated solution as aqueous chemical waste according to your institution's Environmental Health and Safety (EHS) guidelines.[11]

Experimental Protocol 4.2: Acid/Base Hydrolysis

This protocol uses a strong acid or base to hydrolyze the peptide bonds, breaking the peptide into its constituent amino acids or smaller, inactive fragments.

  • Preparation:

    • Work within a certified chemical fume hood, wearing full PPE.

    • Prepare a 1 M solution of either Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH).

  • Procedure:

    • CAUTION: This step is exothermic. Slowly and carefully add the 1 M HCl or 1 M NaOH solution to the peptide waste while stirring in a suitable container (e.g., a borosilicate glass beaker).

    • Allow the mixture to react for a minimum of 30 minutes.

  • Neutralization and Disposal:

    • Carefully neutralize the solution. If you used HCl, slowly add 1 M NaOH. If you used NaOH, slowly add 1 M HCl until the pH is between 6.0 and 8.0.

    • Once neutralized, collect the inactivated solution in a designated hazardous waste container, clearly labeled for aqueous chemical waste.

    • Arrange for disposal through your institution's EHS department.[12]

Final Waste Management and Compliance

Proper containment and labeling are the final critical steps before EHS pickup.

  • Waste Segregation: Never mix inactivated peptide waste with regular trash or pour it down the drain.[8] All contaminated materials, including liquid waste, used vials, contaminated PPE, and other solid waste, must be collected in designated hazardous waste containers.[9]

  • Container Labeling: All hazardous waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[12][13]

    • The full chemical name(s) of the contents (e.g., "Inactivated ANGIOGENIN (108-123) solution, neutralized").

    • The date when waste was first added to the container.[13]

  • Institutional Protocols: Always coordinate with your institution's EHS department. They will provide the correct containers, labels, and schedule for waste pickup, ensuring full compliance with local, state, and federal regulations.[9]

Emergency Procedures for Accidental Exposure

In the event of an accident, immediate and correct action is crucial.[9]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[8]

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes. Hold the eyelids open and seek prompt medical attention.[8][9]

  • Inhalation: If handling lyophilized powder outside of a fume hood and inhalation occurs, move to fresh air immediately and seek medical attention.

  • Spill: Evacuate the immediate area. Use a chemical spill kit with appropriate absorbent materials to contain the spill. All materials used for cleanup must be disposed of as hazardous solid waste.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that bioactive materials like ANGIOGENIN (108-123) are managed responsibly from receipt to final disposal.

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). Vertex AI Search Grounding Service.
  • Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera.
  • Safety Data Sheet - Angiogenin Fragment (108-123). TargetMol.
  • Proper Disposal of C-Type Natriuretic Peptide: A Guide for Labor
  • Proper Disposal of HCV Peptide (257-266)
  • Angiogenin - Wikipedia. Wikipedia.
  • Research progress on the structure, function, and use of angiogenin in malignant tumours.
  • Three decades of research on angiogenin: a review and perspective. PMC - NIH.
  • Human and mouse angiogenins: Emerging insights and potential opportunities. (2022). Frontiers in Pharmacology.
  • ANGIOGENIN (108-123) - Real-Gene Labs. Real-Gene Labs.
  • Managing Chemical Waste | Environmental Health & Safety.
  • Patent Application Publication - US 2006/0019347 A1. (2005).
  • C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. (1989).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.